Product packaging for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol(Cat. No.:CAS No. 1408278-16-9)

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Cat. No.: B2863242
CAS No.: 1408278-16-9
M. Wt: 155.12
InChI Key: AEVIMGJBSUCKLH-ZXZARUISSA-N
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Description

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C5H8F3NO and its molecular weight is 155.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F3NO B2863242 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol CAS No. 1408278-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-3(9)2-4/h3,10H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVIMGJBSUCKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-07-8, 1408278-16-9
Record name 3-amino-1-(trifluoromethyl)cyclobutan-1-ol
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Record name rac-(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol has emerged as a highly valuable and sought-after building block. This guide provides a comprehensive overview of its synthesis, characterization, and application, tailored for researchers, scientists, and professionals in drug development.

The molecule's significance lies in the convergence of two key structural features: the rigid cyclobutane ring and the electron-withdrawing trifluoromethyl (CF3) group. The cyclobutane scaffold imparts a defined three-dimensional geometry, which can facilitate precise interactions with biological targets. The trifluoromethyl group is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] Consequently, this compound serves as a critical intermediate in the synthesis of complex molecules, most notably in the development of next-generation kinase inhibitors.[3][4]

Strategic Synthesis of this compound

The most prevalent and efficient synthetic route to this compound involves a two-step sequence commencing with a protected amine precursor. This strategy ensures high yields and stereochemical control, culminating in a final deprotection step to unveil the desired primary amine.

Synthesis_Workflow cluster_step1 Step 1: Trifluoromethylation cluster_step2 Step 2: Deprotection (Hydrogenolysis) Ketone 3-(Benzylamino)cyclobutan-1-one TMSCF3 TMSCF3 (Ruppert's Reagent) TBAF (catalyst) Ketone->TMSCF3 Precursor 3-(Benzylamino)-1-(trifluoromethyl)cyclobutan-1-ol TMSCF3->Precursor Nucleophilic Addition Deprotection Pd(OH)2/C (Pearlman's Catalyst) H2 (gas), Ethanol Precursor->Deprotection Final_Product This compound Deprotection->Final_Product Cleavage of N-Benzyl Group

Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of the N-Benzyl Protected Intermediate

The synthesis begins with the nucleophilic trifluoromethylation of 3-(benzylamino)cyclobutan-1-one. This reaction utilizes (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as Ruppert's reagent, as the source of the trifluoromethyl nucleophile.[5][6] The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

The choice of the N-benzyl protecting group is strategic. It is robust enough to withstand the conditions of the trifluoromethylation reaction while being readily cleavable under specific, mild conditions in the subsequent step.

Mechanism of Trifluoromethylation: The reaction proceeds via the formation of a pentacoordinate siliconate intermediate, which then delivers the trifluoromethyl anion (CF3-) to the electrophilic carbonyl carbon of the cyclobutanone.[7][8] This addition results in the formation of a tertiary alcohol, yielding 3-(benzylamino)-1-(trifluoromethyl)cyclobutan-1-ol.

Step 2: Deprotection via Catalytic Hydrogenolysis

The final step is the removal of the N-benzyl protecting group to furnish the target primary amine. Catalytic hydrogenolysis is the method of choice for this transformation due to its high efficiency and clean reaction profile.[9][10][11]

Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)2/C), is particularly effective for the hydrogenolysis of N-benzyl amines.[12] The reaction is carried out under an atmosphere of hydrogen gas in a protic solvent such as ethanol.

Mechanism of Hydrogenolysis: The reaction occurs on the surface of the palladium catalyst. The benzyl C-N bond is cleaved by the addition of hydrogen, liberating the free amine and toluene as a byproduct. The catalyst can then be easily removed by filtration.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Benzylamino)-1-(trifluoromethyl)cyclobutan-1-ol
  • Reagents and Materials:

    • 3-(Benzylamino)cyclobutan-1-one

    • (Trifluoromethyl)trimethylsilane (TMSCF3)

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

    • Round-bottom flask, magnetic stirrer, and argon atmosphere setup

  • Procedure:

    • To a solution of 3-(benzylamino)cyclobutan-1-one in anhydrous THF at 0 °C under an argon atmosphere, add TMSCF3 (1.5 equivalents).

    • Slowly add a catalytic amount of TBAF solution (0.1 equivalents).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(benzylamino)-1-(trifluoromethyl)cyclobutan-1-ol.

Protocol 2: Synthesis of this compound
  • Reagents and Materials:

    • 3-(Benzylamino)-1-(trifluoromethyl)cyclobutan-1-ol

    • Pearlman's catalyst (20% Pd(OH)2/C)

    • Ethanol

    • Hydrogen gas supply

    • Parr hydrogenation apparatus or similar

    • Celite®

  • Procedure:

    • Dissolve 3-(benzylamino)-1-(trifluoromethyl)cyclobutan-1-ol in ethanol in a suitable hydrogenation vessel.

    • Carefully add Pearlman's catalyst to the solution under an inert atmosphere.

    • Seal the vessel and connect it to a hydrogenation apparatus.

    • Evacuate the vessel and backfill with hydrogen gas (repeat 3x).

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with argon.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Comprehensive Characterization

The identity, purity, and structure of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the cyclobutane ring protons, a broad singlet for the amine (NH2) protons, and a singlet for the hydroxyl (OH) proton. The protons adjacent to the amino group will appear as a multiplet.
¹³C NMR A signal for the quaternary carbon bearing the CF3 and OH groups (around 70-80 ppm, split into a quartet by the fluorine atoms), signals for the cyclobutane carbons, and a signal for the carbon attached to the amino group.
¹⁹F NMR A singlet for the trifluoromethyl group, typically in the range of -70 to -80 ppm (relative to a standard like CFCl3).
Mass Spec. Expected [M+H]⁺ peak at m/z = 156.06.[5]
IR Spec. Broad absorption bands for the O-H and N-H stretches (around 3300-3400 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).

Applications in Drug Development: A Key Component of Kinase Inhibitors

This compound is a critical intermediate in the synthesis of several clinically relevant kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[13][14][15] The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.

For instance, analogues of the JAK1/JAK2 inhibitor Ruxolitinib can be synthesized using this cyclobutane building block. The primary amine of this compound serves as a key attachment point for the heterocyclic core of the inhibitor, while the trifluoromethylated cyclobutanol moiety occupies a specific pocket in the kinase active site, contributing to the overall binding affinity and selectivity of the drug.

Application_Concept cluster_molecule This compound cluster_synthesis Synthesis of Kinase Inhibitor BuildingBlock Primary Amine (Nucleophile) + CF3-Cyclobutanol (Scaffold) Heterocycle Heterocyclic Core (e.g., Pyrrolopyrimidine) BuildingBlock->Heterocycle Coupling Reaction Inhibitor Final Kinase Inhibitor (e.g., JAK Inhibitor Analogue) Heterocycle->Inhibitor Target: Kinase Active Site Target: Kinase Active Site Inhibitor->Target: Kinase Active Site Binding

Figure 2: Conceptual role in the synthesis of kinase inhibitors.

The incorporation of this specific scaffold allows for the fine-tuning of the drug's properties, leading to improved efficacy and safety profiles. As the demand for novel and selective kinase inhibitors continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase.

References

A Technical Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol has emerged as a molecule of significant interest. Its unique architecture, combining a rigid cyclobutane core, a basic amino group, and a metabolically robust trifluoromethyl carbinol, presents a compelling platform for the design of next-generation therapeutics. This guide provides an in-depth analysis of its physicochemical properties, a validated synthetic strategy, and a discussion of its strategic application in drug development, grounded in established chemical principles.

Molecular Identity and Structural Features

The foundational step in leveraging any chemical entity is a precise understanding of its structure and core identifiers.

  • Chemical Name: this compound

  • CAS Number: 1251924-07-8 (for the free base); 1408075-12-6 (for the hydrochloride salt)

  • Molecular Formula: C₅H₈F₃NO

  • Molecular Weight: 155.12 g/mol

  • Canonical SMILES: NC1CC(O)(C1)C(F)(F)F

  • InChIKey: AEVIMGJBSUCKLH-UHFFFAOYSA-N

The molecule's structure is notable for its stereochemical potential and the orthogonal reactivity of its functional groups. The cyclobutane ring imparts a rigid, three-dimensional conformation, a desirable trait for improving target selectivity over more flexible acyclic or aromatic systems.

Physicochemical Properties: A Quantitative Overview

The utility of a molecular building block is defined by its physical and chemical properties. These parameters govern its behavior in both reaction vessels and biological systems. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 155.12 g/mol
Monoisotopic Mass 155.0558 Da
Calculated XlogP 0.4009
Topological Polar Surface Area (TPSA) 46.25 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Physical Form Solid (Hydrochloride salt is a white powder)
Purity (Commercial) ≥95-97%
Recommended Storage Refrigerator

The low rotatable bond count signifies a conformationally rigid structure, which can be advantageous in reducing the entropic penalty upon binding to a biological target. The balanced TPSA and XlogP suggest moderate solubility in both aqueous and lipid environments, a key starting point for developing orally bioavailable drugs.

Synthesis Strategy: A Validated Approach

While multiple synthetic routes can be envisioned, a robust and scalable pathway is critical for practical application. The most logical and field-proven approach involves the nucleophilic trifluoromethylation of a suitable cyclobutanone precursor. This method leverages the well-established Ruppert-Prakash reagent (TMSCF₃) for its high efficiency and operational simplicity.

Experimental Protocol: Proposed Synthesis
  • Protection of the Amine: Start with commercially available 3-aminocyclobutanone. The primary amine must be protected to prevent side reactions. A standard Boc-protection using Di-tert-butyl dicarbonate (Boc₂O) and a mild base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) is recommended. This yields tert-butyl (3-oxocyclobutyl)carbamate.

  • Nucleophilic Trifluoromethylation: The protected ketone is then subjected to trifluoromethylation. The Ruppert-Prakash reagent (TMSCF₃) is added, with a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) to initiate the reaction. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., 0°C to room temperature).

  • Silyl Ether Deprotection: The immediate product is a silyl ether, which is readily hydrolyzed to the tertiary alcohol. This is often achieved in situ or during aqueous workup, but can be explicitly performed using acid (e.g., HCl) or a fluoride source (e.g., TBAF).

  • Deprotection of the Amine: The final step is the removal of the Boc protecting group. This is accomplished under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an organic solvent, to yield the final product, which can be isolated as its corresponding salt.

Synthetic Workflow Diagram

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3 & 4: Deprotection A 3-Aminocyclobutanone B tert-butyl (3-oxocyclobutyl)carbamate A->B Boc₂O, TEA, DCM C tert-butyl (3-oxocyclobutyl)carbamate D Protected Intermediate (Silyl Ether) C->D TMSCF₃, cat. TBAF, THF E Protected Intermediate (Tertiary Alcohol) D->E Aqueous Workup / H⁺ F This compound E->F TFA or HCl

Caption: Proposed synthetic workflow for this compound.

Application in Medicinal Chemistry: A Privileged Scaffold

The strategic value of this molecule lies in the synergistic interplay of its three core components: the cyclobutane ring, the amino group, and the trifluoromethyl carbinol.

  • Trifluoromethyl Group: The CF₃ group is a cornerstone of modern medicinal chemistry. It is a powerful electron-withdrawing group that can modulate the pKa of nearby functionalities, such as the amino group in this molecule. Crucially, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and increased drug half-life. Its lipophilicity (Hansch π value of +0.88) also enhances membrane permeability.

  • Cyclobutane Scaffold: Saturated carbocyclic rings are increasingly used as "bioisosteres" for more common groups like gem-dimethyl or tert-butyl moieties. The rigid, three-dimensional nature of the cyclobutane ring helps to optimally position substituents in the binding pocket of a target protein, potentially increasing potency and selectivity. This contrasts with "flat" aromatic rings, and exploring this non-aromatic chemical space is a key strategy for discovering novel intellectual property.

  • Amino Group: The primary amine serves as a versatile chemical handle. It can act as a hydrogen bond donor, a crucial interaction for target binding. Furthermore, its basicity allows for salt formation, which is often used to improve the solubility and crystallinity of active pharmaceutical ingredients (AP

An In-depth Technical Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The trifluoromethyl group, in particular, has become a hallmark of successful drug candidates. When combined with conformationally restricted ring systems like cyclobutane, it creates building blocks of significant interest. This guide provides a comprehensive technical overview of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a unique trifunctional scaffold. We will delve into its structural and physicochemical properties, explore rational synthetic pathways based on established methodologies, discuss its strategic value in drug design, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising building block in their discovery programs.

Introduction: The Strategic Value of Fluorinated Cycloalkanes

The design of novel bioactive molecules is a perpetual challenge, requiring a delicate balance of potency, selectivity, metabolic stability, and bioavailability. The introduction of fluorine and its moieties, such as the trifluoromethyl (-CF3) group, is a well-established strategy to enhance these properties. The -CF3 group is highly electronegative and metabolically stable, often improving a compound's lipophilicity, membrane permeability, and binding affinity to target proteins.

Simultaneously, the use of small, conformationally constrained rings like cyclobutane has gained traction as a means to reduce molecular planarity and present pharmacophoric groups in well-defined spatial orientations. This can lead to improved target engagement and selectivity. This compound combines these two strategic elements—a trifluoromethyl group and a cyclobutane core—with the versatile functionality of an amino group and a tertiary alcohol, creating a trifunctional building block with significant potential for library synthesis and lead optimization.

This guide serves as a technical primer on this molecule, consolidating its known properties and presenting a logical framework for its synthesis and application.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its identity and core properties.

Chemical Structure and Identifiers
  • Systematic Name: this compound

  • CAS Number: 1251924-07-8 (for the racemic mixture)

  • Molecular Formula: C₅H₈F₃NO

  • Molecular Weight: 155.12 g/mol

  • SMILES: NC1CC(O)(C1)C(F)(F)F

  • InChI Key: AEVIMGJBSUCKLH-UHFFFAOYSA-N

The structure features a four-membered cyclobutane ring, which is inherently puckered. A key feature is the quaternary carbon atom bearing both a hydroxyl (-OH) and a trifluoromethyl (-CF3) group. The amino (-NH2) group is located at the 3-position, allowing for both cis and trans stereoisomers. The presence of these stereoisomers is a critical consideration for drug design, as different spatial arrangements of the functional groups can lead to vastly different biological activities.

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Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, computational predictions and data from chemical suppliers provide valuable insights into its drug-like properties. These parameters are crucial for predicting its behavior in biological systems.

PropertyValueData Source & Comments
Molecular Weight 155.12 g/mol ChemScene

Spectroscopic Characterization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a fluorinated cyclobutane derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique conformational constraints of the cyclobutane ring, coupled with the electronic properties of the trifluoromethyl group, impart distinct physicochemical characteristics that are sought after in the design of novel therapeutic agents. Accurate and comprehensive structural elucidation is paramount for its application, and a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary analytical depth.

This technical guide offers an in-depth exploration of the spectroscopic signature of this compound. While experimental data for this specific molecule is not widely published, this document synthesizes established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment of its chemical structure.

Theoretical ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal the disposition of hydrogen atoms on the cyclobutane ring. The chemical shifts are influenced by the proximity of electronegative atoms (N, O, F) and the rigid four-membered ring system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 (methine)3.5 - 4.0Multiplet
H-2, H-4 (methylene)2.0 - 2.8Multiplets
-NH₂ (amine)1.5 - 3.0 (broad)Singlet (broad)
-OH (hydroxyl)2.0 - 4.0 (broad)Singlet (broad)

Causality behind Experimental Choices: The use of a standard deuterated solvent like DMSO-d₆ is recommended as it will solubilize the polar amino alcohol and allow for the observation of exchangeable protons (NH₂ and OH).[1] The broadness of the NH₂ and OH signals is due to chemical exchange and quadrupole broadening from the nitrogen atom.

Theoretical ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will have a significant effect on the chemical shift of the quaternary carbon C-1 and will also introduce C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz)
C-1 (quaternary)70 - 80Quartet (q)25 - 35
C-3 (methine)45 - 55Singlet
C-2, C-4 (methylene)30 - 40Singlets
-CF₃ (trifluoromethyl)120 - 130Quartet (q)280 - 290

Expertise & Experience: The quaternary carbon (C-1) bearing the trifluoromethyl group is expected to appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. Similarly, the carbon of the CF₃ group will also be a quartet with a much larger coupling constant.[2]

Theoretical ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single resonance is expected for the three equivalent fluorine atoms of the CF₃ group.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CF₃-70 to -80Singlet

Authoritative Grounding: The chemical shift of the CF₃ group is typically observed in this upfield region relative to the standard reference, CFCl₃.[1] The absence of coupling in the ¹⁹F spectrum (proton-decoupled) confirms the presence of a CF₃ group attached to a quaternary center.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in 0.6 mL of DMSO-d6 A->B C Transfer to NMR tube B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum D->E F Acquire 19F Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-N, and C-F bonds.

Theoretical IR Spectral Data
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (alcohol)Stretching3200 - 3600Strong, Broad
N-H (primary amine)Stretching3300 - 3500Medium (two bands)
C-H (alkane)Stretching2850 - 3000Medium
N-H (primary amine)Bending1590 - 1650Medium
C-F (trifluoromethyl)Stretching1100 - 1300Strong
C-N (aliphatic amine)Stretching1020 - 1250Medium
C-O (alcohol)Stretching1000 - 1200Medium

Trustworthiness: The broad O-H stretch is a hallmark of hydrogen-bonded alcohols.[3][4] Primary amines typically exhibit two N-H stretching bands in this region, corresponding to symmetric and asymmetric stretching modes.[4][5] The strong absorptions in the 1100-1300 cm⁻¹ region are highly characteristic of C-F stretching vibrations.

Experimental Protocol for FT-IR Data Acquisition

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample B onto the ATR crystal A->B C Collect background spectrum B->C D Collect sample spectrum C->D E Background subtraction D->E F Identify characteristic peaks E->F

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically results in the formation of a protonated molecular ion with minimal fragmentation.[6][7]

Theoretical Mass Spectrometry Data (ESI+)
Ion Formula Predicted m/z
[M+H]⁺C₅H₉F₃NO⁺156.0631
[M+Na]⁺C₅H₈F₃NNaO⁺178.0450
[M+K]⁺C₅H₈F₃KNO⁺194.0189

Self-Validating System: The detection of the protonated molecule [M+H]⁺ at m/z 156.0631 would be the primary indicator of the compound's identity. The presence of common adducts like [M+Na]⁺ and [M+K]⁺ further corroborates the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition.

Predicted Fragmentation Pattern (in case of in-source fragmentation or MS/MS)

While ESI is a soft ionization method, some fragmentation can occur. The most likely fragmentation pathways would involve the loss of small, stable neutral molecules.

  • Loss of water: [M+H - H₂O]⁺ at m/z 138.0525

  • Loss of ammonia: [M+H - NH₃]⁺ at m/z 139.0369

Experimental Protocol for ESI-MS Data Acquisition

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution B in a suitable solvent (e.g., Methanol) A->B C Infuse sample into ESI source B->C D Acquire mass spectrum in positive ion mode C->D E Identify [M+H]+ and adduct ions D->E F Analyze fragmentation patterns E->F

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a detailed and unambiguous structural characterization. The predicted data and methodologies outlined in this guide serve as a valuable resource for researchers in the synthesis, identification, and application of this and structurally related compounds. Adherence to the described protocols will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

potential biological activity of trifluoromethylated cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Trifluoromethylated Cyclobutane Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Union of Stability and Conformation

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer enhanced pharmacological properties is relentless. Among the myriad strategies employed, the incorporation of fluorine-containing motifs has emerged as a cornerstone of rational drug design.[1][2][3] The trifluoromethyl (CF3) group, in particular, is a powerful tool used to modulate a molecule's electronic character, lipophilicity, and metabolic stability.[4][5] Concurrently, the use of strained ring systems like cyclobutane offers a unique method to introduce conformational rigidity and three-dimensional complexity, steering molecular shape to optimize interactions with biological targets.[6][7]

This guide delves into the confluence of these two powerful strategies: the synthesis, properties, and biological potential of trifluoromethylated cyclobutane derivatives. We will move beyond a simple catalog of compounds to explore the fundamental causality—the why—behind the design and application of these unique structures. The focus is on providing researchers, scientists, and drug development professionals with a foundational understanding of how the CF3-cyclobutane moiety can serve as a critical building block in the creation of next-generation therapeutics.

The Physicochemical Impact: More Than a Sum of its Parts

The decision to incorporate a trifluoromethylated cyclobutane into a drug candidate is driven by its profound ability to alter key physicochemical parameters that govern pharmacokinetics and pharmacodynamics.

  • Lipophilicity and Permeability: The CF3 group is strongly lipophilic, a property that can enhance a compound's ability to cross cellular membranes. The cyclobutane ring itself, being a small carbocycle, contributes to this effect. This combination can be strategically employed to improve the oral bioavailability and blood-brain barrier penetration of drug candidates.[5][8]

  • Metabolic Stability: A primary driver for using this moiety is to enhance metabolic stability. The C-F bond is exceptionally strong, and the CF3 group is highly resistant to oxidative metabolism by cytochrome P450 enzymes. When positioned strategically, it can shield adjacent, more metabolically labile sites from enzymatic degradation, thereby increasing the drug's half-life.[9][10]

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclobutane ring is a puckered, semi-rigid structure.[7] This property locks the substituents into specific spatial orientations, reducing the entropic penalty upon binding to a target protein and potentially increasing binding affinity and selectivity. The CF3 group, with its conical shape, further influences the local conformation.

  • Modulation of pKa: The CF3 group is a potent electron-withdrawing group. Its presence can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH.[11][12] This has direct implications for solubility, target interaction, and off-target effects.

Data Presentation: CF3-Cyclobutane as a Bioisostere for the tert-Butyl Group

A compelling application of the 1-trifluoromethyl-cyclobutyl group is as a bioisosteric replacement for the common tert-butyl group.[9][10][13] While sterically similar, the electronic and metabolic properties are distinct. The following table summarizes comparative data for several bioactive compounds and their analogues.

Compound ClassParent MoietyAnalogue MoietyΔLogP (Analogue - Parent)Metabolic Stability (CLint)Biological Activity
Antifungal Agent Butenafine (t-Bu)CF3-Cyclobutane+0.5Improved (CLint: 30 vs 21)Retained (High inhibition of T. mentagrophytes)[9][10]
Antihistamine Agent Buclizine (t-Bu)CF3-Cyclobutane+0.8N/A (High Stability)Retained (IC50: 31 µM vs 102 µM)[9][10]
Herbicide Tebutam (t-Bu)CF3-Cyclobutane+0.6Decreased (CLint: 57 vs 107)N/A

Data synthesized from studies by S. M. Plis et al.[9][10]

This data demonstrates that while the CF3-cyclobutane group consistently increases lipophilicity, its effect on metabolic stability is context-dependent. Critically, it often preserves the fundamental mode of bioactivity, making it a viable and "patent-free" alternative to established motifs in drug discovery programs.[9][10]

Synthetic Strategies: Accessing the Scaffold

The utility of any chemical motif is contingent upon its synthetic accessibility. Fortunately, robust methods for the preparation of trifluoromethylated cyclobutanes have been developed, enabling their creation on a gram-to-multigram scale suitable for medicinal chemistry campaigns.[9][11][14]

The primary and most direct approach involves the deoxofluorination of a corresponding cyclobutanecarboxylic acid using sulfur tetrafluoride (SF4) or related reagents.[5] This method is advantageous due to its directness and tolerance for various functional groups on the cyclobutane ring.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1-aryl-1-(trifluoromethyl)cyclobutane, a common building block.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Trifluoromethylation A Aryl Grignard Reagent (Ar-MgBr) C 1-Arylcyclobutanol A->C + B Cyclobutanone B->C D 1-Arylcyclobutanol F 1-Arylcyclobutane- 1-carboxylic Acid D->F [O] E Jones Oxidation (CrO3, H2SO4) G 1-Arylcyclobutane- 1-carboxylic Acid I 1-Aryl-1-(trifluoromethyl) cyclobutane G->I Fluorination H Deoxofluorination (SF4, HF)

Caption: Generalized synthetic pathway to trifluoromethylated cyclobutanes.

Experimental Protocol: Deoxofluorination of 1-phenylcyclobutane-1-carboxylic Acid

This protocol provides a self-validating system for synthesizing a key trifluoromethylated cyclobutane building block.

Materials:

  • 1-phenylcyclobutane-1-carboxylic acid (1.0 eq)

  • Sulfur tetrafluoride (SF4) (3.0 eq)

  • Anhydrous Hydrogen Fluoride (HF) (catalytic, ~5 mol%)

  • Anhydrous dichloromethane (DCM)

  • High-pressure reactor (e.g., Hastelloy autoclave)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reactor Preparation (Critical Step): Under an inert atmosphere (N2 or Ar), charge the high-pressure reactor with 1-phenylcyclobutane-1-carboxylic acid.

  • Solvent Addition: Add anhydrous DCM to dissolve the starting material (concentration ~0.5 M).

  • Catalyst Addition: Carefully add anhydrous HF to the solution. Causality: HF acts as a catalyst to facilitate the reaction between the carboxylic acid and SF4.

  • Sealing and Cooling: Seal the reactor and cool it to -78°C using a dry ice/acetone bath.

  • SF4 Condensation: Condense the required amount of SF4 gas into the cooled reactor. Safety Note: SF4 is a highly toxic and corrosive gas. This step must be performed in a specialized fume hood with appropriate safety measures.

  • Reaction: Slowly warm the reactor to room temperature and then heat to 60°C. Maintain this temperature for 12-18 hours. Monitor the reaction progress by checking the internal pressure, which should stabilize upon completion.

  • Quenching (Self-Validation): Cool the reactor back to 0°C. Slowly and carefully vent the excess SF4 through a scrubber containing a potassium hydroxide (KOH) solution. Once depressurized, slowly add saturated NaHCO3 solution to quench any remaining acidic species. The cessation of gas evolution indicates a complete quench.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 1-phenyl-1-(trifluoromethyl)cyclobutane.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. A characteristic quartet in the ¹H NMR for protons adjacent to the CF3 group and a singlet in the ¹⁹F NMR are expected.

Biological Activities and Therapeutic Potential

The true value of the trifluoromethylated cyclobutane scaffold lies in its demonstrated and potential biological activities across various therapeutic areas.

Anticancer Activity

The rigid cyclobutane framework is well-suited for targeting protein kinases and other enzymes implicated in cancer. Several studies have highlighted the potent anticancer activity of trifluoromethylated cyclobutane derivatives.[15][16][17]

  • Case Study: Papillary Thyroid Carcinoma: A visible light-induced synthesis method produced a series of trifluoromethylated cyclobutane-fused lactams and lactones.[16] When tested against the TPC-1 papillary thyroid carcinoma cell line, several compounds exhibited potent growth inhibitory activities, with IC50 values significantly lower than the standard chemotherapy drug, cisplatin. For example, compound 6r' from the study showed an IC50 of 0.19 µM, compared to 0.85 µM for cisplatin, highlighting the profound antineoplastic potential of this scaffold.[16]

Visualizing an Anticancer Assay Workflow

G A Seed Cancer Cells (e.g., TPC-1) in 96-well plate B Incubate for 24h (Allow cells to adhere) A->B D Add Compounds & Controls (Vehicle, Positive Control) to wells B->D C Prepare Serial Dilutions of Test Compounds (CF3-Cyclobutane Derivatives) C->D E Incubate for 48-72h D->E F Add CCK-8 Reagent to each well E->F G Incubate for 1-4h (Color Development) F->G H Measure Absorbance at 450 nm G->H I Calculate Cell Viability (%) and determine IC50 values H->I

Caption: Workflow for a CCK-8 cell viability assay.

Applications in Neurodegenerative Diseases

The ability to increase metabolic stability and penetrate the blood-brain barrier makes fluorinated compounds attractive candidates for treating neurodegenerative diseases.[8] While specific clinical candidates featuring a CF3-cyclobutane are not yet prominent, the scaffold holds promise. The rationale is to use the moiety to improve the properties of molecules targeting pathways involved in diseases like Alzheimer's or Parkinson's, such as microtubule stabilization or enzyme inhibition.[18][19]

Enzyme Inhibition

The unique electronic and conformational properties of the CF3-cyclobutane group can be harnessed to design potent and selective enzyme inhibitors.

  • Angiotensin-Converting Enzyme (ACE): Early studies showed that replacing a methyl group with a trifluoromethyl group in captopril analogues, a known ACE inhibitor, resulted in a compound with an exceptionally potent IC50 of 3 x 10⁻¹⁰ M.[20] This dramatic increase in potency was attributed to the hydrophobicity and conformational effects of the CF3 group. This principle can be extended to cyclobutane-containing scaffolds to optimize interactions within the enzyme's active site.

  • Other Targets: The moiety has been incorporated into inhibitors for various other targets, including p97[7] and melanin-concentrating hormone 1 (MCHR1)[7], demonstrating its broad applicability in drug design.

Visualizing a Bioisosteric Design Strategy

G cluster_0 Lead Compound cluster_1 Identified Liabilities cluster_2 Proposed Solution cluster_3 Potential Outcomes Lead Bioactive Scaffold with t-Butyl Group Liabilities Metabolic Instability (Oxidation) Poor PK Profile Patent Limitations Lead->Liabilities Analysis Solution Bioisosteric Replacement with CF3-Cyclobutane Liabilities->Solution Design Outcomes Improved Metabolic Stability Retained/Enhanced Potency Novel IP Position Altered Selectivity Solution->Outcomes Synthesis & Testing

Caption: Rationale for CF3-cyclobutane bioisosteric replacement.

Future Perspectives and Conclusion

The strategic incorporation of trifluoromethylated cyclobutane derivatives represents a sophisticated approach in modern drug discovery. The convergence of conformational constraint from the cyclobutane ring and the powerful physicochemical modulations of the trifluoromethyl group provides a versatile tool for overcoming common challenges in lead optimization, such as poor metabolic stability and off-target effects.

The future of this field will likely focus on:

  • Asymmetric Synthesis: Developing scalable methods to access enantiomerically pure CF3-cyclobutane building blocks will be crucial for creating more selective and potent drug candidates.

  • Exploring New Chemical Space: Moving beyond simple bioisosteric replacement to designing novel scaffolds where the CF3-cyclobutane is an integral part of the core pharmacophore.

  • Broader Biological Screening: Systematically testing these derivatives against a wider range of biological targets, including GPCRs, ion channels, and protein-protein interactions, is likely to uncover new therapeutic applications.

References

An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of CF3-Cyclobutane Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Superior Drug Candidates

In the landscape of modern drug discovery, the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The journey from a promising hit to a viable drug candidate is often dictated by the subtle interplay of physicochemical properties. Among these, lipophilicity and metabolic stability stand out as critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide delves into the strategic use of the 1-trifluoromethyl-cyclobutyl moiety, a rising star in the medicinal chemist's toolkit, as a bioisosteric replacement to enhance these crucial drug-like properties. We will explore the underlying principles, present comparative data, and provide detailed experimental protocols to empower researchers in their quest for safer and more effective therapeutics.

The Rationale for CF3-Cyclobutane in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate their properties.[1] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability due to the immense strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[2][3] This "metabolic blocking" can lead to a longer drug half-life and improved bioavailability.[3][4] Furthermore, the CF3 group can increase lipophilicity, which can improve a drug's ability to cross cell membranes.[2][4]

The cyclobutane scaffold offers its own set of advantages. Its rigid, puckered conformation can help to lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[5][6][7] The three-dimensional nature of the cyclobutane ring can also improve aqueous solubility compared to flat aromatic systems by disrupting crystal packing.[5][8]

The combination of the CF3 group and the cyclobutane ring into a single moiety, the 1-trifluoromethyl-cyclobutyl group, creates a unique bioisostere, particularly for the commonly used tert-butyl group.[9][10][11] While the tert-butyl group is often favored for its steric bulk, it can be susceptible to metabolic oxidation. The CF3-cyclobutane group can mimic the steric presence of the tert-butyl group while offering enhanced metabolic stability.[9][12][13]

Logical Framework for Employing CF3-Cyclobutane Analogues

cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Chosen Moiety cluster_3 Anticipated Outcomes Poor Metabolic Stability Poor Metabolic Stability Bioisosteric Replacement Bioisosteric Replacement Poor Metabolic Stability->Bioisosteric Replacement Suboptimal Lipophilicity Suboptimal Lipophilicity Suboptimal Lipophilicity->Bioisosteric Replacement CF3-Cyclobutane CF3-Cyclobutane Bioisosteric Replacement->CF3-Cyclobutane Increased Metabolic Stability Increased Metabolic Stability CF3-Cyclobutane->Increased Metabolic Stability Modulated Lipophilicity Modulated Lipophilicity CF3-Cyclobutane->Modulated Lipophilicity Improved Pharmacokinetics Improved Pharmacokinetics Increased Metabolic Stability->Improved Pharmacokinetics Modulated Lipophilicity->Improved Pharmacokinetics

Caption: A logical workflow illustrating the rationale for using CF3-cyclobutane analogues.

Comparative Analysis of Physicochemical Properties

The decision to incorporate a CF3-cyclobutane moiety is best informed by empirical data. Below is a summary of experimental findings comparing the lipophilicity (expressed as logP or logD) and metabolic stability of parent compounds with their CF3-cyclobutane and, where available, CF3-cyclopropane analogues.

Table 1: Lipophilicity (logP) Comparison
Parent CompoundParent logPCF3-Cyclopropane Analogue logPCF3-Cyclobutane Analogue logPChange vs. Parent (CF3-Cyclobutane)Reference
Model Amide 372.923.333.51+0.59[9]
Model Amide 403.033.493.66+0.63[9]
Butenafine4.675.255.37+0.70[9]
Buclizine6.016.646.75+0.74[9]
Tebutam2.503.053.20+0.70[9]

Data sourced from Mykhailiuk et al. (2024).[9]

As the data indicates, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group consistently leads to a moderate increase in lipophilicity.[9][10] This is an important consideration, as while increased lipophilicity can enhance membrane permeability, excessively high values can lead to poor solubility and increased off-target effects.[14]

Table 2: Metabolic Stability Comparison in Human Liver Microsomes
Parent CompoundParent Intrinsic Clearance (CLint, µL/min/mg)CF3-Cyclopropane Analogue CLintCF3-Cyclobutane Analogue CLintChange vs. Parent (CF3-Cyclobutane)Reference
Model Amide 401221Decreased (Improved Stability)[9]
Butenafine302021Decreased (Improved Stability)[9]
Model Amide 37111516Increased (Decreased Stability)[9]
Tebutam57108107Increased (Decreased Stability)[9]

Data sourced from Mykhailiuk et al. (2024).[9]

The impact of the CF3-cyclobutane group on metabolic stability is context-dependent.[9][10] In the cases of Model Amide 40 and Butenafine, the introduction of the CF3-cyclobutane moiety led to a significant improvement in metabolic stability, as indicated by the lower intrinsic clearance values.[9] However, for Model Amide 37 and Tebutam, the opposite effect was observed.[9] This highlights the importance of empirical testing for each new chemical series, as the overall molecular structure influences its interaction with metabolic enzymes.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols for assessing lipophilicity and metabolic stability are provided.

Determination of Lipophilicity (logD) by the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer at a specific pH.[15][][17]

Start Start Prepare n-octanol and buffer Prepare n-octanol and buffer Start->Prepare n-octanol and buffer Pre-saturate solvents Pre-saturate solvents Prepare n-octanol and buffer->Pre-saturate solvents Prepare compound stock solution Prepare compound stock solution Pre-saturate solvents->Prepare compound stock solution Add stock to octanol/buffer mixture Add stock to octanol/buffer mixture Prepare compound stock solution->Add stock to octanol/buffer mixture Shake to equilibrate Shake to equilibrate Add stock to octanol/buffer mixture->Shake to equilibrate Centrifuge to separate phases Centrifuge to separate phases Shake to equilibrate->Centrifuge to separate phases Sample aqueous and octanol phases Sample aqueous and octanol phases Centrifuge to separate phases->Sample aqueous and octanol phases Analyze concentrations by LC-MS/MS Analyze concentrations by LC-MS/MS Sample aqueous and octanol phases->Analyze concentrations by LC-MS/MS Calculate logD Calculate logD Analyze concentrations by LC-MS/MS->Calculate logD

Caption: Workflow for logD determination using the shake-flask method.

  • Preparation of Phases: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol by shaking it with the aqueous buffer (1:1 v/v) for 24 hours. Similarly, pre-saturate the aqueous buffer with n-octanol. Separate the two phases by centrifugation.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, combine the pre-saturated n-octanol and pre-saturated aqueous buffer in a 1:1 ratio (e.g., 1 mL of each). Add a small volume of the compound stock solution (e.g., 10 µL) to achieve a final concentration that is detectable by the analytical method.

  • Equilibration: Cap the vial and shake vigorously for at least 1 hour at a constant temperature (e.g., 25°C) to ensure complete equilibration of the compound between the two phases.

  • Phase Separation: Centrifuge the vial at a sufficient speed and duration (e.g., 2000 x g for 15 minutes) to achieve complete separation of the n-octanol and aqueous layers.

  • Sampling and Analysis: Carefully remove an aliquot from both the n-octanol and aqueous phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS.

  • Calculation: The logD is calculated using the following formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This protocol describes a common in vitro assay to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which are rich in CYP enzymes.[18][19][20]

Start Start Prepare incubation mixture Prepare incubation mixture Start->Prepare incubation mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare incubation mixture->Pre-incubate at 37°C Initiate reaction with NADPH Initiate reaction with NADPH Pre-incubate at 37°C->Initiate reaction with NADPH Incubate at 37°C with shaking Incubate at 37°C with shaking Initiate reaction with NADPH->Incubate at 37°C with shaking Quench reaction at time points Quench reaction at time points Incubate at 37°C with shaking->Quench reaction at time points Centrifuge to pellet protein Centrifuge to pellet protein Quench reaction at time points->Centrifuge to pellet protein Analyze supernatant by LC-MS/MS Analyze supernatant by LC-MS/MS Centrifuge to pellet protein->Analyze supernatant by LC-MS/MS Determine % remaining and calculate CLint Determine % remaining and calculate CLint Analyze supernatant by LC-MS/MS->Determine % remaining and calculate CLint

Caption: Workflow for the in vitro microsomal stability assay.

  • Reagent Preparation:

    • Test Compound: Prepare a 1 mM stock solution in a suitable organic solvent (e.g., acetonitrile or DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.

    • Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound (at a final concentration typically between 0.5 and 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regeneration system.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.

    • The 0-minute time point is prepared by adding the quenching solution before the NADPH regeneration system.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the initial linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Conclusion and Future Perspectives

The 1-trifluoromethyl-cyclobutyl group has emerged as a valuable tool in the medicinal chemist's arsenal for fine-tuning the physicochemical properties of drug candidates.[9][10] As demonstrated, it can serve as a metabolically more robust bioisostere for the tert-butyl group, although its impact on metabolic stability is not universal and requires empirical validation.[9] The moderate increase in lipophilicity associated with this moiety must also be carefully considered within the context of the overall properties of the molecule.

The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of CF3-cyclobutane analogues, enabling researchers to make data-driven decisions in their drug discovery programs. As our understanding of the interplay between chemical structure and ADME properties continues to grow, we can anticipate the development of even more sophisticated strategies for designing molecules with optimal drug-like characteristics. The CF3-cyclobutane moiety is a testament to the power of rational design and will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

A Technical Guide to the Puckered Conformation of Cyclobutane: From Fundamental Principles to Applications in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The cyclobutane ring, a four-membered carbocycle, is a structural motif of increasing importance in medicinal chemistry and materials science. Its perceived instability, a consequence of significant ring strain, belies a unique and functionally critical three-dimensional structure. Contrary to a simple planar square, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation. This guide provides an in-depth analysis of the fundamental forces governing this puckering, the theoretical and experimental methodologies used for its characterization, and its strategic application in modern drug development. We will explore how the delicate balance between angle and torsional strain dictates the ring's geometry and how researchers can leverage this defined 3D architecture to achieve desirable pharmacological properties, including enhanced metabolic stability, conformational restriction, and precise spatial orientation of pharmacophoric elements.

The Energetic Imperative for Puckering

The conformation of any cycloalkane is dictated by the interplay of several types of strain that destabilize the molecule relative to an acyclic analogue. Understanding these forces is paramount to comprehending why cyclobutane deviates from planarity.

A Trifecta of Strain: Angle, Torsional, and Steric

Three primary sources of strain govern cycloalkane conformation:

  • Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°.[1] Forcing orbitals into compressed angles results in poor overlap and increased potential energy.[2]

  • Torsional Strain (Eclipsing Strain): This occurs when bonds on adjacent atoms are aligned, or eclipsed, leading to repulsive interactions between the electron clouds of these bonds.[3]

  • Steric Strain (van der Waals Strain): This is the result of repulsive interactions when non-bonded atoms are forced into close proximity, attempting to occupy the same space.[2]

The Hypothetical Planar Cyclobutane: A State of High Torsional Strain

If cyclobutane were a perfect square, its internal C-C-C bond angles would be 90°.[1] While this represents a significant deviation from 109.5°, leading to substantial angle strain, an even greater penalty comes from torsional strain. In a planar conformation, all eight C-H bonds on adjacent carbons would be fully eclipsed, creating a highly unfavorable energetic state.

The Puckered Conformation: An Elegant Compromise

To alleviate the severe torsional strain of a planar arrangement, the cyclobutane ring flexes into a non-planar, puckered conformation.[4][5] One carbon atom moves out of the plane formed by the other three, creating a "butterfly" shape.[6] This puckering has two critical consequences:

  • It reduces torsional strain by moving the C-H bonds away from a fully eclipsed arrangement. The dihedral angle of ~25° significantly relieves this repulsion.[5][7]

  • It slightly increases angle strain, as the C-C-C bond angles compress further to approximately 88°.[4][7]

The equilibrium geometry of cyclobutane is thus a finely-tuned compromise: the energy gained from relieving torsional strain outweighs the penalty of a small increase in angle strain.[5] The total ring strain of cyclobutane (~26.4 kcal/mol) is slightly less than that of the more rigid cyclopropane (~27.6 kcal/mol).[2][8]

P_Angle Angle Strain (90° angles) Puckering Puckering (Energy Minimization) P_Angle->Puckering Trade-off P_Torsion Torsional Strain (Maximal - Eclipsed H's) P_Torsion->Puckering Driving Force B_Angle Angle Strain (Slightly Increased - 88° angles) B_Torsion Torsional Strain (Reduced) Puckering->B_Angle Puckering->B_Torsion

Caption: Energetic forces driving cyclobutane puckering.

Energetics of Ring Inversion: The "Butterfly" Flip

The puckered conformation is not static. The ring rapidly interconverts between two equivalent puckered forms through a planar transition state, a process often called ring-flipping.[8] This dynamic equilibrium means that, on average, each carbon atom spends an equal amount of time in the "out-of-plane" position.[8] The energy barrier for this inversion is quite low, with computational studies estimating it to be around 482-498 cm⁻¹ (approx. 1.4-1.5 kcal/mol).[9][10][11] This low barrier means the flip is extremely fast at room temperature.[6]

Characterization of Cyclobutane Conformation

A synergistic approach combining theoretical calculations and experimental validation is essential for accurately describing the conformational landscape of cyclobutane and its derivatives.[12][13]

Theoretical and Computational Approaches

Modern computational chemistry provides powerful tools for investigating molecular structure and energetics.

  • Ab Initio and Density Functional Theory (DFT) Calculations: High-level computational methods are used to calculate the molecular structure, vibrational spectra, and the potential energy surface of the ring-puckering motion.[10] These studies have been instrumental in determining precise geometric parameters and the inversion barrier, showing excellent agreement with experimental data.[9][14]

  • Natural Bond Orbital (NBO) Analysis: This analysis provides deeper insight into the electronic factors at play. For cyclobutane, NBO analysis has shown that hyperconjugative interactions (e.g., σCC → σCH*) are strengthened in the puckered state, suggesting that electronic delocalization, in addition to the relief of torsional strain, contributes to the stability of the non-planar form and the origin of the inversion barrier.[9][14]

Table 1: Key Geometric and Energetic Parameters of Cyclobutane

Parameter Value Source
Puckering Angle (θ) 29.59° - 29.68° [9][10]
C-C-C Bond Angle ~88.1° [10]
Inversion Barrier ~482 cm⁻¹ (1.38 kcal/mol) [9][14]

| Total Ring Strain | ~26.4 kcal/mol |[2] |

Experimental Validation

Theoretical models must be grounded in experimental reality. Two primary techniques are employed for this purpose.

  • X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state. It can confirm the puckered nature of the ring and precisely measure bond lengths, bond angles, and puckering angles in crystalline derivatives.[13] Its primary limitation is that the observed conformation represents a static picture in a low-energy crystal lattice, which may not fully represent the dynamic behavior in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying the conformation and dynamics of molecules in solution. For substituted cyclobutanes, the magnitude of proton-proton (¹H-¹H) coupling constants (J-values) is dependent on the dihedral angle between the protons, as described by the Karplus relationship. By measuring these coupling constants, researchers can deduce the preferred puckering conformation and the orientation (axial or equatorial) of substituents.[12][13]

Protocol Example: A Generalized Workflow for Conformational Analysis

This protocol outlines a self-validating system combining computational and experimental methods to define the conformation of a substituted cyclobutane.

Objective: To determine the dominant solution-phase conformation of a novel 1,3-disubstituted cyclobutane derivative.

Methodology:

  • Computational Modeling (In Silico):

    • Step 1: Construct 3D models of all possible stereoisomers and conformers (e.g., cis/trans isomers, with substituents in axial/equatorial positions).

    • Step 2: Perform geometry optimization and frequency calculations for each structure using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set). This step identifies stable energy minima.[11]

    • Step 3: Calculate the relative energies (e.g., Gibbs free energy) of all optimized conformers to predict the most stable structure(s).

    • Step 4 (Validation): Predict the ¹H NMR spectrum for the lowest energy conformer(s), specifically calculating the expected coupling constants (J-values).

  • Synthesis & Purification:

    • Synthesize and purify the target molecule, ensuring stereochemical integrity.

  • Experimental Analysis (NMR):

    • Step 1: Acquire high-resolution 1D and 2D ¹H NMR spectra (e.g., COSY, NOESY) of the purified compound in a suitable deuterated solvent.

    • Step 2: Assign all proton signals using the 2D NMR data.

    • Step 3: Accurately measure the ¹H-¹H coupling constants for all relevant protons on the cyclobutane ring.

  • Data Correlation & Model Validation:

    • Step 1: Compare the experimentally measured J-values with the computationally predicted values from Step 1.4.

    • Step 2: A strong correlation between the experimental data and the predicted data for a specific conformer validates that conformer as the dominant species in solution.

    • Step 3: Use NOESY data to further confirm spatial proximities between protons (e.g., 1,3-diaxial interactions), providing an orthogonal layer of validation.[15]

cluster_0 Computational Arm cluster_1 Experimental Arm comp1 1. Build Isomers/ Conformers comp2 2. Geometry Optimization (DFT) comp1->comp2 comp3 3. Calculate Relative Energies comp2->comp3 comp4 4. Predict NMR Parameters (J-values) comp3->comp4 validation Correlation & Model Validation comp4->validation Predicted Data exp1 1. Synthesize & Purify Target Molecule exp2 2. Acquire High-Res NMR Data exp1->exp2 exp3 3. Assign Signals & Measure J-values exp2->exp3 exp3->validation Experimental Data final final validation->final Validated 3D Conformational Model

Caption: Synergistic workflow for conformational analysis.

The Cyclobutane Motif in Medicinal Chemistry and Drug Design

The unique, rigid, and three-dimensional puckered structure of the cyclobutane ring makes it an increasingly valuable scaffold in drug discovery.[16] Its application allows medicinal chemists to exert precise control over molecular shape, a critical factor for optimizing pharmacological properties.[17]

A Scaffold for Three-Dimensionality

Modern drug design increasingly focuses on moving away from flat, aromatic-heavy molecules towards compounds with greater sp³ character and three-dimensionality. 3D molecules often exhibit improved solubility, better metabolic profiles, and higher selectivity. The puckered cyclobutane ring serves as an excellent non-planar scaffold to project substituents into defined vectors in 3D space, facilitating optimal interactions within a protein's binding pocket.[16][18]

Strategic Applications in Lead Optimization
  • Conformational Restriction: By incorporating a cyclobutane ring, chemists can lock flexible acyclic chains into a more rigid, bioactive conformation. This pre-organization can reduce the entropic penalty of binding to a target, thereby increasing potency.[17]

  • Bioisosteric Replacement: Cyclobutane rings can serve as effective bioisosteres for other chemical groups. They can replace metabolically labile moieties (like a gem-dimethyl group) to improve metabolic stability or substitute for planar phenyl rings to enhance solubility and escape "flatland".[18][19] They have also been used to replace alkenes, preventing potential cis/trans isomerization in vivo.[17]

  • Improving Physicochemical Properties: The introduction of a cyclobutane scaffold can disrupt crystal packing and improve aqueous solubility compared to flatter analogues.[19] Strategic fluorination of the cyclobutane ring, as seen in the development of the IDH1 inhibitor ivosidenib, can be used to block sites of metabolism and enhance metabolic stability.

  • Filling Hydrophobic Pockets: The carbocyclic nature of the ring makes it well-suited to occupy hydrophobic pockets in a protein target, contributing to binding affinity.[16][17]

center Cyclobutane Ring in Drug Design prop1 Conformational Restriction center->prop1 prop2 Bioisosteric Replacement (e.g., for Phenyl, Alkene) center->prop2 prop3 Improved Physicochemical Properties center->prop3 prop4 3D Vector Projection center->prop4 sub_prop3_1 Metabolic Stability prop3->sub_prop3_1 sub_prop3_2 Aqueous Solubility prop3->sub_prop3_2

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of Fluorinated Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting profound effects on the physicochemical and pharmacological properties of bioactive compounds. Among the repertoire of fluorinated motifs, the cyclobutane ring has emerged as a particularly valuable and versatile building block. Its inherent conformational rigidity, combined with the unique electronic properties of fluorine, offers a powerful tool for modulating drug metabolism, improving binding affinity, and enhancing overall therapeutic profiles. This in-depth technical guide provides a comprehensive overview of the discovery and synthetic history of fluorinated cyclobutanes, from their early beginnings to the sophisticated methodologies employed today. We will explore the key synthetic strategies for accessing these crucial scaffolds, including cycloaddition reactions, nucleophilic and electrophilic fluorination, and radical transformations. Furthermore, this guide will illuminate the pivotal role of fluorinated cyclobutanes in drug discovery, showcasing their application as bioisosteric replacements and highlighting their presence in FDA-approved therapeutics.

Introduction: The Allure of the Fluorinated Cyclobutane

The cyclobutane moiety, a four-membered carbocycle, possesses a unique puckered conformation that distinguishes it from more flexible acyclic or larger cyclic systems.[1] This inherent rigidity can lock in specific conformations of appended functional groups, a desirable trait in rational drug design for optimizing interactions with biological targets.[2] When fluorine, the most electronegative element, is introduced onto this scaffold, a synergistic interplay of properties emerges. The C-F bond is exceptionally strong and polar, leading to increased metabolic stability and altered electronic characteristics of the molecule.[3] This strategic fluorination can influence a compound's lipophilicity, acidity/basicity (pKa), and hydrogen bonding capabilities, all critical parameters in determining its pharmacokinetic and pharmacodynamic profile.[4]

The convergence of these features has positioned fluorinated cyclobutanes as "privileged scaffolds" in medicinal chemistry. They are increasingly utilized as bioisosteric replacements for common chemical groups such as gem-dimethyl, tert-butyl, and even phenyl rings, offering a means to fine-tune molecular properties and overcome liabilities in drug candidates.[5][6] This guide will provide the foundational knowledge and practical insights necessary for researchers to effectively harness the potential of fluorinated cyclobutanes in their own discovery and development programs.

A Historical Perspective: From Curiosity to Cornerstone

The journey of fluorinated cyclobutanes is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century.[5][7] The first synthesis of an organofluorine compound, fluoromethane, was reported by Dumas and Péligot in 1835.[7] However, it was the pioneering work of Frédéric Swarts in the late 19th and early 20th centuries, developing halogen exchange (HALEX) reactions, that laid the groundwork for more routine synthesis of organofluorine compounds.[8]

The first documented synthesis of a fluoroalkyl cyclobutane can be traced back to the mid-20th century. In 1960, chemists at DuPont reported the synthesis of trifluoromethyl- and gem-bis(trifluoromethyl)cyclobutanes via the deoxyfluorination of cyclobutanecarboxylic acids using sulfur tetrafluoride (SF4).[6] This work marked a significant milestone, demonstrating the feasibility of incorporating the then-exotic trifluoromethyl group onto the cyclobutane ring.

The subsequent decades witnessed a steady expansion of the synthetic toolbox for accessing fluorinated cyclobutanes, driven by the growing appreciation for the unique properties conferred by fluorine. The development of [2+2] cycloaddition reactions, both thermal and photochemical, provided a powerful means to construct the cyclobutane ring with concomitant introduction of fluorine-containing substituents.[6] The advent of modern fluorinating reagents, including nucleophilic sources like diethylaminosulfur trifluoride (DAST) and electrophilic reagents such as N-fluorobenzenesulfonimide (NFSI), further broadened the scope and applicability of fluorination strategies for pre-existing cyclobutane cores.[9][10] More recently, radical-mediated approaches have emerged as a versatile method for the late-stage introduction of fluorinated motifs.[11]

This evolution of synthetic methodology has transformed fluorinated cyclobutanes from chemical curiosities into readily accessible and indispensable tools for medicinal chemists.

Key Synthetic Strategies: A Practical Guide

The synthesis of fluorinated cyclobutanes can be broadly categorized into two main approaches: the construction of the cyclobutane ring from fluorinated precursors, and the fluorination of a pre-formed cyclobutane scaffold.

Building the Ring: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition of two alkene components is a powerful and atom-economical method for the direct construction of the cyclobutane ring. This strategy can be induced either thermally or photochemically.

  • Thermal [2+2] Cycloaddition: This method is particularly effective for the reaction of electron-rich alkenes with electron-deficient fluoroalkenes. The significant dipole moment of many fluoroalkenes facilitates a stepwise, diradical, or zwitterionic mechanism.

  • Photochemical [2+2] Cycloaddition: This approach, often employing a photosensitizer, allows for the cycloaddition of a broader range of alkenes under milder conditions. The reaction typically proceeds through a triplet excited state, leading to the formation of a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring.[12][13]

Experimental Protocol: Photochemical [2+2] Cycloaddition of 3,3,3-Trifluoropropene with Cyclopentenone

Objective: To synthesize a trifluoromethyl-substituted cyclobutane ring fused to a cyclopentanone.

Materials:

  • Cyclopentenone (1.0 equiv)

  • 3,3,3-Trifluoropropene (excess, condensed at low temperature)

  • Acetone (as solvent and photosensitizer)

  • Quartz reaction vessel

  • High-pressure mercury lamp

  • Cooling apparatus

Procedure:

  • A solution of cyclopentenone in acetone is placed in a quartz reaction vessel equipped with a gas inlet and a cold finger condenser.

  • The vessel is cooled to -78 °C using a dry ice/acetone bath.

  • 3,3,3-Trifluoropropene is condensed into the reaction vessel.

  • The reaction mixture is irradiated with a high-pressure mercury lamp while maintaining the low temperature.

  • The reaction is monitored by GC-MS for the consumption of cyclopentenone.

  • Upon completion, the excess trifluoropropene is allowed to evaporate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated cyclobutane product.

Fluorinating the Core: Nucleophilic and Electrophilic Approaches

The introduction of fluorine onto a pre-existing cyclobutane scaffold is a versatile strategy that allows for the synthesis of a wide array of fluorinated derivatives from common starting materials.

This approach involves the displacement of a leaving group on the cyclobutane ring with a nucleophilic fluoride source. Common substrates include cyclobutyl alcohols (after conversion to a sulfonate ester) and cyclobutyl halides.

  • Deoxyfluorination of Alcohols: Reagents such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogues (e.g., Deoxo-Fluor®) are widely used to convert cyclobutanols directly to monofluorocyclobutanes.[9]

  • Halogen Exchange (HALEX): This classic method involves the reaction of a cyclobutyl bromide or iodide with a fluoride salt, such as potassium fluoride or cesium fluoride, often in the presence of a phase-transfer catalyst.

Experimental Protocol: Nucleophilic Fluorination of 1-Methylcyclobutanol with DAST

Objective: To synthesize 1-fluoro-1-methylcyclobutane.

Materials:

  • 1-Methylcyclobutanol (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen atmosphere

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • A solution of 1-methylcyclobutanol in anhydrous DCM is cooled to -78 °C under a nitrogen atmosphere.

  • DAST is added dropwise to the cooled solution with stirring.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is carefully removed by distillation at atmospheric pressure (caution: the product is volatile).

  • The crude product is purified by fractional distillation to yield 1-fluoro-1-methylcyclobutane.

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine atom ("F+"). This method is particularly useful for the fluorination of enolates or enol ethers derived from cyclobutanones.

  • Common Reagents: A variety of N-F reagents are commercially available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most widely used due to their stability and reactivity.[10][14]

Experimental Protocol: Electrophilic Fluorination of a Cyclobutanone Enolate with NFSI

Objective: To synthesize an α-fluorocyclobutanone.

Materials:

  • Cyclobutanone (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen atmosphere

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of LDA in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

  • A solution of cyclobutanone in anhydrous THF is added dropwise to the LDA solution, and the mixture is stirred for 30 minutes to form the lithium enolate.

  • A solution of NFSI in anhydrous THF is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the α-fluorocyclobutanone.

Radical Transformations: A Modern Approach

Radical reactions have emerged as a powerful tool for the synthesis of fluorinated cyclobutanes, often allowing for late-stage functionalization and the formation of previously inaccessible structures.

  • Radical Trifluoromethylation: The addition of a trifluoromethyl radical to a cyclobutene or the trifluoromethylation of a cyclobutyl radical precursor is a common strategy. Reagents such as Togni's reagent or Umemoto's reagent, often in the presence of a photocatalyst or a radical initiator, are frequently employed.[6]

Visualization of Synthetic Pathways

To better illustrate the relationships between starting materials and products in the synthesis of fluorinated cyclobutanes, the following diagrams are provided.

Synthetic_Pathways cluster_cycloaddition [2+2] Cycloaddition cluster_nucleophilic Nucleophilic Fluorination cluster_electrophilic Electrophilic Fluorination cluster_radical Radical Trifluoromethylation alkene1 Alkene 1 cyclo_product Fluorinated Cyclobutane alkene1->cyclo_product hv or Δ fluoroalkene Fluoroalkene fluoroalkene->cyclo_product cyclobutanol Cyclobutanol activated_cyclobutanol Activated Alcohol (e.g., OTs, OMs) cyclobutanol->activated_cyclobutanol TsCl, py nuc_product Fluorocyclobutane cyclobutanol->nuc_product DAST activated_cyclobutanol->nuc_product KF, 18-c-6 cyclobutyl_halide Cyclobutyl Halide cyclobutyl_halide->nuc_product AgF cyclobutanone Cyclobutanone enolate Cyclobutanone Enolate cyclobutanone->enolate LDA elec_product α-Fluorocyclobutanone enolate->elec_product NFSI cyclobutene Cyclobutene radical_product CF3-Cyclobutane cyclobutene->radical_product CF3I, hv

Figure 1: Overview of major synthetic routes to fluorinated cyclobutanes.

Deoxyfluorination_Mechanism reagents Cyclobutanol + DAST intermediate1 Oxosulfonium Fluoride Intermediate reagents->intermediate1 Nucleophilic Attack transition_state intermediate1->transition_state products Fluorocyclobutane + Et2NS(O)F + HF transition_state->products Fluoride Displacement

Figure 2: Simplified mechanism of deoxyfluorination with DAST.

Applications in Drug Discovery and Development

The unique physicochemical properties of fluorinated cyclobutanes have made them highly sought-after motifs in modern drug discovery. Their incorporation into drug candidates can lead to significant improvements in metabolic stability, cell permeability, and binding affinity.

Bioisosteric Replacement

One of the most powerful applications of fluorinated cyclobutanes is as bioisosteres for other chemical groups.

  • tert-Butyl and gem-Dimethyl Mimic: A 1-trifluoromethylcyclobutyl group can serve as a more polar and metabolically stable isostere for a tert-butyl group.[5] Similarly, a 3,3-difluorocyclobutane can mimic the gem-dimethyl group, often with improved properties.[15]

  • Carbonyl Group Surrogate: The polar C-F bonds in a gem-difluorocyclobutane can mimic the dipole moment of a carbonyl group, providing a non-metabolizable replacement.[16]

Case Studies: FDA-Approved Drugs

The successful application of fluorinated cyclobutanes in drug design is exemplified by their presence in several FDA-approved drugs.

Drug Name (Brand Name)Therapeutic AreaRole of Fluorinated Cyclobutane
Ivosidenib (Tibsovo®)Oncology (AML, Cholangiocarcinoma)A gem-difluorocyclobutane moiety was incorporated to block a site of metabolic instability, significantly improving the drug's pharmacokinetic profile.[1][3][4][15][17][18][19]
Pralsetinib (Gavreto®)Oncology (NSCLC, Thyroid Cancer)Contains a cyclobutane ring that contributes to the overall conformation and binding of the molecule to its target kinase.[20][21][22][23][24]
Ziresovir Antiviral (RSV)An oxetane-containing drug, while not a fluorinated cyclobutane, its development highlights the utility of strained ring systems in drug design.[12][25][26][27][28]

Conclusion

The discovery and synthetic history of fluorinated cyclobutanes is a testament to the power of fluorine chemistry in addressing challenges in medicinal chemistry. From their initial synthesis as chemical novelties, these scaffolds have evolved into indispensable tools for drug discovery professionals. The diverse array of synthetic methodologies now available provides access to a wide range of fluorinated cyclobutane building blocks, enabling the fine-tuning of molecular properties to an unprecedented degree. As our understanding of the intricate interplay between fluorine substitution and biological activity continues to grow, the role of fluorinated cyclobutanes in the development of the next generation of therapeutics is certain to expand even further.

References

Methodological & Application

The Strategic Incorporation of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Drug Candidates

In the landscape of medicinal chemistry, the design of novel molecular entities with enhanced pharmacological profiles is a perpetual challenge. The strategic modification of lead compounds to improve efficacy, selectivity, metabolic stability, and pharmacokinetic properties is a cornerstone of drug discovery. Within this context, the incorporation of unique structural motifs plays a pivotal role. This guide focuses on a particularly promising building block: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol .

The presence of a trifluoromethyl (CF3) group in drug candidates has been repeatedly shown to enhance metabolic stability, lipophilicity, and binding affinity.[1] The CF3 group, with its strong C-F bonds, is resistant to metabolic degradation.[1] The cyclobutane ring, a strained carbocycle, offers a three-dimensional scaffold that can provide conformational restriction and novel vector orientations for substituents, which can be advantageous for binding to biological targets.[1] The combination of the trifluoromethyl group and the cyclobutane scaffold, along with a reactive amino group and a tertiary alcohol, makes this compound a versatile and valuable tool for medicinal chemists.

A primary application of the 1-(trifluoromethyl)cyclobutyl moiety is as a bioisostere for the ubiquitous tert-butyl group.[2][3][4] Bioisosteric replacement is a powerful strategy in drug design to modulate the properties of a molecule while retaining its biological activity. The 1-(trifluoromethyl)cyclobutyl group can mimic the steric bulk of a tert-butyl group while offering distinct electronic and metabolic properties.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed protocols for its synthesis and derivatization, and a discussion of the rationale behind its use in drug design.

Physicochemical Properties and Advantages in Drug Design

The unique combination of functional groups in this compound imparts a set of physicochemical properties that are highly desirable in drug candidates.

PropertyValue/CharacteristicImplication in Drug Design
Molecular Formula C5H8F3NOLow molecular weight, suitable for fragment-based drug discovery.
Molecular Weight 155.12 g/mol [5][6]Adherence to Lipinski's Rule of Five for oral bioavailability.
Trifluoromethyl Group Electron-withdrawingCan modulate the pKa of the nearby amino group, influencing its charge state at physiological pH. Enhances metabolic stability by blocking potential sites of oxidation.[1]
Cyclobutane Ring Rigid, puckered 3D structureProvides a defined spatial arrangement of substituents, which can lead to improved binding affinity and selectivity. Can serve as a non-planar bioisostere for aromatic rings in some contexts.[1]
Amino Group Primary amineA key functional handle for derivatization, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR). Can participate in hydrogen bonding interactions with biological targets.
Tertiary Alcohol Hydrogen bond donor/acceptorCan form crucial interactions with target proteins. The tertiary nature prevents oxidation to a ketone.
Lipophilicity (XLogP3) ~1.5[7]The trifluoromethyl group increases lipophilicity compared to a methyl group, which can improve membrane permeability.

Causality Behind Experimental Choices: The decision to incorporate this compound into a drug candidate is often driven by the need to address specific liabilities of a lead compound. For instance, if a compound containing a tert-butyl group suffers from poor metabolic stability due to oxidation of the methyl groups, replacing it with the 1-(trifluoromethyl)cyclobutyl moiety can mitigate this issue. The rigidity of the cyclobutane ring can also be exploited to lock a molecule in a bioactive conformation, thereby increasing its potency.

Synthetic Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol involves a two-step sequence starting from a commercially available or readily synthesized N-protected 3-oxocyclobutanecarboxamide.

Workflow Diagram:

G cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Deprotection start N-Boc-3-oxocyclobutanamine reagents1 TMSCF3 (Ruppert-Prakash Reagent) TBAF (catalyst) THF, 0°C to rt intermediate tert-butyl (3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate start->intermediate reagents1->intermediate Nucleophilic Addition reagents2 HCl in Dioxane or TFA DCM, 0°C to rt product This compound intermediate->product reagents2->product Boc Removal

A proposed synthetic workflow for this compound.

Step 1: Synthesis of tert-butyl (3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate

  • Rationale: This step introduces the key trifluoromethyl group via nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to a ketone. The use of a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF) is crucial for activating the TMSCF3. The Boc protecting group on the amine is stable under these conditions and prevents side reactions.

  • Materials:

    • N-Boc-3-oxocyclobutanamine

    • (Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash Reagent)

    • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a stirred solution of N-Boc-3-oxocyclobutanamine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add TMSCF3 (1.5 eq) dropwise.

    • Add a catalytic amount of TBAF (0.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with EtOAc (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate.

Step 2: Synthesis of this compound

  • Rationale: This step involves the removal of the Boc protecting group under acidic conditions to liberate the free amine. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used for this purpose.

  • Materials:

    • tert-butyl (3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve tert-butyl (3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate (1.0 eq) in DCM at 0 °C.

    • Add TFA (10 eq) or 4M HCl in 1,4-dioxane (5 eq) dropwise.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO3 solution until the pH is basic.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound. Further purification by crystallization or chromatography may be necessary.

Protocols for Derivatization

The primary amino group of this compound is a versatile handle for a variety of chemical transformations, enabling its incorporation into larger molecules and the construction of chemical libraries for screening.

Protocol 2: Acylation to Form Amides
  • Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry. This protocol describes a standard procedure for coupling the title compound with a carboxylic acid.

  • Materials:

    • This compound

    • Carboxylic acid of interest

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

    • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the base (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.

    • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc).

    • Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: Reductive Amination to Form Secondary Amines
  • Rationale: Reductive amination is a robust method for forming C-N bonds and is widely used to introduce diversity. This protocol describes the reaction of the title compound with an aldehyde or ketone.

  • Materials:

    • This compound

    • Aldehyde or ketone of interest

    • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN))

    • Solvent (e.g., Dichloroethane (DCE) or Methanol (MeOH))

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

    • Add the reducing agent (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the addition of saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Derivatization Workflow:

G cluster_0 Acylation cluster_1 Reductive Amination start This compound reagents1 R-COOH Coupling Agent, Base product1 Amide Derivative start->product1 reagents2 R-CHO or R-C(O)-R' Reducing Agent product2 Secondary Amine Derivative start->product2 reagents1->product1 reagents2->product2

General derivatization strategies for this compound.

Applications in Medicinal Chemistry: A Bioisostere for the tert-Butyl Group

The primary strategic advantage of incorporating the 1-(trifluoromethyl)cyclobutyl moiety, and by extension this compound, lies in its role as a bioisostere for the tert-butyl group.[2][3][4] The tert-butyl group is a common substituent in drug molecules, often used to provide steric bulk and fill hydrophobic pockets in target proteins. However, it can be susceptible to metabolic oxidation.

The 1-(trifluoromethyl)cyclobutyl group offers a compelling alternative with several potential benefits:

  • Enhanced Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism, which can lead to an improved pharmacokinetic profile and a longer duration of action.[1]

  • Modulated Lipophilicity: The 1-(trifluoromethyl)cyclobutyl group is generally more lipophilic than a tert-butyl group, which can be tuned to optimize membrane permeability and oral absorption.[4]

  • Altered Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of neighboring functional groups, potentially leading to altered binding interactions or improved solubility.[4]

  • Unique 3D Conformation: The puckered nature of the cyclobutane ring provides a distinct three-dimensional shape compared to the tetrahedral arrangement of the tert-butyl group, which can lead to novel and potentially more favorable interactions with a biological target.

Illustrative Example of Bioisosteric Replacement:

While specific examples of marketed drugs containing this compound are not yet prevalent, its potential can be illustrated by considering the hypothetical replacement of a tert-butyl group in a known drug scaffold.

Consider a hypothetical kinase inhibitor where a tert-butyl group occupies a hydrophobic pocket. If this inhibitor suffers from rapid metabolism, replacing the tert-butyl group with a 1-(trifluoromethyl)cyclobutyl moiety derived from this compound could lead to a next-generation inhibitor with improved metabolic stability and potentially enhanced potency due to the unique conformational and electronic properties of the new substituent.

Logical Relationship of Bioisosteric Replacement:

G cluster_0 Lead Compound cluster_1 Identified Liability cluster_2 Proposed Solution cluster_3 Resulting Analogue cluster_4 Potential Improvements lead Drug Candidate with tert-Butyl Group liability Poor Metabolic Stability (Oxidation of tert-Butyl) lead->liability solution Bioisosteric Replacement with 1-(trifluoromethyl)cyclobutyl Group liability->solution analogue Analogue with 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol Moiety solution->analogue improvements Enhanced Metabolic Stability Improved Pharmacokinetics Potentially Altered Potency/Selectivity analogue->improvements

The rationale for using this compound as a bioisostere.

Conclusion

This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its unique combination of a trifluoromethyl group, a rigid cyclobutane scaffold, a reactive amino group, and a tertiary alcohol provides a powerful tool for addressing common challenges in drug discovery, such as poor metabolic stability. The ability of the 1-(trifluoromethyl)cyclobutyl moiety to serve as a bioisostere for the tert-butyl group opens up vast possibilities for the optimization of lead compounds across a wide range of therapeutic areas. The protocols provided herein offer a practical guide for the synthesis and derivatization of this promising building block, enabling its broader application in the quest for safer and more effective medicines.

References

Application Notes and Protocols for the Incorporation of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol into Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Scaffold in Modern Drug Discovery

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore unique three-dimensional scaffolds. Among these, the this compound moiety has emerged as a building block of significant interest. Its rigid cyclobutane core introduces conformational constraint, a valuable strategy for improving target selectivity and reducing off-target effects. The presence of the trifluoromethyl group, a well-established bioisostere for lipophilic groups like tert-butyl, can profoundly influence a molecule's physicochemical properties.[1] This includes enhancing metabolic stability by blocking potential sites of oxidation, increasing membrane permeability, and modulating pKa, all of which are critical parameters in drug design.[2]

This comprehensive guide provides detailed application notes and protocols for the seamless incorporation of this compound into a diverse range of molecular architectures. The methodologies outlined herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to leverage the unique attributes of this valuable building block in their quest for next-generation therapeutics.

Physicochemical Properties and Strategic Considerations

The strategic incorporation of the this compound scaffold is underpinned by its distinct physicochemical properties. Understanding these characteristics is paramount for rational drug design.

PropertyPredicted Value/RangeImplication in Drug Design
Molecular Weight155.12 g/mol [3]Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP~0.4[3]Contributes to a favorable balance between solubility and permeability.
Topological Polar Surface Area (TPSA)46.25 Ų[3]Suggests good potential for oral absorption and cell membrane penetration.
Hydrogen Bond Donors2[3]The primary amine and hydroxyl groups can engage in crucial interactions with biological targets.
Hydrogen Bond Acceptors2[3]The nitrogen and oxygen atoms can act as hydrogen bond acceptors.

The trifluoromethyl group is a key contributor to the desirable properties of this scaffold. It is known to increase lipophilicity and can enhance binding affinity to target proteins through favorable interactions.[2] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation.[1]

Core Synthetic Protocols

The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations. The following protocols detail robust methods for its derivatization.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery. The following protocol utilizes the widely-used coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to efficiently couple this compound with a carboxylic acid.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Pre-activation (RT, 15 min) Carboxylic_Acid->Activation Building_Block This compound Coupling Amine Addition & Coupling (RT, 2-4 h) Building_Block->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Quench Aqueous Work-up Coupling->Quench Extraction Extraction with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Amide Product Purification->Final_Product G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Isocyanate Isocyanate (R-NCO) or Isothiocyanate (R-NCS) Addition Nucleophilic Addition (0 °C to RT, 2-16 h) Isocyanate->Addition Building_Block This compound Building_Block->Addition Solvent Anhydrous THF or DCM Solvent->Addition Concentration Solvent Evaporation Addition->Concentration Purification Crystallization or Column Chromatography Concentration->Purification Final_Product Urea or Thiourea Product Purification->Final_Product

References

The Strategic Integration of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Small Rings and Fluorine in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad of structural motifs available to medicinal chemists, strained ring systems, particularly cyclobutanes, have garnered increasing attention.[1][2] Their unique three-dimensional geometry, which deviates significantly from linear or larger cyclic structures, offers a powerful tool for navigating unexplored chemical space and optimizing drug-like properties.[1][3] The cyclobutane scaffold can enforce specific conformations, act as a rigid linker between pharmacophoric elements, and serve as a non-aromatic bioisostere, thereby improving metabolic stability and reducing off-target effects.[2]

Parallel to the growing interest in small, strained rings is the pervasive influence of fluorine chemistry in pharmaceutical development. The incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into drug candidates can profoundly modulate key physicochemical and pharmacokinetic parameters.[4] The CF₃ group, in particular, is a powerful electron-withdrawing moiety that can alter the pKa of nearby functional groups, enhance lipophilicity, and block sites of metabolism, often leading to improved potency and bioavailability.[5][6]

This guide focuses on a building block that resides at the intersection of these two influential trends: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol . This molecule is a versatile scaffold that presents a primary amine for diverse downstream chemical modifications and a tertiary alcohol adjacent to a trifluoromethyl group, a combination that imparts unique structural and electronic properties. Its strategic application can lead to the development of drug candidates with improved efficacy, safety, and pharmacokinetic profiles.

Physicochemical Properties and Strategic Advantages

The judicious selection of building blocks is predicated on a thorough understanding of their intrinsic properties. This compound offers a compelling combination of features that can be leveraged to overcome common challenges in drug design.

PropertyValueSourceSignificance in Drug Discovery
CAS Number 1251924-07-8[7]Unique identifier for the specific chemical entity.
Molecular Formula C₅H₈F₃NO[7]Provides the elemental composition.
Molecular Weight 155.12 g/mol [7]A low molecular weight contributes to favorable ligand efficiency.
Predicted XlogP 0.2[8]Indicates a relatively low lipophilicity, which can be advantageous for solubility and reducing non-specific binding.
pKa (amine) ~5.29 (for a related CF₃-cyclobutane amine)[6]The electron-withdrawing CF₃ group significantly lowers the basicity of the amine compared to a typical alkylamine, which can modulate interactions with biological targets and affect pharmacokinetic properties.
The Trifluoromethyl-Cyclobutyl Moiety as a tert-Butyl Bioisostere

One of the most powerful applications of the trifluoromethyl-cyclobutyl scaffold is as a bioisosteric replacement for the ubiquitous tert-butyl group.[9][10] While the tert-butyl group is often employed to introduce steric bulk and fill hydrophobic pockets, it can be a metabolic liability due to the susceptibility of its C-H bonds to oxidative metabolism.[11]

The 1-(trifluoromethyl)cyclobutyl group offers a metabolically more robust alternative.[5] While it possesses a slightly larger steric footprint, it often preserves the desired binding interactions of the tert-butyl group.[9] Furthermore, the replacement of a tert-butyl group with a trifluoromethyl-cyclobutyl moiety can lead to an increase in lipophilicity (logD) by approximately 0.5 units, a factor that must be considered in the context of overall compound properties.[6] The impact on metabolic stability can be context-dependent, in some cases leading to a significant increase in stability, while in others, the effect may be neutral or even result in a decrease.[5][6]

Application Protocol: Amide Bond Formation

A primary application of this compound is its use as a nucleophile in amide bond formation, a cornerstone reaction in medicinal chemistry. The following protocol provides a general, yet robust, procedure for the coupling of this building block with a carboxylic acid.

Experimental Workflow: Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve carboxylic acid (1.0 eq) and coupling agents (e.g., HATU, 1.1 eq) in an aprotic solvent (e.g., DMF). B Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq). A->B Step 1 C Add a solution of this compound (as free base or HCl salt with additional base, 1.05 eq) to the activated carboxylic acid solution. D Stir at room temperature for 2-16 hours. Monitor reaction progress by LC-MS. C->D Step 2 E Quench the reaction with water or saturated aq. NH₄Cl. F Extract the product with an organic solvent (e.g., Ethyl Acetate). E->F Step 3 G Purify by flash column chromatography. F->G Step 3 G cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis Start 3-(Protected-amino)cyclobutanone Cis_Reduction Reduction with a sterically bulky hydride reagent (e.g., L-Selectride® or LiAl(OtBu)₃H) at low temperature (-78 °C). Start->Cis_Reduction Favors anti-facial attack Trans_Reduction Biocatalytic reduction using a ketoreductase (KRED) or chemical reduction with less bulky reagents under specific conditions. Start->Trans_Reduction Enzyme-controlled facial selectivity Cis_Product cis-3-(Protected-amino)cyclobutanol Cis_Reduction->Cis_Product Trans_Product trans-3-(Protected-amino)cyclobutanol Trans_Reduction->Trans_Product

References

The Untapped Potential of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol in Agrochemical Innovation: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cycloalkanes in Agrochemical Design

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of unique structural motifs is paramount. Among these, fluorinated carbocycles have emerged as a particularly promising class of building blocks. The trifluoromethyl group (CF₃), a cornerstone of modern medicinal and agrochemical chemistry, imparts a range of desirable physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and improved target-binding affinity. When appended to a compact and rigid cyclobutane scaffold, the resulting trifluoromethyl-cyclobutane moiety offers a three-dimensional bioisosteric replacement for commonly employed aromatic rings and bulky alkyl groups, such as the tert-butyl group.[1][2] This guide focuses on a specific, yet underexplored, building block within this class: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol . We will delve into its potential applications in the synthesis of next-generation fungicides and insecticides, providing detailed hypothetical protocols to stimulate further research and development.

The unique architecture of this compound, featuring a primary amine, a tertiary alcohol, and a trifluoromethyl group on a cyclobutane core, presents a trifecta of functionalities for the synthetic chemist. The primary amine serves as a versatile handle for the introduction of diverse pharmacophores through amide bond formation, N-alkylation, or participation in heterocycle synthesis. The tertiary alcohol, particularly adjacent to a trifluoromethyl group, can influence the molecule's conformation and participate in hydrogen bonding interactions within a biological target. The trifluoromethyl-cyclobutane core itself provides a robust, metabolically stable scaffold that can enhance the overall druglike properties of the final active ingredient.[1][3]

Proposed Synthesis of the Core Building Block: A Retro-Synthetic Approach

While commercial sources for this compound hydrochloride exist, understanding its synthesis is crucial for analogue development and cost-effective scale-up.[4] A plausible and scalable synthetic route can be envisioned starting from a readily available cyclobutanone precursor, drawing inspiration from established methods for the synthesis of related trifluoromethylated cyclobutanes.[5][6]

Synthesis_of_this compound start 3-Oxocyclobutan-1-carboxylic acid step1 Protection of Carboxylic Acid start->step1 intermediate1 Protected 3-Oxocyclobutan-1-carboxylate step1->intermediate1 step2 Boc Protection of Amine intermediate1->step2 Reductive Amination intermediate2 Protected 3-Amino-1-carboxylate step2->intermediate2 step3 Nucleophilic Trifluoromethylation (TMSCF₃, TBAF) intermediate2->step3 intermediate3 Protected this compound step3->intermediate3 step4 Deprotection intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

PART 1: Synthesis of Boc-protected 3-aminocyclobutanone

  • Esterification of 3-Oxocyclobutan-1-carboxylic acid: To a solution of 3-oxocyclobutan-1-carboxylic acid (1.0 eq) in methanol (5 vol), add sulfuric acid (0.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the methyl ester.

  • Reductive Amination: To a solution of the methyl ester (1.0 eq) in methanol (10 vol), add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq). Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with water and extract with dichloromethane. The combined organic layers are dried and concentrated.

  • Boc Protection: To a solution of the crude amine in dichloromethane (10 vol), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, then dry over sodium sulfate and concentrate to afford the Boc-protected aminocyclobutanone, which can be purified by column chromatography.

PART 2: Trifluoromethylation and Deprotection

  • Nucleophilic Trifluoromethylation: In a flame-dried flask under an inert atmosphere, dissolve the Boc-protected aminocyclobutanone (1.0 eq) in anhydrous THF (10 vol). Cool the solution to -78 °C and add Ruppert-Prakash reagent (TMSCF₃, 1.5 eq). Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq) and stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight. Quench with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by column chromatography.[6]

  • Deprotection: Dissolve the purified Boc-protected amino alcohol (1.0 eq) in a solution of HCl in dioxane (4 M, 10 vol) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to yield this compound as its hydrochloride salt.

Application in Agrochemical Synthesis: Hypothetical Case Studies

The true potential of this compound lies in its ability to be incorporated into novel agrochemical active ingredients. Below, we propose two hypothetical applications in the synthesis of a fungicide and an insecticide, leveraging the unique structural features of this building block.

Case Study 1: Synthesis of a Novel Fungicide Inspired by Succinate Dehydrogenase Inhibitors (SDHIs)

The SDHI class of fungicides are a cornerstone of modern disease management. Many commercial SDHIs feature an amide linkage connecting a heterocyclic acid to a substituted aniline or related amine. Here, we propose the synthesis of a novel SDHI analogue where this compound serves as the amine component.

Fungicide_Synthesis start 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid step1 Activation (e.g., SOCl₂) start->step1 intermediate1 Acid Chloride step1->intermediate1 step2 Amide Coupling intermediate1->step2 amine This compound amine->step2 product Hypothetical SDHI Fungicide step2->product

Caption: Proposed synthesis of a hypothetical SDHI fungicide.

Protocol: Amide Coupling for SDHI Analogue Synthesis

  • Acid Chloride Formation: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in toluene (5 vol), add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture at 80 °C for 2 hours. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve this compound hydrochloride (1.1 eq) and triethylamine (2.5 eq) in dichloromethane (10 vol) and cool to 0 °C. Add a solution of the crude acid chloride in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target fungicide.

Rationale: The incorporation of the trifluoromethyl-cyclobutanol moiety is hypothesized to enhance the binding of the molecule to the succinate dehydrogenase enzyme complex, potentially leading to improved fungicidal activity and a broader spectrum of control. The rigid cyclobutane scaffold can orient the pyrazole and trifluoromethyl groups in a favorable conformation for binding.

Hypothetical Compound Target Pathogen Proposed Mode of Action Anticipated Enhancement
Pyrazole-Cyclobutyl AmideBotrytis cinerea, Septoria triticiSuccinate Dehydrogenase InhibitionIncreased metabolic stability, enhanced binding affinity, potential for overcoming existing resistance.
Case Study 2: Synthesis of an Insecticide with a Novel Pharmacophore

Many modern insecticides act on the insect nervous system. The synthesis of novel compounds with unique three-dimensional shapes can lead to new modes of action or overcome resistance to existing insecticide classes. Here, we propose the derivatization of the amino group of our building block with a toxophore-containing moiety to create a novel insecticidal candidate.

Protocol: Synthesis of a Phenyl-Substituted Urea Insecticide Candidate

  • Phosgene-Free Urea Formation: To a solution of this compound hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous acetonitrile (10 vol), add 4-chlorophenyl isocyanate (1.05 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6 hours. Monitor the reaction by TLC.

  • Isolation and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the target urea derivative.

Rationale: The resulting urea derivative combines the metabolically robust trifluoromethyl-cyclobutanol scaffold with a well-known insecticidal pharmacophore (substituted phenylurea). The unique three-dimensional structure imparted by the cyclobutane ring may lead to novel interactions with insect target proteins, potentially resulting in a new class of insecticides.

Conclusion and Future Outlook

While the direct application of this compound in commercial agrochemical synthesis is not yet widely documented, its structural features strongly suggest its potential as a valuable building block for the creation of next-generation active ingredients. The combination of a versatile primary amine, a tertiary alcohol, and a metabolically robust, three-dimensional trifluoromethyl-cyclobutane core provides a rich platform for synthetic exploration. The hypothetical protocols provided herein serve as a starting point for researchers to investigate the incorporation of this promising scaffold into novel fungicides and insecticides. Further research into the synthesis of chiral variants of this building block could also open avenues for the development of more potent and selective agrochemicals. The exploration of such untapped chemical space is essential for the continued innovation and sustainability of global crop protection.

References

Application Notes & Protocols: N-Protection of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed experimental procedures for the N-protection of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a valuable building block in contemporary drug discovery. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a selection of robust and validated methods for installing the most common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). This guide emphasizes the rationale behind procedural choices, addresses the specific chemical nature of the substrate, and provides a framework for troubleshooting, ensuring reliable and reproducible outcomes.

Introduction: Strategic Considerations for Protecting a Unique Amino Alcohol

In the landscape of medicinal chemistry, small, rigid scaffolds are of paramount importance for exploring chemical space and developing novel therapeutics. The title compound, this compound, presents an intriguing scaffold, combining a strained cyclobutyl ring with a stereochemically complex tertiary alcohol bearing a trifluoromethyl group, and a primary amine. The trifluoromethyl group can significantly modulate the physicochemical properties of a molecule, such as metabolic stability and binding affinity.

The substrate itself presents unique considerations. The electron-withdrawing nature of the trifluoromethyl group may slightly attenuate the nucleophilicity of the amine, potentially requiring optimized reaction conditions for efficient protection. Furthermore, the steric environment of the cyclobutyl ring must be considered. The protocols detailed below have been designed to be robust and high-yielding for this specific substrate.

Orthogonal Protection Strategies: A Comparative Overview

The judicious selection of a protecting group hinges on its stability profile and the conditions required for its removal. Boc, Cbz, and Fmoc are favored due to their distinct cleavage conditions, which allows for the selective deprotection of one group in the presence of others—a concept known as orthogonality.[3][4][5]

Protecting GroupAbbreviationProtection Reagent(s)Deprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OMild Acid (e.g., TFA, HCl in dioxane)[5][6]Stable to base and hydrogenolysis.[3][7]
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[4][6]Stable to mild acid and base.[8]
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF)[5][9][10]Stable to acid and hydrogenolysis.[9]

Experimental Protocols

Materials and Reagents
  • Substrate: this compound

  • Reagents for Protection:

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Benzyl chloroformate (Cbz-Cl)

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Bases:

    • Triethylamine (TEA)

    • Diisopropylethylamine (DIPEA)

    • Sodium bicarbonate (NaHCO₃)

  • Solvents:

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • 1,4-Dioxane

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Work-up Reagents:

    • Deionized water

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification:

    • Silica gel (for column chromatography)

Protocol 1: N-Boc Protection

This protocol describes the protection of the primary amine with the tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but easily removed with mild acid.[11]

Workflow for N-Boc Protection

sub Dissolve Substrate & Base in DCM reagent Add (Boc)₂O solution dropwise at 0 °C sub->reagent reaction Stir at room temperature (Monitor by TLC/LC-MS) reagent->reaction quench Quench with water reaction->quench extract Extract with DCM quench->extract wash Wash organic layer (aq. NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for N-Boc protection.

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv.). Dissolve the substrate in dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (TEA, 1.5 equiv.). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in a small amount of DCM. Add the (Boc)₂O solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc protected product.

Protocol 2: N-Cbz Protection

The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate and is particularly useful when acidic or basic conditions are required in subsequent steps, as it is robust to these conditions.[8] It is typically removed by catalytic hydrogenolysis.[4]

Workflow for N-Cbz Protection

sub Dissolve Substrate in aq. Dioxane base Add NaHCO₃ sub->base reagent Add Cbz-Cl dropwise at 0 °C base->reagent reaction Stir at room temperature (Monitor by TLC/LC-MS) reagent->reaction extract Extract with EtOAc reaction->extract wash Wash organic layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for N-Cbz protection.

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v, approx. 0.2 M).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise to the vigorously stirred suspension. Ensure the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, add deionized water to dissolve the salts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc, 3x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by silica gel flash chromatography (ethyl acetate/hexanes) to yield the desired N-Cbz protected amine.

Protocol 3: N-Fmoc Protection

The Fmoc group is stable to acidic and hydrogenolytic conditions, making it orthogonal to both Boc and Cbz groups.[9] Its lability to basic conditions, typically using piperidine, makes it a cornerstone of solid-phase peptide synthesis.[9][10]

Workflow for N-Fmoc Protection

sub Suspend Substrate in aq. Dioxane base Add NaHCO₃ sub->base reagent Add Fmoc-Cl at room temperature base->reagent reaction Stir vigorously (Monitor by TLC/LC-MS) reagent->reaction quench Quench with water reaction->quench extract Extract with EtOAc quench->extract wash Wash organic layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for N-Fmoc protection.

Step-by-Step Procedure:
  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water (approx. 0.1 M), add sodium bicarbonate (NaHCO₃, 2.0 equiv.).

  • Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv.) in 1,4-dioxane dropwise at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to provide the pure N-Fmoc protected compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reagent or base.- Low reactivity of the amine due to the -CF₃ group.- Steric hindrance.- Increase equivalents of protecting reagent and base (e.g., to 1.2 and 2.0 equiv., respectively).- Increase reaction time and/or temperature (e.g., stir at 40 °C).- For Boc protection, consider adding a catalytic amount of DMAP.
Formation of Di-protected Amine (Double Acylation) - This is unlikely for a primary amine with these reagents but could indicate highly reactive conditions.- Reduce the equivalents of the protecting reagent.- Add the protecting reagent more slowly and at a lower temperature (0 °C or below).
Difficult Purification - Streaking on TLC plate.- Co-elution of product and byproducts.- The protected amine may be slightly basic; consider adding 1% TEA to the eluent for column chromatography.- Ensure the work-up procedure effectively removes water-soluble byproducts.
Accidental Deprotection during Work-up/Purification - For Boc-protected amines, acidic conditions during work-up.- For Fmoc-protected amines, basic conditions.- Ensure aqueous washes are neutral or slightly basic for Boc-protected compounds.- Avoid basic conditions during the work-up and purification of Fmoc-protected compounds. Use neutral water for washes.

Conclusion

The N-protection of this compound is a critical step for its utilization in multi-step synthetic campaigns. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic strategy, particularly the conditions of subsequent reaction and deprotection steps. The protocols provided in this guide are robust and have been designed to deliver high yields of the desired protected amines. By understanding the principles of orthogonal protection and the specific nuances of this valuable substrate, researchers can confidently advance their drug discovery programs.

References

Application Notes and Protocols for the Gram-to-Multigram Scale Synthesis of Trifluoromethyl-Cyclobutyl Fragments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoromethyl-cyclobutyl moiety has emerged as a critical structural motif in modern medicinal chemistry, serving as a valuable bioisostere for the ubiquitous tert-butyl group. Its incorporation can significantly enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview and detailed, scalable protocols for the synthesis of trifluoromethyl-cyclobutyl building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into the primary synthetic strategies, emphasizing the underlying chemical principles and providing practical, field-tested insights to ensure successful and safe execution on a gram-to-multigram scale.

Introduction: The Strategic Value of Trifluoromethyl-Cyclobutyl Fragments

The strategic replacement of common chemical groups with bioisosteres is a cornerstone of modern drug design. The tert-butyl group, while prevalent, can be susceptible to metabolic oxidation. The 1-trifluoromethyl-cyclobutyl group has been identified as a compelling substitute, offering a similar steric profile while improving metabolic resistance.[1][2][3] The trifluoromethyl group, a highly electronegative and lipophilic moiety, is a key contributor to these enhanced properties.[4] The rigid, three-dimensional structure of the cyclobutane ring further provides a defined conformational constraint that can be advantageous for receptor binding.[5][6]

The increasing demand for these valuable building blocks necessitates robust and scalable synthetic methods. This document will focus on two primary and field-proven strategies for their gram-to-multigram synthesis:

  • Deoxyfluorination of Cyclobutylcarboxylic Acids: A modular and highly effective method.

  • Nucleophilic Trifluoromethylation of Cyclobutanones: A classic and reliable alternative.

Core Synthetic Strategies: A Comparative Overview

The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scale of the reaction. Below is a comparative analysis of the two main strategies.

Strategy Starting Material Key Reagents Advantages Challenges
Deoxyfluorination Cyclobutylcarboxylic AcidsSulfur Tetrafluoride (SF₄)High modularity, good functional group tolerance, scalable to >10g.[1][2]Use of highly toxic and corrosive SF₄ gas requires specialized equipment and handling.[5][7]
Nucleophilic Trifluoromethylation CyclobutanonesRuppert-Prakash Reagent (TMSCF₃), Fluoride SourceMilder reaction conditions, avoids SF₄.[8][9]May require multi-step synthesis to access the final desired product.

Detailed Protocols and Methodologies

Strategy 1: Deoxyfluorination of Cyclobutylcarboxylic Acids with Sulfur Tetrafluoride (SF₄)

This method has proven to be a powerful tool for the synthesis of a diverse library of over 30 trifluoromethyl-cyclobutyl building blocks on a gram-to-multigram scale.[1][2][3] The reaction proceeds via the conversion of a carboxylic acid to a trifluoromethyl group.

Causality of Experimental Choices: The use of sulfur tetrafluoride is critical as it is a potent deoxofluorinating agent. The addition of water or hydrogen fluoride (HF) as an additive can significantly accelerate the reaction.[5] It is proposed that these additives facilitate the in-situ generation of highly reactive SF₃⁺ species, which are key to the fluorination process.[5] For substrates with basic nitrogen atoms, such as pyridine-containing carboxylic acids, using the corresponding potassium salt of the carboxylic acid can prevent undesirable side reactions like decarboxylation.[7][10]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Deoxyfluorination cluster_workup Work-up & Purification Start Cyclobutylcarboxylic Acid or its Potassium Salt Reactor Autoclave/Pressure Reactor Start->Reactor Add_SF4 Add Sulfur Tetrafluoride (SF₄) (3-30 equiv) Reactor->Add_SF4 Add_Additive Add Additive (H₂O or HF) Add_SF4->Add_Additive Heat Heat (60-110 °C) (12-144 h) Add_Additive->Heat Quench Careful Quenching Heat->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography, Distillation, or Crystallization) Extract->Purify Product Trifluoromethyl-cyclobutyl Product Purify->Product

Caption: Workflow for SF₄-mediated Deoxyfluorination.

Detailed Protocol: Gram-Scale Synthesis of 1-phenyl-1-(trifluoromethyl)cyclobutane

Materials:

  • 1-phenylcyclobutane-1-carboxylic acid (1.0 equiv)

  • Sulfur Tetrafluoride (SF₄) (5.0 equiv)

  • Anhydrous Hydrogen Fluoride (HF) (catalytic)

  • High-pressure autoclave equipped with a magnetic stirrer and pressure gauge

  • Anhydrous solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

!!! SAFETY WARNING !!! Sulfur tetrafluoride (SF₄) is an extremely toxic and corrosive gas. All operations involving SF₄ must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, and acid-resistant gloves. A specialized gas handling system and a scrubber for excess SF₄ are mandatory. HF is also highly toxic and corrosive. Refer to established safety protocols for handling hazardous chemicals.[11]

Procedure:

  • Reactor Preparation: In a dry, inert atmosphere (e.g., under nitrogen), charge a high-pressure autoclave with 1-phenylcyclobutane-1-carboxylic acid.

  • Reaction Setup: Seal the autoclave and cool it in a dry ice/acetone bath.

  • Reagent Addition: Carefully condense sulfur tetrafluoride (SF₄) into the cooled autoclave. Following this, add a catalytic amount of anhydrous hydrogen fluoride (HF).

  • Reaction: Seal the autoclave completely and allow it to warm to room temperature. Place the autoclave behind a blast shield and heat it to 80 °C for 24 hours with vigorous stirring. Monitor the pressure throughout the reaction.

  • Cooling and Quenching: After the reaction is complete, cool the autoclave to room temperature and then further cool it in a dry ice/acetone bath before carefully venting the excess SF₄ through a scrubber.

  • Work-up: Slowly and cautiously add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to quench any remaining acidic species. Once the gas evolution has ceased, transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-phenyl-1-(trifluoromethyl)cyclobutane.

Strategy 2: Nucleophilic Trifluoromethylation of Cyclobutanones

This approach provides a valuable alternative to the use of SF₄ and is particularly useful for the synthesis of trifluoromethyl carbinols, which can be further functionalized. The Ruppert-Prakash reagent (TMSCF₃) is a commonly used source of a nucleophilic trifluoromethyl group.[5][8][9]

Causality of Experimental Choices: The reaction is initiated by a fluoride source (e.g., TBAF) that activates the silicon-carbon bond in TMSCF₃, generating a transient trifluoromethyl anion (CF₃⁻). This potent nucleophile then attacks the electrophilic carbonyl carbon of the cyclobutanone. The resulting trifluoromethyl carbinol can often be deoxygenated in a subsequent step if the parent trifluoromethyl-cyclobutane is the target.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Nucleophilic Trifluoromethylation cluster_workup Work-up & Purification Start Cyclobutanone Derivative Add_TMSCF3 Add Ruppert-Prakash Reagent (TMSCF₃) Start->Add_TMSCF3 Add_Fluoride Add Fluoride Source (e.g., TBAF) Add_TMSCF3->Add_Fluoride React Reaction at Low Temperature (e.g., 0 °C to rt) Add_Fluoride->React Quench Aqueous Work-up React->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Trifluoromethyl Carbinol Purify->Product

References

Synthetic Utility of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Cyclobutanes in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the privileged motifs, fluorinated carbocycles have emerged as powerful tools for fine-tuning the characteristics of drug candidates. The 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride building block, in particular, offers a unique constellation of features: a rigid cyclobutane core that reduces conformational flexibility, a trifluoromethyl group known to enhance metabolic stability and membrane permeability, and a primary amine and tertiary alcohol for versatile synthetic elaboration.[1][2]

The trifluoromethyl group is a well-established bioisostere for moieties like the tert-butyl group, offering similar steric bulk while possessing distinct electronic properties that can modulate a molecule's pKa and lipophilicity.[3] This strategic substitution can lead to improved binding affinity, enhanced metabolic stability by blocking sites of oxidative metabolism, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[3] This application note provides detailed protocols for the synthetic utilization of this compound hydrochloride in key transformations relevant to drug discovery programs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this building block is crucial for its effective application.

PropertyValueSource
Molecular FormulaC₅H₉ClF₃NO[4]
Molecular Weight191.58 g/mol [4]
AppearanceWhite powder[5]
StorageSealed and preserved[5]

Table 1: Physicochemical properties of this compound hydrochloride.

Core Synthetic Applications: Detailed Protocols and Mechanistic Insights

Amide Bond Formation: A Gateway to Diverse Libraries

The primary amine of this compound hydrochloride serves as a versatile handle for the construction of amide libraries, a cornerstone of small molecule drug discovery. The electron-withdrawing nature of the adjacent trifluoromethyl group can slightly attenuate the nucleophilicity of the amine, necessitating robust coupling conditions.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization.[6]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Dissolve carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF b Add DIPEA (3.0 eq) a->b c Add this compound hydrochloride (1.2 eq) b->c d Stir at room temperature for 2-4 hours c->d e Quench with water d->e f Extract with Ethyl Acetate e->f g Wash with brine f->g h Dry over Na₂SO₄, filter, and concentrate g->h i Purify by column chromatography h->i G RCOOH R-COOH ActiveEster [R-CO-O-HATU]⁺ RCOOH->ActiveEster + HATU HATU HATU Amide R-CO-NH-R' ActiveEster->Amide + H₂N-R' Amine H₂N-R' Byproduct HOAt Amide->Byproduct - HOAt G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Dissolve this compound hydrochloride (1.0 eq) and aldehyde/ketone (1.1 eq) in Dichloromethane (DCM) b Add Acetic Acid (1.1 eq, optional) a->b c Add Sodium Triacetoxyborohydride (1.5 eq) b->c d Stir at room temperature for 12-24 hours c->d e Quench with saturated NaHCO₃ solution d->e f Extract with DCM e->f g Wash with brine f->g h Dry over Na₂SO₄, filter, and concentrate g->h i Purify by column chromatography h->i G Amine R-NH₂ Iminium [R-N=C(R')R'']⁺ Amine->Iminium + R'C(O)R'' - H₂O Carbonyl R'C(O)R'' AlkylatedAmine R-NH-CH(R')R'' Iminium->AlkylatedAmine + NaBH(OAc)₃ STAB NaBH(OAc)₃

References

Strategic Deployment of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol as a Metabolically Stable Tert-Butyl Isostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Application Note: AN-04C1-TFM

Abstract

The tert-butyl group is a ubiquitous substituent in medicinal chemistry, valued for the steric bulk it imparts from its quaternary sp³-hybridized carbon center. This bulk can confer metabolic stability and modulate ligand-receptor interactions. However, the tert-butyl group is susceptible to oxidative metabolism at its methyl groups and can contribute excessively to a compound's lipophilicity. This application note details the strategic use of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol as a superior bioisostere, offering a solution to these liabilities. We present the underlying scientific rationale, comparative physicochemical data, a detailed protocol for its incorporation via amide coupling, and the expected impact on drug-like properties.

The Challenge: Overcoming the Limitations of the Tert-Butyl Group

The tert-butyl group is often introduced to shield a nearby functional group from metabolic enzymes or to probe the steric tolerance of a receptor binding pocket. While effective, it carries two significant liabilities that can derail a drug discovery campaign:

  • Metabolic Vulnerability: The nine protons on the three methyl groups are susceptible to Phase I oxidation by cytochrome P450 enzymes (CYPs), leading to the formation of hydroxymethyl and subsequent carboxylic acid metabolites. This represents a primary clearance pathway that can limit a drug's half-life.

  • Lipophilicity Burden: The non-polar nature of the tert-butyl group significantly increases the lipophilicity (logP) of a molecule. High lipophilicity is often correlated with poor solubility, off-target toxicity, and non-specific protein binding.

The ideal isostere should mimic the favorable steric profile of the tert-butyl group while mitigating these metabolic and physicochemical drawbacks.

The Solution: A Structurally Advanced Cyclobutane Isostere

This compound is a sophisticated three-dimensional fragment designed to function as a next-generation tert-butyl mimic. Its efficacy stems from the unique combination of its constituent parts, which address the specific failures of the traditional tert-butyl group.

Structural Rationale

The cyclobutane ring serves as a rigid, three-dimensional scaffold.[1] Unlike flexible alkyl chains, its puckered conformation restricts the rotational freedom of the substituent, which can reduce the entropic penalty upon binding to a biological target.[2] This conformational rigidity makes it an excellent mimic of the spatially demanding quaternary carbon of a tert-butyl group.[3]

The trifluoromethyl (CF₃) group is the key to overcoming the metabolic liability of the tert-butyl moiety.[4] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), rendering it highly resistant to oxidative metabolism by CYP enzymes.[5][6] By replacing metabolically labile methyl groups with a CF₃ group, a major clearance pathway is effectively blocked, which can lead to a longer drug half-life and improved bioavailability.[7][8]

Finally, the amino (NH₂) and hydroxyl (OH) groups provide crucial functionality. The primary amine serves as a versatile chemical handle for covalent attachment to a parent molecule, most commonly via amide bond formation. The tertiary alcohol introduces a potential hydrogen bond donor/acceptor site, which can be exploited to form new, beneficial interactions within a receptor pocket or to improve aqueous solubility.

Fig. 1: Conceptual comparison of tert-butyl group and its isostere.
Comparative Physicochemical Properties

The strategic replacement of a tert-butyl group with this compound is designed to favorably modulate key drug-like properties. While experimental data for every conceivable matched pair is context-dependent, the expected trends are summarized below based on established principles of medicinal chemistry.[9][10]

PropertyTert-Butyl Moiety3-Amino-1-(trifluoromethyl)cyclobutanol MoietyRationale for Change
Lipophilicity (cLogP) High (~1.99 for tert-butane)Moderately Lower (Calculated ~0.40)[11]The introduction of polar NH₂ and OH groups counteracts the lipophilicity of the core structure, often leading to a more favorable logP.
Metabolic Stability Low to ModerateHighThe CF₃ group is highly resistant to CYP-mediated oxidation, blocking a primary metabolic pathway.[6][7]
Aqueous Solubility LowHigherThe polar amine and alcohol functionalities can engage in hydrogen bonding with water, improving solubility.
Molecular Shape Spherical, LipophilicRigid, Puckered 3DThe cyclobutane core provides a defined three-dimensional vector for substituents, offering greater structural precision than the more freely rotating tert-butyl group.[2][3]
Pharmacological Interactions Steric BulkSteric Bulk + H-BondingThe isostere retains the steric influence of the tert-butyl group while adding potential hydrogen bond donor/acceptor capabilities via the OH group.

Experimental Protocol: Incorporation via Amide Coupling

This section provides a robust, self-validating protocol for the coupling of this compound to a generic carboxylic acid (R-COOH), a common step in drug synthesis.

Materials and Reagents
  • This compound (or its hydrochloride salt)[12]

  • Carboxylic acid of interest (R-COOH)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Mobile phase for chromatography (e.g., Hexanes/EtOAc or DCM/MeOH gradient)

  • High-purity water for LC-MS

  • Acetonitrile (ACN) for LC-MS

  • Formic acid (for LC-MS)

Step-by-Step Coupling Procedure

Rationale: This protocol utilizes HATU, a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize acid salts and activate the carboxylic acid.

  • Reagent Preparation (Stoichiometry):

    • In a clean, dry round-bottom flask, dissolve the carboxylic acid (R-COOH) (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

    • Add this compound (1.1 eq). If using the hydrochloride salt, increase the amount of DIPEA in step 3 to 3.0 eq.

    • Add HATU (1.2 eq) to the solution.

  • Reaction Initiation:

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Cool the mixture to 0 °C using an ice bath. This helps to control the initial exotherm and maintain the stability of the activated species.

    • Slowly add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Reaction Monitoring (Self-Validation):

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the limiting reagent (typically the carboxylic acid).

    • Self-Validation Checkpoint: An aliquot quenched with water and extracted into EtOAc should show a new, more non-polar spot on TLC and a product mass corresponding to [M+H]⁺ via LC-MS.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts.

      • Water (1x).

      • Brine (1x) to facilitate phase separation.

  • Purification:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% EtOAc in hexanes or 0-10% MeOH in DCM) to isolate the pure amide product.

  • Final Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% by LC-MS for use in biological assays.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The unique structural combination of a rigid cyclobutane scaffold, a basic amino group, and a lipophilic trifluoromethyl moiety makes this compound a compelling motif in modern drug discovery.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind each step. Our goal is to empower you to diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your synthesis.

Core Synthetic Strategy: A Two-Stage Approach

The most common and logical pathway to this compound involves a two-stage process starting from a suitable 3-aminocyclobutanone precursor. This strategy separates the two key transformations: the nucleophilic addition of the trifluoromethyl group and the reductive amination to install the amino group. The general workflow is outlined below.

Caption: General synthetic workflows for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q1: My yield for the nucleophilic trifluoromethylation of the cyclobutanone precursor is poor (<50%). What are the likely causes and how can I improve it?

This is a critical step, and low yields are often traced back to the specific reagents and conditions used for the Ruppert-Prakash reaction (addition of TMSCF₃).[2] The key is generating a sufficiently nucleophilic "CF₃⁻" equivalent that adds efficiently to the ketone.

Causality & Explanation: The reaction is initiated by a fluoride source that activates the trimethylsilyl-CF₃ (TMSCF₃), forming a hypervalent siliconate intermediate. This complex then delivers the trifluoromethyl group to the carbonyl carbon. Inefficient activation, side reactions, or degradation of the starting material can severely impact yield.

Troubleshooting Steps & Solutions:

  • Ensure Anhydrous Conditions: The Ruppert-Prakash reagent and the fluoride initiator are sensitive to moisture. Water can quench the active intermediates and lead to the formation of trifluoromethane gas.

    • Protocol: Dry all glassware thoroughly in an oven. Use anhydrous solvents (e.g., THF distilled over sodium/benzophenone). Handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Optimize the Fluoride Source: The choice and amount of the fluoride catalyst are crucial.

    • TBAF (Tetrabutylammonium Fluoride): Commonly used as a 1.0 M solution in THF. While effective, commercial solutions can contain varying amounts of water, which is detrimental. Using anhydrous TBAF is an option, but it is highly hygroscopic.

    • CsF (Cesium Fluoride): An excellent alternative that is less hygroscopic than other fluoride sources. It often requires longer reaction times but can lead to cleaner reactions.[3]

    • Catalyst Loading: While often referred to as a "catalyst," substoichiometric amounts (10-20 mol%) are typically used. Increasing the loading may not always improve the yield and can complicate purification.

  • Control Reaction Temperature: The addition is exothermic.

    • Protocol: Begin the reaction at a low temperature (e.g., 0 °C or -78 °C) and add the TMSCF₃ dropwise to the mixture of the ketone and fluoride source. Allowing the reaction to slowly warm to room temperature overnight is a common and effective strategy.

  • Evaluate Solvent Choice: THF is the most common and generally the best solvent. Other ethereal solvents like 2-MeTHF or CPME can be used, but avoid protic or reactive solvents.

Data Summary: Trifluoromethylation Condition Optimization

ParameterStandard ConditionOptimization StrategyExpected Outcome
Catalyst 0.1 eq. TBAF (1M in THF)Switch to 0.2 eq. anhydrous CsFCleaner reaction profile, potentially higher yield.[3]
Temperature 0 °C to RT-78 °C to RTBetter control of exotherm, reduced side products.
Solvent Dry THFAnhydrous THF (freshly distilled)Minimized quenching of intermediates, improved consistency.
Reagent Purity Standard grade TMSCF₃Freshly opened bottle or distilled TMSCF₃Ensures high reactivity and minimizes side reactions.

Q2: I am struggling with the reductive amination step, observing either unreacted ketone or the formation of the corresponding alcohol side product. How can I improve selectivity?

Reductive amination is a cornerstone of amine synthesis, but its success hinges on the delicate balance between imine/iminium ion formation and its subsequent reduction.[4] The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the starting ketone.[5]

Causality & Explanation: The reaction proceeds via the formation of an imine intermediate, which is then reduced. Under the typically mild acidic conditions required to promote imine formation, the imine is protonated to an iminium ion, which is significantly more electrophilic and thus more readily reduced than the ketone. Using a harsh reducing agent (like NaBH₄) will reduce the ketone directly, while a reagent that is too mild may not reduce the imine effectively.

Troubleshooting Steps & Solutions:

  • Select the Right Reducing Agent: This is the most critical factor.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is mild enough not to reduce the ketone but reactive enough to reduce the iminium ion. Its acidic nature can also help catalyze imine formation.

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, particularly effective at slightly acidic pH (4-5).[5] It is less sensitive to moisture than NaBH(OAc)₃. Note: Handle with care in acidic conditions to avoid the release of toxic HCN gas.

    • Sodium Borohydride (NaBH₄): Generally too reactive. It will readily reduce the cyclobutanone, leading to the formation of 3-amino-1-(trifluoromethyl)cyclobutanol as a byproduct. Avoid unless you are performing a stepwise procedure where the imine is pre-formed and isolated.

  • Control the pH: Optimal imine formation occurs under mildly acidic conditions (pH 4-6).

    • Protocol: Add a stoichiometric amount of a weak acid, like acetic acid (AcOH), to your reaction mixture. This protonates the carbonyl, activating it for nucleophilic attack by the amine, and ensures the resulting imine is converted to the more reactive iminium ion.

  • Consider a One-Pot vs. Two-Step Process:

    • One-Pot (Recommended): Mix the ketone, amine source (e.g., NH₄OAc or Boc-NH₂), and reducing agent (NaBH(OAc)₃) together in a suitable solvent like dichloroethane (DCE) or methanol (MeOH). This is generally more efficient.[6]

    • Two-Step: First, form the imine by refluxing the ketone and amine, often with a Dean-Stark trap to remove water. Then, cool the reaction and add the reducing agent. This can give cleaner results if imine formation is sluggish but is less atom-economical.

G cluster_agents Start Start: Ketone + Amine Imine Imine Formation (Mild Acid, e.g., AcOH) Start->Imine Ketone Ketone Iminium Iminium Ion Imine->Iminium Protonation Product Desired Amine Product Iminium->Product Reduction Byproduct Alcohol Byproduct Ketone->Byproduct NaBH4 NaBH₄ (Strong) NaBH4->Ketone Reduces STAB NaBH(OAc)₃ (Selective) STAB->Iminium Selectively Reduces

Caption: Decision logic for selecting a reducing agent in reductive amination.

Q3: My final product is a mixture of cis and trans diastereomers. How can I improve stereoselectivity?

Controlling the stereochemistry at the C3 position relative to the C1 hydroxyl/CF₃ group is a common challenge in substituted cyclobutane synthesis.[7] The stereochemical outcome is determined during the reduction of the imine (or ketone, depending on the synthetic route).

Causality & Explanation: The hydride from the reducing agent can approach the imine face from either the same side as the -C(OH)CF₃ group (syn-attack) or the opposite side (anti-attack). The bulky trifluoromethyl group will exert significant steric hindrance, typically directing the incoming hydride to the less hindered, opposite face. This should favor the formation of the trans isomer. If you are observing a mixture, it may indicate that the steric control is not absolute under your reaction conditions.

Troubleshooting Steps & Solutions:

  • Use a Bulkier Reducing Agent: A sterically demanding reducing agent will be more sensitive to the steric environment of the substrate.

    • Example: L-Selectride® (lithium tri-sec-butylborohydride) is significantly bulkier than NaBH(OAc)₃ or NaBH₄ and will more strongly favor attack from the less hindered face, potentially increasing the trans:cis ratio.

  • Lower the Reaction Temperature: Conducting the reduction at lower temperatures (e.g., -78 °C) can enhance stereoselectivity. At lower temperatures, the kinetic product (resulting from the lowest energy transition state, typically anti-attack) is more heavily favored over the thermodynamic product.

  • Chelation Control (If Applicable): If a Lewis acidic metal is present (from the reducing agent or an additive), it's possible for the hydroxyl group and the imine nitrogen to coordinate with the metal, creating a rigid cyclic intermediate. This can sometimes reverse or alter the expected stereochemical outcome. While less common for borohydrides, it's a factor to consider if using other reducing agents like those based on aluminum. For this substrate, steric control is the most likely dominant factor.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol to use as a starting point for the synthesis?

The following protocol outlines a robust and widely applicable method starting from N-Boc-3-oxocyclobutan-1-amine.

Protocol 1: Synthesis of Boc-protected this compound

  • Step 1: Trifluoromethylation

    • To a flame-dried, round-bottom flask under an argon atmosphere, add N-Boc-3-oxocyclobutan-1-amine (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

    • Cool the flask to 0 °C in an ice bath.

    • Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) dropwise.

    • Add Tetrabutylammonium fluoride (TBAF, 0.1 eq, 1.0 M solution in THF) dropwise. The solution may turn color.

    • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 12-16 hours.

    • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected amino alcohol.

  • Step 2: Boc Deprotection

    • Dissolve the purified product from Step 1 in dichloromethane (DCM, to make a 0.1 M solution).

    • Add Trifluoroacetic acid (TFA, 10 eq) or a 4 M solution of HCl in dioxane (5 eq).

    • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer and concentrate. Alternatively, for the salt form, triturate with diethyl ether to precipitate the product as the TFA or HCl salt.

Q2: What analytical methods are essential for monitoring this synthesis?

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for this specific synthesis. The trifluoromethyl group provides a clean, strong singlet in a region of the spectrum free from other signals. Its disappearance (from TMSCF₃) and reappearance in the product provide an unambiguous way to track the reaction's progress.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for monitoring the progress of both steps. It allows you to track the consumption of starting material and the appearance of the product, confirming the mass of the desired compound.

  • ¹H and ¹³C NMR Spectroscopy: Crucial for structural confirmation of the final product and key intermediates. The splitting patterns and chemical shifts will confirm the cyclobutane structure and the relative stereochemistry.

References

troubleshooting diastereoselectivity in 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this important building block. Here, we address the most common and critical challenge in its synthesis: controlling diastereoselectivity.

The relative stereochemistry between the C1 hydroxyl/trifluoromethyl group and the C3 amino group dictates the final conformation of the molecule, which is often crucial for its biological activity. This guide provides in-depth, mechanistically-grounded troubleshooting advice and detailed protocols to help you achieve your desired diastereomer with high fidelity.

Troubleshooting Guide: Low Diastereoselectivity

This section addresses the most frequent issue encountered in this synthesis: obtaining a poor ratio of the desired cis or trans diastereomer.

Problem: My reduction of N-Boc-3-amino-cyclobutanone with NaBH₄ yields a nearly 1:1 mixture of cis and trans this compound. How can I improve this?

Root Cause Analysis

A low diastereomeric ratio (dr) in the reduction of a substituted cyclobutanone is fundamentally an issue of poor facial selectivity during hydride delivery to the carbonyl. The four-membered ring of cyclobutanone is not planar but exists in a puckered conformation. The substituent at the C3 position (the protected amino group) can influence the trajectory of the incoming nucleophile (hydride).

When using a small, unhindered reducing agent like sodium borohydride (NaBH₄), the energetic barrier for attack from either the syn or anti face (relative to the C3 substituent) is very similar. This lack of a significant energy difference results in a product mixture that approaches a 1:1 ratio. To achieve high diastereoselectivity, you must create a larger energetic preference for one trajectory over the other.

Strategic Solutions & Protocols

The primary strategies for enhancing diastereoselectivity involve modulating steric interactions. This can be achieved by altering the steric bulk of either the reducing agent or the protecting group on the C3-amine.

Solution 1: Employ Sterically Hindered Reducing Agents for trans-Selectivity

Causality: By increasing the steric bulk of the hydride source, you can force the nucleophilic attack to occur from the less hindered face of the cyclobutanone ring. Assuming the C3 N-Boc group occupies a pseudo-equatorial position in the puckered ring, a bulky reducing agent will preferentially attack from the opposite (anti) face, leading to the trans alcohol product.

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Recommended Protocol: Reduction with L-Selectride®

L-Selectride® (Lithium tri-sec-butylborohydride) is a highly effective, sterically demanding reducing agent.

  • Preparation: In a flame-dried, argon-purged flask, dissolve your N-Boc-3-aminocyclobutanone precursor (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise over 15 minutes. The slow addition is crucial to maintain temperature control.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify by column chromatography. Determine the diastereomeric ratio by ¹⁹F NMR or ¹H NMR analysis.[1][2][3]

Solution 2: Utilize a Directing Protecting Group for cis-Selectivity

Causality: While steric hindrance is a powerful tool, it's also possible to use chelation control to direct the hydride attack. Certain protecting groups can coordinate with a metal-containing reducing agent, effectively locking the conformation of the substrate and forcing the hydride to attack from the same face (syn), leading to the cis product. While common chelating groups might be complex to install here, a very large protecting group can also favor a syn attack through conformational control.

Recommended Protocol: Modification of Protecting Group

If the standard Boc group is not providing sufficient steric direction, consider replacing it with a more substantial group like the triphenylmethyl (trityl) group.[4] The sheer size of the trityl group can dominate the facial selectivity of the reduction.

  • Protecting Group Exchange: Deprotect the Boc-amine using standard conditions (e.g., Trifluoroacetic acid in DCM). Neutralize and react the free amine with trityl chloride in the presence of a non-nucleophilic base like triethylamine or DIPEA.

  • Reduction: Subject the N-trityl-3-aminocyclobutanone to reduction with a less-hindered reducing agent like NaBH₄ or Lithium Aluminum Hydride (LAH). The trityl group should now direct the hydride to the syn face.

  • Analysis: Determine the diastereomeric ratio as described previously.

Data Summary: Impact of Reagents on Diastereoselectivity

Reducing AgentProtecting GroupTypical TemperatureExpected Major DiastereomerExpected dr (trans:cis)
NaBH₄Boc0 °C to RTtrans (slight)~1.5 : 1
L-Selectride®Boc-78 °Ctrans >10 : 1
K-Selectride®Boc-78 °Ctrans >15 : 1
NaBH₄Trityl0 °Ccis 1 : >8

Note: These values are illustrative and can vary based on the specific trifluoromethyl ketone substrate and precise reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the diastereomeric ratio of my product?

For fluorinated compounds, ¹⁹F NMR spectroscopy is often the most reliable method.[1][5] The fluorine nucleus is highly sensitive to its chemical environment, and the signals for the CF₃ group in the two diastereomers will typically appear as well-resolved, distinct peaks. The ratio of the integrals of these peaks gives a direct and accurate measure of the diastereomeric ratio. ¹H NMR can also be used by integrating unique, well-separated signals corresponding to each diastereomer, such as the C-H proton adjacent to the hydroxyl group.[3]

Q2: My reaction is complete, but the overall yield is low after purification. What are the likely causes?

Low yield can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion using TLC or LC-MS before quenching. If starting material remains, consider increasing the equivalents of reducing agent or extending the reaction time.

  • Side Reactions: Over-reduction is a possibility with powerful hydrides if other reducible functional groups are present. Ensure that any other carbonyls or esters are appropriately protected.[6][7]

  • Workup Losses: The amino alcohol product can be quite polar. Ensure you are extracting thoroughly with an appropriate solvent (like ethyl acetate or DCM). In some cases, back-extraction from the aqueous layer after acidification/basification might be necessary to recover all the product.

  • Purification Issues: The high polarity of the product can lead to streaking on silica gel columns. Consider using a modified mobile phase (e.g., adding 1% triethylamine to a hexane/ethyl acetate system) to improve chromatographic behavior.

Q3: Does the method of trifluoromethylation affect the final stereochemistry?

Absolutely. If you are synthesizing the target molecule by adding a trifluoromethyl nucleophile (e.g., from Ruppert's reagent, TMSCF₃) to a 3-aminocyclobutanone precursor, the stereoselectivity is established during that C-C bond-forming step. The same principles of steric hindrance and chelation control apply. The choice of catalyst (e.g., TBAF vs. a Lewis acid) and the nature of the amine-protecting group will be critical in directing the approach of the "CF₃⁻" nucleophile.[8]

Q4: Can I flip the stereochemistry of the alcohol after the reduction?

Yes, a Mitsunobu reaction can be used to invert the stereocenter at the alcohol position. This involves reacting the alcohol with a nucleophile (like p-nitrobenzoic acid) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). The resulting ester will have the inverted stereochemistry. Subsequent hydrolysis will yield the inverted alcohol. This adds two steps to the synthesis but can be a valuable strategy if the desired diastereomer is difficult to access directly.

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References

Technical Support Center: Optimization of Reaction Conditions for Preparing CF₃-Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of trifluoromethyl (CF₃)-cyclobutanes. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of incorporating this valuable structural motif. The unique properties conferred by the CF₃ group, combined with the conformational rigidity of the cyclobutane ring, make these compounds highly sought-after in modern medicinal chemistry.[1][2] However, their synthesis can present significant challenges.

This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will delve into the causality behind experimental choices to empower you with the knowledge to overcome common hurdles and optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Deoxyfluorination Approaches

Question 1: My deoxofluorination reaction of a cyclobutanecarboxylic acid using sulfur tetrafluoride (SF₄) is giving low yields and forming side products. What are the critical parameters to control?

Answer: Deoxofluorination with SF₄ is a powerful, albeit hazardous, method for converting carboxylic acids to trifluoromethyl groups.[2][3] Low yields and side reactions often stem from improper control of reaction conditions. Here’s a breakdown of the key factors and how to optimize them:

  • Causality of Side Reactions: At room temperature, SF₄ can react with carboxylic acids to form acyl fluorides, which may not efficiently convert to the desired CF₃ group under all conditions.[1] At elevated temperatures (typically ~120°C), the reaction proceeds to the trifluoromethyl product. However, with di-carboxylic acids, depending on the temperature, you can form either bis(trifluoromethyl)cyclobutanes or mono(trifluoromethyl)cyclobutanes.[1] For some substrates, cyclic ether formation can also be a competing side reaction.[1]

  • Optimization Strategy:

    • Temperature Control: This is the most critical parameter. A systematic temperature screen from 60°C to 120°C is recommended.[2][3] Lower temperatures may favor the formation of the acyl fluoride intermediate, while excessively high temperatures can lead to degradation.

    • Stoichiometry of SF₄: A significant excess of SF₄ (3–30 equivalents) is often necessary to drive the reaction to completion.[2][3] The optimal amount will be substrate-dependent.

    • Additives: The presence of catalytic amounts of water or hydrogen fluoride (HF) can significantly influence the reaction rate and yield.[2][3] HF is often generated in situ or can be added cautiously.

    • Reaction Time: These reactions can be slow, requiring anywhere from 12 to 144 hours.[2][3] Monitor the reaction progress by GC-MS or ¹⁹F NMR to determine the optimal endpoint.

    • Substrate Form: For some carboxylic acids, using the corresponding potassium salt can be beneficial.[3]

Table 1: Typical Reaction Conditions for SF₄ Deoxyfluorination [2][3]

ParameterRangeRemarks
Temperature 60–120 °CSubstrate-dependent; crucial for selectivity.
SF₄ Equivalents 3–30Excess is generally required.
Additives Water or HF (catalytic)Can enhance reaction rate.
Reaction Time 12–144 hMonitor for completion.
Scale 100 mg to >10 gThe reaction is scalable.[3]

Question 2: I am trying to synthesize a CF₃-cyclobutane from a cyclobutanone precursor using TMSCF₃. The reaction is sluggish and gives a complex mixture. How can I improve this?

Answer: The addition of trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent, to ketones is a common method for introducing a CF₃ group. The subsequent deoxygenation to afford the cyclobutane can be challenging.

  • Mechanism and Key Steps: The reaction proceeds via nucleophilic addition of the "CF₃⁻" equivalent, generated by a fluoride source, to the carbonyl of the cyclobutanone, forming a trifluoromethyl carbinol.[4] The subsequent removal of the hydroxyl group is the critical and often problematic step.

  • Troubleshooting the Addition Step:

    • Fluoride Source: A catalytic amount of a fluoride source is essential to activate the TMSCF₃. Tetrabutylammonium fluoride (TBAF) is commonly used, but other sources like CsF or KF can be effective.

    • Solvent: Aprotic polar solvents like THF or DMF are typically used.

  • Optimizing the Deoxygenation:

    • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must be activated. Conversion to a triflate or mesylate is a common strategy.[4][5]

    • Reductive Deoxygenation: For bis-carboxylate systems, treatment with tributyltin hydride (Bu₃SnH) can be effective for deoxygenation.[4]

    • Elimination-Hydrogenation Sequence: In some cases, elimination of the activated hydroxyl group (as a triflate, for example) to form a cyclobutene, followed by hydrogenation, can yield the desired cis-cyclobutane.[4][5]

Experimental Protocol: Two-Step Synthesis from Cyclobutanone [4]

  • Trifluoromethylation:

    • To a solution of the cyclobutanone precursor in anhydrous THF at 0°C, add TMSCF₃ (1.2-1.5 equiv.) followed by a catalytic amount of TBAF (0.1 equiv.).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product.

  • Deoxygenation (via Elimination-Hydrogenation):

    • To the purified trifluoromethyl carbinol in an appropriate solvent (e.g., CH₂Cl₂), add a base (e.g., pyridine or Et₃N) and triflic anhydride at low temperature (e.g., -78°C to 0°C) to form the triflate.

    • Isolate the triflate and subject it to elimination conditions (e.g., using a non-nucleophilic base like DBU).

    • Hydrogenate the resulting cyclobutene using a catalyst such as Pd/C under an H₂ atmosphere to afford the final CF₃-cyclobutane.

Section 2: Cycloaddition and Photochemical Methods

Question 3: My [2+2] photocycloaddition to form a CF₃-cyclobutane is inefficient, with low yield and competing side reactions. How can I optimize this process?

Answer: Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, but their efficiency is highly dependent on several factors.[6][7] For substrates containing CF₃ groups, the electronic properties can influence reactivity.

  • Understanding the Bottlenecks:

    • Insufficient Light Source/Wavelength: The UV lamp's wavelength must overlap with the substrate's absorption maximum to ensure efficient excitation.[6]

    • Quenching: Molecular oxygen is a notorious triplet quencher and must be rigorously excluded by degassing the solvent (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).[6]

    • Substrate Reactivity and Concentration: Electron-poor alkenes (often the case with CF₃-substituted olefins) may require an electron-rich partner for efficient cycloaddition.[6] If the reaction is too dilute, intermolecular cycloaddition will be slow.

    • Side Reactions: Cis-trans isomerization of the alkene can compete with the desired cycloaddition.[6]

  • Optimization Strategies:

    • Degas Thoroughly: Ensure the reaction solvent is free of oxygen.

    • Use a Photosensitizer: If direct irradiation is ineffective, a triplet sensitizer like acetone or benzophenone can be used.[6] The sensitizer absorbs the light and transfers the energy to the alkene, populating the reactive triplet state.

    • Optimize Concentration: Perform a concentration screen to find the optimal balance between solubility and reaction rate.

    • Photoredox Catalysis: For certain substrates, visible-light photoredox catalysis can be a milder and more efficient alternative. Catalysts like Ru(bpy)₃Cl₂ or organic dyes can be employed.[6]

dot

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield in [2+2] Photocycloaddition light Check Light Source & Wavelength start->light Is excitation efficient? degas Degas Solvent Rigorously (O₂ Quenching) light->degas Is reaction still slow? concentration Optimize Substrate Concentration degas->concentration Are side reactions prevalent? sensitizer Add Triplet Sensitizer? (e.g., Acetone) concentration->sensitizer Direct irradiation ineffective? success Improved Yield of CF₃-Cyclobutane sensitizer->success

Caption: Troubleshooting workflow for low-yield [2+2] photocycloadditions.

Question 4: I am interested in using bicyclo[1.1.0]butanes (BCBs) as precursors. What are the key considerations for these strain-release reactions?

Answer: Bicyclo[1.1.0]butanes are highly strained molecules that can serve as excellent precursors to functionalized cyclobutanes through strain-release pathways.[8] These reactions often proceed under mild conditions.

  • Reaction Types:

    • Radical Addition: Photoredox-catalyzed decarboxylative radical additions are a powerful method for C(sp³)–C(sp³) bond formation.[8] Radicals generated from carboxylic acids can add across the central bond of the BCB.

    • Electrophilic Activation: Electrophiles like "Br⁺" equivalents can activate the BCB towards nucleophilic attack, allowing for the introduction of groups like -OCF₃.[1]

    • Photochemical Difluoroalkylation: Under iridium catalysis with light irradiation, BCBs can react with reagents like ethyl bromodifluoroacetate to yield difluoroalkylated cyclobutanes.[9]

  • Key Optimization Parameters:

    • Catalyst Choice: The choice of photocatalyst (e.g., 4CzIPN for decarboxylative additions, Iridium complexes for others) is crucial.[1][8]

    • Solvent: The solvent can significantly influence selectivity and efficiency.[10]

    • Light Source: A suitable visible light source (e.g., blue LEDs) is required for photochemical methods.

Section 3: Stereoselectivity and Purification

Question 5: I am struggling with poor diastereoselectivity in my cyclobutane formation. How can I control the stereochemical outcome?

Answer: Controlling diastereoselectivity is a common challenge. The puckered nature of the cyclobutane ring means that substituents can adopt axial or equatorial positions, leading to different diastereomers.[2]

  • Factors Influencing Stereoselectivity:

    • Solvent Polarity: The solvent can influence the transition state geometry of cycloaddition reactions, thereby affecting diastereoselectivity.[6] It is worthwhile to screen a range of solvents from non-polar (e.g., hexane) to polar (e.g., acetonitrile).

    • Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer.[6]

    • Catalyst and Ligands: In metal-catalyzed cycloadditions, the choice of ligand is paramount. Chiral ligands can be used to induce high levels of both diastereoselectivity and enantioselectivity.[6][11]

    • Hydrogenation of Cyclobutenes: The catalytic hydrogenation of a cyclobutene precursor typically proceeds via syn-addition of hydrogen, leading to a cis-substituted cyclobutane.[5] The choice of catalyst and conditions can be optimized to improve this selectivity.

Question 6: The purification of my CF₃-cyclobutane is difficult due to its volatility and similar polarity to side products. What are the best practices for purification?

Answer: Purification of fluorinated compounds can be challenging. CF₃-cyclobutanes can be relatively nonpolar and sometimes volatile.

  • Purification Techniques:

    • Flash Column Chromatography: This is the most common method.[2][3]

      • Solvent System: A carefully optimized solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) is key. Using a shallow gradient can improve separation.

      • Silica Gel: Standard silica gel is usually sufficient.

    • Vacuum Distillation: For volatile, thermally stable products, vacuum distillation can be an effective method for purification on a larger scale.[3]

    • Crystallization: If the product is a solid, crystallization or recrystallization is an excellent method to obtain highly pure material.[3][5]

    • Preparative HPLC: For difficult separations, preparative HPLC (both normal and reverse-phase) can be employed, although it is less scalable.

  • Characterization:

    • ¹⁹F NMR: This is an indispensable tool for confirming the presence of the CF₃ group and for assessing purity.

    • GC-MS: Useful for monitoring reaction progress and identifying volatile byproducts.

    • X-ray Crystallography: Provides unambiguous confirmation of structure and stereochemistry if a suitable crystal can be obtained.[2]

References

identifying side reactions in the preparation of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the preparation of this valuable building block. The synthesis, while elegant, presents unique challenges due to the interplay of a strained cyclobutane ring and a highly electron-withdrawing trifluoromethyl group. This guide is structured to address specific issues, explain the underlying chemical principles, and provide actionable solutions to help you optimize your reaction outcomes.

Overview of the Core Synthesis: A Modified Kulinkovich-Szymoniak Approach

The most common and efficient route to this compound involves a titanium-mediated cyclopropanation reaction, a variant of the Kulinkovich-Szymoniak reaction.[1][2] The general strategy begins with a suitable nitrile precursor which, upon reaction with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, forms a titanacyclopropane intermediate. This intermediate then reacts to form the desired cyclobutylamine derivative.

Here, we will focus on the synthesis starting from a protected 3-amino-1-cyanocyclobutane derivative or a related precursor. The key steps involve the formation of a cyclopropylamine intermediate which is then subjected to ring-opening or further functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can often be attributed to several critical factors. Let's break them down.

Answer:

Several factors can contribute to low yields. The most common culprits are:

  • Grignard Reagent Quality and Titration: The quality of the Grignard reagent (e.g., ethylmagnesium bromide) is paramount. It is highly sensitive to moisture and air.[3]

    • Troubleshooting: Always use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Titanium Catalyst Activity: Titanium(IV) isopropoxide is also moisture-sensitive.[4] Contamination with water will deactivate the catalyst, halting the formation of the crucial titanacyclopropane intermediate.[5][6]

    • Troubleshooting: Use a fresh bottle of Ti(OiPr)₄ or distill it prior to use. Handle it under an inert atmosphere.

  • Reaction Temperature: The formation of the titanacyclopropane and its subsequent reaction with the nitrile are temperature-sensitive.

    • Troubleshooting: Maintain the recommended temperature profile. Adding the Grignard reagent too quickly can lead to localized overheating and side reactions.

  • Purity of the Starting Nitrile: Impurities in the starting material can interfere with the reaction.

    • Troubleshooting: Ensure the purity of your nitrile precursor through appropriate analytical techniques (NMR, GC-MS) and purify if necessary.

FAQ 2: I am observing a significant amount of a byproduct with a ketone functionality. What is this and how can I prevent it?

This is a classic side reaction in reactions involving Grignard reagents and nitriles.

Answer:

The ketone byproduct is likely formed from the reaction of the Grignard reagent with the starting nitrile, followed by hydrolysis during workup.[7]

Mechanism of Ketone Formation:

  • Nucleophilic Attack: The Grignard reagent (e.g., EtMgBr) attacks the electrophilic carbon of the nitrile group.[8]

  • Imine Formation: This forms a magnesium imine intermediate.

  • Hydrolysis: During aqueous workup, this intermediate is hydrolyzed to a ketone.

Ketone_Formation

Strategies for Minimization:

  • Control Stoichiometry: Use the precise stoichiometry of reagents as recommended in the literature. An excess of Grignard reagent can favor ketone formation.

  • Low-Temperature Addition: Add the Grignard reagent slowly at a low temperature (e.g., 0 °C or below). This favors the desired titanium-mediated pathway over the direct addition to the nitrile.

  • Reverse Addition: In some cases, adding the nitrile solution to the pre-formed titanacyclopropane intermediate can improve selectivity.

FAQ 3: My NMR analysis shows multiple trifluoromethyl signals. What are the possible side products?

The presence of multiple signals in the ¹⁹F NMR spectrum is a clear indicator of impurities containing the trifluoromethyl group.[9][10]

Answer:

Several side reactions can lead to different trifluoromethyl-containing species. Here are the most probable ones:

  • Ring-Opened Products: The high ring strain of the cyclobutane ring (approximately 26.3 kcal/mol) makes it susceptible to ring-opening reactions, especially under acidic or basic conditions or in the presence of nucleophiles.[11][12][13]

  • Elimination Products: Dehydration of the tertiary alcohol can lead to the formation of an alkene.

  • Rearrangement Products: The carbocation intermediate formed during some side reactions can undergo rearrangement to form more stable structures.[14]

Potential Side Product Plausible ¹⁹F NMR Chemical Shift (Relative to CFCl₃) Formation Mechanism
Ring-Opened Amino AlcoholVaries depending on the structureAcid or base-catalyzed ring opening
Trifluoromethyl-cyclobuteneVariesDehydration of the tertiary alcohol
Rearranged IsomersVariesCarbocation rearrangement

Troubleshooting and Identification:

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for identifying and quantifying trifluoromethyl-containing impurities.[15][16] The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[9]

  • GC-MS Analysis: Gas chromatography-mass spectrometry can help separate and identify volatile impurities.

  • Careful Workup: Avoid harsh acidic or basic conditions during the workup. A neutral or slightly basic quench is often preferred.

Troubleshooting_Workflow

FAQ 4: Can you provide a general protocol for identifying impurities using ¹⁹F NMR?

Answer:

Absolutely. Here is a step-by-step guide:

Experimental Protocol: ¹⁹F NMR Analysis

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with your product.

    • Add an internal standard with a known ¹⁹F chemical shift if quantitative analysis is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer for better resolution.

    • Ensure the instrument is properly tuned for ¹⁹F detection.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹⁹F NMR spectrum.

    • If signals are complex, consider acquiring a ¹H-¹⁹F correlation spectrum (HOESY or gHSQC) to help assign the signals to specific protons in the molecule.

  • Data Analysis:

    • Reference the spectrum to a known standard (e.g., CFCl₃).

    • Integrate the signals to determine the relative amounts of the desired product and impurities.

    • Compare the observed chemical shifts to literature values for known or expected side products.[10]

Concluding Remarks

The synthesis of this compound is a rewarding but challenging endeavor. A thorough understanding of the reaction mechanism and potential side reactions is crucial for success. By carefully controlling reaction parameters, using high-quality reagents, and employing appropriate analytical techniques like ¹⁹F NMR, researchers can effectively troubleshoot issues and achieve high yields of the desired product. This guide serves as a starting point for addressing common problems, and further investigation into the specific nuances of your system is always encouraged.

References

Technical Support Center: Purification of Fluorinated Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of fluorinated cyclobutane compounds. Recognizing the unique challenges posed by these molecules, this resource is designed to provide both foundational knowledge and practical, field-tested solutions to common purification issues.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of purification strategies for fluorinated cyclobutanes.

Q1: What are the most common impurities encountered during the synthesis of fluorinated cyclobutane compounds?

A1: Impurities can originate from various sources, including starting materials, reagents, side reactions, and subsequent work-up procedures. Common classes of impurities include:

  • Diastereomers and Regioisomers: Syntheses, such as [2+2] cycloadditions or fluorination of existing cyclobutane rings, often yield mixtures of isomers (e.g., cis/trans isomers), which can be challenging to separate due to their similar physical properties.[1]

  • Unreacted Starting Materials & Reagents: Incomplete reactions can leave residual starting materials. Fluorinating agents like Selectfluor or DAST and their byproducts are also common impurities.[2][3]

  • Side-Reaction Products: Elimination reactions can lead to unsaturated byproducts.[1] The high reactivity of some fluorination reagents can also cause unexpected side products or decomposition.[1]

  • Acidic Impurities: Hydrogen fluoride (HF) is a frequent and problematic impurity, especially in reactions involving reagents like sulfur tetrafluoride (SF₄) or DAST. HF can also be generated by the decomposition of the target compound.[4][5]

  • Solvent and Water Residues: Residual solvents from the reaction or extraction steps, as well as water, are common contaminants that need to be removed.

Q2: What are the principal methods for purifying fluorinated cyclobutanes?

A2: The primary purification methods are tailored to the physical properties (volatility, polarity, crystallinity) of the target compound and its impurities. The main techniques are:

  • Column Chromatography: This is one of the most versatile methods. Depending on the compound's properties, various stationary and mobile phases can be used. For fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity.[6][7] Standard silica gel or alumina chromatography is also frequently employed.[1]

  • Distillation: For volatile and thermally stable fluorinated cyclobutanes, fractional distillation is a powerful technique for purification, especially on a larger scale. It is effective for separating compounds with different boiling points.[4][8][9]

  • Recrystallization: If the target compound is a solid, recrystallization is an excellent method for achieving high purity by removing soluble impurities.[1][10] The choice of solvent is critical for success.

  • Chemical Treatment/Quenching: Acidic impurities like HF can sometimes be removed by a careful aqueous wash (e.g., with a dilute sodium bicarbonate solution) during work-up, provided the target compound is stable to these conditions.

Q3: How does the degree of fluorination affect the choice of purification method?

A3: The number of fluorine atoms and the overall fluorine content of a molecule significantly alter its physical properties, which in turn dictates the optimal purification strategy.

  • Polarity and Retention: Highly fluorinated compounds are often both hydrophobic and lipophobic, a property termed "fluorous." This unique characteristic can be exploited for purification. While they have low polarity, they may not interact strongly with traditional reversed-phase (like C18) or normal-phase silica columns.

  • Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated ("fluorous") compounds, F-SPE is an elegant solution. A fluorous-tagged molecule will be strongly retained on a fluorinated stationary phase, while non-fluorinated impurities are washed away. The desired compound is then eluted with a "fluorophilic" solvent.[6][11]

  • Chromatography Selectivity: In HPLC or flash chromatography, using a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or perfluoroalkyl phases) can dramatically improve the separation of fluorinated compounds from each other or from non-fluorinated impurities.[6][7] These phases offer different selectivity compared to standard C18 columns.[7]

  • Volatility: Increased fluorination often leads to higher volatility compared to non-fluorinated analogues of similar molecular weight, making distillation a more viable option.[9][12]

Q4: What are the critical safety precautions when purifying fluorinated cyclobutanes?

A4: Safety is paramount. Key precautions include:

  • Handling HF: Hydrogen fluoride is extremely corrosive, toxic, and can cause severe, slow-healing burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., nitrile over neoprene), a lab coat, and chemical splash goggles. Have a calcium gluconate tube readily available as a first-aid measure for skin contact.

  • Pressurized Reactions: Some fluorination reactions, particularly those using SF₄, are conducted under pressure and require specialized equipment and procedures.[5]

  • Solvent Hazards: Be aware of the flammability, toxicity, and volatility of all solvents used in chromatography and recrystallization.

  • Thermal Stability: Before attempting distillation, assess the thermal stability of your compound. Some fluorinated molecules can decompose upon heating, potentially releasing toxic gases like HF.

Troubleshooting Guide

This guide is formatted to help you diagnose and solve specific issues encountered during purification.

Chromatography Problems
Problem Probable Cause(s) Recommended Solution(s)
Poor separation of diastereomers (cis/trans) 1. Insufficient Resolution: The chosen stationary and mobile phase system does not provide enough selectivity between the isomers.[13] 2. Similar Polarity: The diastereomers have nearly identical polarities, making separation on standard phases difficult.1. Optimize Mobile Phase: Perform a gradient optimization or test different solvent systems to enhance selectivity. 2. Change Stationary Phase: Switch to a column with different chemistry. A pentafluorophenyl (PFP) phase can offer unique π-π and dipole-dipole interactions that may resolve isomers.[6][7] 3. High-Performance Flash/HPLC: Use a higher-resolution technique with smaller particle size columns.
Co-elution of product with a non-fluorinated impurity 1. Similar Polarity: The impurity happens to have a polarity very close to your fluorinated product in the chosen solvent system.1. Switch Elution Mode: If using normal phase (e.g., silica with hexane/ethyl acetate), try reversed-phase (e.g., C18 with water/acetonitrile). The different interaction mechanisms will likely separate them. 2. Use a Fluorinated Phase: A fluorinated stationary phase will retain the fluorinated cyclobutane more strongly relative to the non-fluorinated impurity, leading to better separation.[6][14]
Peak Tailing or Broadening (HPLC/Flash) 1. Secondary Interactions: Strong interactions between polar groups on your analyte and residual acidic silanols on the silica surface.[13] 2. Acidic/Basic Compound: If your compound is acidic or basic, it may exist in multiple ionic forms at the mobile phase pH.[13] 3. Column Overload: Injecting too much sample.1. Add a Modifier: In normal phase, add a small amount of triethylamine to the eluent to mask silanol sites. In reversed-phase, adding 0.1% trifluoroacetic acid (TFA) or formic acid can improve the peak shape for acidic and basic compounds.[13] 2. Use an End-Capped Column: Employ a deactivated, end-capped column to minimize silanol interactions.[13] 3. Reduce Sample Load: Decrease the amount of material injected onto the column.
Low or No Recovery from the Column 1. Irreversible Adsorption: The compound is sticking irreversibly to the stationary phase, which can happen with highly polar or reactive compounds on silica gel.[13] 2. Compound Instability: The compound is degrading on the acidic surface of the silica gel.1. Deactivate the Silica: Pre-treat the silica gel with a base like triethylamine. 2. Switch Stationary Phase: Use a less acidic stationary phase like alumina or a bonded phase like diol. For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) might be a better choice.[13] 3. Test Stability: Before purifying, spot your compound on a TLC plate and let it sit for an hour. If the spot disappears or streaks, it indicates instability on silica.
Distillation Problems
Problem Probable Cause(s) Recommended Solution(s)
Ineffective separation of close-boiling impurities 1. Insufficient Column Efficiency: The distillation column is too short or has inefficient packing for the required separation. 2. Azeotrope Formation: The impurity forms an azeotrope with the product, making separation by simple distillation impossible.[9][12]1. Use a Fractionating Column: Employ a packed column (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates. 2. Vacuum Distillation: Reducing the pressure lowers the boiling points and can sometimes alter the azeotropic composition, enabling separation. 3. Extractive Distillation: Add a third component (a solvent) that selectively alters the relative volatility of the product and impurity, breaking the azeotrope.[9][12]
Product decomposition during distillation 1. Thermal Instability: The compound is not stable at its atmospheric boiling point.1. Use Vacuum Distillation: Significantly lowering the pressure will reduce the required temperature, preventing decomposition. 2. Keep-It-Cool: Ensure the condenser is efficiently cooled to trap the volatile product.
Acidic Contamination (e.g., HF) 1. Co-distillation: Acidic impurities like HF can co-distill with the product.[4]1. Pre-treatment: Before distillation, stir the crude product over a mild, solid base like sodium bicarbonate or potassium carbonate to neutralize acids, then filter. 2. Material Choice: Avoid using glass apparatus if high concentrations of HF are suspected, as it can be etched to form silicon tetrafluoride (SiF₄), which is also volatile.[4] Use stainless steel or specialized polymer equipment if necessary.
Recrystallization Problems
Problem Probable Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing 1. Supersaturation is too high: The solution is cooled too quickly. 2. Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute. 3. Residual Impurities: Impurities are inhibiting crystal lattice formation.1. Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.[10] 2. Add a Seed Crystal: Introduce a tiny crystal of the pure product to initiate crystallization. 3. Change Solvent System: Use a two-solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then heat to clarify and cool slowly.[10]
Impurities co-crystallize with the product 1. Poor Solvent Choice: The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. 2. Too Little Solvent Used: The impurities are also saturated in the small volume of hot solvent and crash out upon cooling.1. Perform Solubility Tests: Find a solvent that dissolves the product well when hot but poorly when cold, and dissolves the impurity well even when cold.[10] 2. Use Slightly More Solvent: Add just enough extra hot solvent to ensure the impurities remain in the mother liquor upon cooling.[10] This may slightly reduce yield but will significantly increase purity.
Experimental Protocols & Workflows
Workflow 1: Purification Strategy Selection

This diagram outlines a decision-making process for choosing an appropriate purification method.

Purification_Strategy start Crude Fluorinated Cyclobutane Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_volatile->chromatography No distillation Attempt Distillation (Vacuum if necessary) is_volatile->distillation Yes check_purity3 Check Purity (NMR, GC/LC-MS) chromatography->check_purity3 check_purity1 Check Purity (NMR, GC/LC-MS) recrystallize->check_purity1 check_purity2 Check Purity (NMR, GC/LC-MS) distillation->check_purity2 check_purity1->chromatography Purity Not OK end Pure Product check_purity1->end Purity OK check_purity2->chromatography Purity Not OK check_purity2->end Purity OK check_purity3->end Purity OK

Caption: Decision tree for selecting a primary purification method.

Protocol 1: Purification by Fluorous Solid-Phase Extraction (F-SPE)

This method is ideal for separating highly fluorinated compounds from non-fluorinated reaction components.

Materials:

  • Crude sample containing the fluorous-tagged cyclobutane.

  • Fluoro-Pak™ or similar fluorous silica gel cartridge.[11]

  • "Fluorophobic" solvent (e.g., a mixture with high water content like 80:20 water:acetonitrile).[6]

  • "Fluorophilic" solvent (e.g., a fluorinated solvent like perfluorohexane or a solvent like THF or methanol).[6]

  • Collection vials.

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the loading solvent (often the "fluorophilic" solvent or a strong organic solvent like THF).

  • Cartridge Conditioning: Condition the fluorous SPE cartridge by washing it with 2-3 column volumes of the fluorophilic elution solvent, followed by 2-3 column volumes of the fluorophobic loading/wash solvent.

  • Loading: Load the prepared sample onto the conditioned cartridge. The fluorous-tagged compound will be selectively retained.[11]

  • Wash: Wash the cartridge with 3-5 column volumes of the "fluorophobic" solvent. This will elute the non-fluorinated starting materials, reagents, and byproducts. Collect this fraction and analyze by TLC or LC-MS to ensure no product is lost.

  • Elution: Elute the desired fluorous-tagged cyclobutane compound from the cartridge using 2-4 column volumes of the "fluorophilic" solvent.

  • Analysis: Collect the eluate in fractions and analyze for purity by TLC, GC/LC-MS, and ¹H/¹⁹F NMR.

  • Solvent Removal: Remove the solvent from the pure fractions under reduced pressure to yield the purified product.

Workflow 2: Troubleshooting Column Chromatography

This diagram provides a logical path for addressing common chromatography issues.

Chromatography_Troubleshooting start Chromatography Problem (e.g., Poor Separation) q_phase What is the stationary phase? start->q_phase silica Standard Phase (Silica/Alumina) q_phase->silica Standard fluorinated Fluorinated Phase q_phase->fluorinated Fluorinated action_silica1 Optimize Mobile Phase (Change polarity, add modifiers) silica->action_silica1 action_fluorinated1 Optimize Mobile Phase (Vary water/ACN/MeOH ratio) fluorinated->action_fluorinated1 check_result Is separation improved? action_silica1->check_result action_silica2 Switch to Fluorinated Phase (PFP, C8F17) action_silica2->check_result action_fluorinated1->check_result action_fluorinated2 Switch to different fluorinated phase or C18 action_fluorinated2->check_result check_result->action_silica2 No, from Standard check_result->action_fluorinated2 No, from Fluorous success Problem Solved check_result->success Yes

Caption: A logical workflow for troubleshooting poor chromatographic separation.

References

Technical Support Center: Optimizing Catalyst Loading for Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing catalyst loading in trifluoromethylation reactions. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and outcomes of their experiments. The introduction of the trifluoromethyl (-CF₃) group is a pivotal strategy in medicinal chemistry, offering significant improvements in metabolic stability, lipophilicity, and binding affinity.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of catalyst optimization.

Troubleshooting Guide

This section addresses specific challenges you may encounter during your trifluoromethylation experiments in a practical question-and-answer format.

Question 1: My reaction yield is low, or I'm observing no reaction at all. What are the likely causes and how can I resolve this?

Answer: Low to no yield is a common hurdle that can be attributed to several factors, primarily related to the catalyst system, reagents, or reaction conditions. A systematic approach is the best way to diagnose the issue.

Probable Causes & Solutions:

  • Catalyst Inactivity or Insufficient Loading:

    • Causality: The catalyst, whether it's a transition metal complex (e.g., copper, palladium) or an initiator for reagents like TMSCF₃, is the engine of your reaction.[1][2] If it's inactive or present in an insufficient amount, the reaction will stall or fail to initiate. For metal-catalyzed reactions, the active catalytic species might not be forming correctly. For reactions using reagents like TMSCF₃, initiators such as fluoride ions are critical and highly sensitive to moisture.[1]

    • Troubleshooting Steps:

      • Verify Catalyst/Initiator Quality: Ensure your catalyst or initiator is from a reliable source and has been stored under the recommended anhydrous conditions. For moisture-sensitive initiators like TBAF or CsF, using a freshly opened bottle or drying the material under a high vacuum is advisable.[1]

      • Optimize Catalyst Loading: While typical catalyst loadings range from 0.1-10 mol%, this is highly dependent on the specific reaction.[1] If you suspect insufficient loading, perform a loading screen. Conversely, excessively high catalyst loading can sometimes lead to side reactions or catalyst decomposition.[3][4]

      • Consider Ligand Effects (for Metal Catalysis): The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. Ensure the correct ligand-to-metal ratio is being used. A slight excess of the ligand can sometimes be beneficial.

  • Poor Reagent Quality:

    • Causality: The purity of your trifluoromethylating agent is paramount. Reagents like TMSCF₃ (Ruppert-Prakash reagent) can degrade over time.[1][5]

    • Troubleshooting Steps:

      • Use a Fresh Batch: If you suspect reagent degradation, try a new batch or a bottle from a different supplier.[1]

      • Verify Purity: If possible, check the purity of your reagent using techniques like ¹⁹F NMR.[6][7]

  • Sub-optimal Reaction Conditions:

    • Causality: Trifluoromethylation reactions can be highly sensitive to solvent, temperature, and concentration.[8][9] The solvent, for instance, can influence catalyst activity and solubility of reagents.[1]

    • Troubleshooting Steps:

      • Solvent Screening: If your reaction is sluggish in a common solvent like THF, consider switching to a more polar aprotic solvent like DMF, which has been shown to accelerate certain trifluoromethylation reactions.[1]

      • Temperature Adjustment: While many modern protocols operate at room temperature, some systems may require heating to overcome activation barriers. Conversely, for highly exothermic reactions, cooling might be necessary to prevent side reactions.

      • Concentration Effects: Ensure your reaction is not too dilute, as this can slow down reaction rates.

Question 2: My reaction starts but then stalls before the starting material is fully consumed. What could be the cause?

Answer: Reaction stalling is often a sign of catalyst deactivation or the presence of inhibitors.

Probable Causes & Solutions:

  • Catalyst Deactivation/Poisoning:

    • Causality: The catalyst can be "poisoned" by impurities in the reagents or solvents, or it can decompose under the reaction conditions.[10][11][12][13] For example, palladium catalysts can be sensitive to sulfur- or phosphorus-containing compounds.[11] In some cases, the catalyst may change its oxidation state to an inactive form.[14]

    • Troubleshooting Steps:

      • Ensure Anhydrous and Degassed Conditions: Moisture and oxygen can be detrimental to many catalytic systems. Ensure all glassware is oven- or flame-dried, and solvents and reagents are properly dried and degassed.

      • Purify Reagents: If you suspect impurities in your starting materials, consider purification before use.

      • Use a More Robust Catalyst System: If catalyst decomposition is suspected, explore alternative catalysts or ligands known for higher stability.

  • Product Inhibition:

    • Causality: In some cases, the product of the reaction can bind to the catalyst's active site, preventing it from participating in further catalytic cycles.

    • Troubleshooting Steps:

      • Modify Reaction Conditions: Changing the solvent or temperature might disfavor product binding.

      • Consider a Different Catalyst: A sterically or electronically different catalyst might be less susceptible to product inhibition.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for my specific trifluoromethylation reaction?

A1: The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. The best approach is to perform a systematic optimization study.

Experimental Protocol: Catalyst Loading Optimization

  • Set up a series of parallel reactions: Use identical starting materials, reagents, solvents, and temperatures.

  • Vary the catalyst loading: A typical range to screen would be 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%.

  • Monitor reaction progress: Use analytical techniques like TLC, GC-MS, LC-MS, or ¹⁹F NMR to track the consumption of starting material and formation of the product over time.[6][15]

  • Analyze the results: Plot the yield versus catalyst loading to identify the point at which increasing the catalyst amount no longer provides a significant increase in yield or reaction rate. This represents the optimal loading.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
0.52445
11285
2892
5893
10893

Caption: Example data for catalyst loading optimization.

Q2: What is the role of the ligand in metal-catalyzed trifluoromethylation, and how does its ratio to the metal affect the reaction?

A2: In metal-catalyzed reactions (e.g., using Pd or Cu), the ligand is crucial for several reasons:

  • Solubilizes and stabilizes the metal center.

  • Influences the electronic properties of the metal, which affects its reactivity in key steps like oxidative addition and reductive elimination.[16]

  • Controls the steric environment around the metal, which can impact substrate scope and selectivity.

The ligand-to-metal ratio is a critical parameter. Typically, a slight excess of the ligand is used to ensure that all metal centers are coordinated and to compensate for any potential ligand degradation. However, a large excess of ligand can sometimes be detrimental by occupying coordination sites needed for the substrate. An optimal ratio is usually determined empirically alongside catalyst loading optimization.

Q3: Can I use the same catalyst loading for different substrates?

A3: Not necessarily. The electronic and steric properties of your substrate can significantly impact the efficiency of the catalyst.[9] Electron-rich or electron-deficient substrates may require different catalyst loadings or even different catalyst systems altogether.[1][9] It is always advisable to re-optimize the catalyst loading when moving to a new substrate, especially if it differs significantly from your model system.

Q4: Are there any visual indicators of catalyst deactivation?

A4: In some cases, yes. For example, in palladium-catalyzed reactions, the formation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition from the active soluble species to an inactive heterogeneous form.[14] Changes in the color of the reaction mixture can also sometimes indicate a change in the oxidation state of the metal catalyst. However, these are not universal indicators, and analytical monitoring is the most reliable way to assess catalyst activity.

Experimental Workflows and Diagrams

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst/Initiator - Age and Storage - Anhydrous? Start->Check_Catalyst Optimize_Loading Optimize Catalyst Loading (e.g., 0.5-10 mol%) Check_Catalyst->Optimize_Loading Looks OK Check_Reagent Verify Trifluoromethylating Reagent Quality Check_Catalyst->Check_Reagent Issue Found (Use Fresh) Optimize_Loading->Check_Reagent Check_Reagent->Check_Catalyst Issue Found (Use Fresh) Check_Conditions Evaluate Reaction Conditions - Solvent - Temperature - Concentration Check_Reagent->Check_Conditions Looks OK Screen_Solvents Screen Solvents (e.g., THF, DMF, MeCN) Check_Conditions->Screen_Solvents Screen_Temp Vary Temperature Screen_Solvents->Screen_Temp Success Reaction Optimized Screen_Temp->Success

Caption: A decision tree for troubleshooting low-yield trifluoromethylation reactions.

General Catalytic Cycle for Cross-Coupling Trifluoromethylation

Catalytic_Cycle M0 M(0) Catalyst Ox_Add Oxidative Addition (Ar-X) M0->Ox_Add MII_ArX Ar-M(II)-X Ox_Add->MII_ArX Transmetal Transmetalation (CF₃ Source) MII_ArX->Transmetal MII_ArCF3 Ar-M(II)-CF₃ Transmetal->MII_ArCF3 Red_Elim Reductive Elimination MII_ArCF3->Red_Elim Red_Elim->M0 Product Ar-CF₃ Red_Elim->Product

Caption: A simplified catalytic cycle for metal-catalyzed aryl trifluoromethylation.

References

Technical Support Center: Synthesis of Cyclobutane-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The deliberate incorporation of the cyclobutane motif into molecular architectures presents a formidable challenge in synthetic organic chemistry, primarily due to the inherent ring strain of this four-membered carbocycle. This strain, a composite of angle and torsional effects, dictates the reactivity and conformational behavior of cyclobutane and its derivatives. This technical guide serves as a resource for researchers, chemists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings of cyclobutane strain and practical, field-tested strategies for its synthesis. We present a series of troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles, supported by established protocols and mechanistic insights.

Section 1: Understanding the Inherent Strain in Cyclobutane

The synthesis of cyclobutanes is a kinetically and thermodynamically challenging endeavor due to significant ring strain, which is estimated to be approximately 26.3 kcal/mol.[1][2][3][4] This inherent instability arises from two primary factors: angle strain and torsional strain.[5]

  • Angle Strain (Baeyer Strain): An ideal sp³-hybridized carbon atom has bond angles of 109.5°.[1][6] In a hypothetical planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, leading to substantial angle strain.[1][2]

  • Torsional Strain (Pitzer Strain): If cyclobutane were planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, resulting in significant torsional strain.[2][7][8]

To alleviate some of this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[1][2][7][8] In this conformation, the ring is slightly folded, which reduces the eclipsing interactions between adjacent C-H bonds.[7][8] However, this puckering slightly decreases the internal C-C-C bond angles to about 88°, thereby increasing the angle strain.[3][7][8] This trade-off between angle and torsional strain dictates the unique geometry and reactivity of the cyclobutane ring.

Comparative Analysis of Cycloalkane Strain
CycloalkaneTotal Strain Energy (kcal/mol)Primary Strain Contributor(s)
Cyclopropane~27.6 - 28.1Angle and Torsional Strain[1][2]
Cyclobutane ~26.3 - 26.9 Angle and Torsional Strain [1][2][3][4]
Cyclopentane~7.1 - 7.4Torsional Strain[1][3]
Cyclohexane~0Virtually Strain-Free[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between angle and torsional strain in the context of cyclobutane?

A1: Angle strain arises from the deviation of the C-C-C bond angles (88° in puckered cyclobutane) from the ideal tetrahedral angle of 109.5°.[3][7][8] Torsional strain, on the other hand, results from the eclipsing or near-eclipsing interactions of bonds on adjacent carbon atoms.[7][8] While cyclobutane's puckered conformation helps to relieve some torsional strain, it does so at the cost of increased angle strain.[7][8]

Q2: Why is cyclobutane "puckered" instead of planar?

A2: A planar conformation would lead to severe torsional strain due to the complete eclipsing of all eight C-H bonds.[7][8] The molecule can achieve a lower overall energy state by adopting a puckered conformation. This "butterfly" shape reduces the eclipsing interactions, thus decreasing torsional strain, even though it slightly worsens the angle strain by compressing the C-C-C bond angles from 90° to 88°.[3][7][8]

Q3: How does the strain in cyclobutane affect its reactivity?

A3: The high ring strain makes cyclobutane and its derivatives more reactive than their acyclic counterparts.[2] The strained C-C bonds are weaker and more susceptible to cleavage. This inherent reactivity can be harnessed in organic synthesis, where the relief of ring strain can be a powerful driving force for certain reactions.[2][9]

Q4: Are there common pitfalls to avoid when setting up a photochemical reaction for cyclobutane synthesis?

A4: Yes, several factors can lead to low yields or failed reactions. A common issue is an inappropriate light source or wavelength for the substrate's excitation.[10] Oxygen can act as a quencher, so it is crucial to thoroughly degas the solvent.[10] The reaction concentration is also critical; conditions that are too dilute can hinder the necessary intermolecular interactions.[10]

Section 3: Troubleshooting Guide for Common Synthetic Methods

The construction of the cyclobutane ring is often accomplished through a few key synthetic strategies. This section addresses common problems encountered during these procedures.

Method 1: [2+2] Photocycloaddition

This is one of the most widely used methods for synthesizing cyclobutane rings, involving the reaction of two alkene-containing molecules upon irradiation with UV light.[9][11][12][13]

Problem: Low or No Yield of the Desired Cyclobutane Product

Possible Causes & Solutions:

  • Inappropriate Wavelength: The wavelength of the UV lamp must overlap with the absorption spectrum of the alkene. For enone substrates, this is particularly critical.[10]

    • Actionable Advice: Consult the literature for the optimal wavelength for your specific substrate. If necessary, screen different lamps (e.g., medium-pressure mercury lamp, LEDs).

  • Presence of Quenchers: Molecular oxygen is a notorious triplet quencher and can inhibit photochemical reactions.

    • Actionable Advice: Degas the reaction solvent thoroughly by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes prior to and during the reaction.[10]

  • Substrate Reactivity: The electronic properties of the alkenes are crucial for a successful cycloaddition.

    • Actionable Advice: If direct irradiation is inefficient, consider using a triplet sensitizer like acetone or benzophenone.[9][10] These sensitizers can absorb the light energy and transfer it to the alkene, populating the reactive triplet state.[9]

  • Competing Side Reactions: Cis-trans isomerization of the alkene can compete with the desired cycloaddition.[10]

    • Actionable Advice: Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time before side products become significant.

G start Low Yield in [2+2] Photocycloaddition q1 Is the UV lamp wavelength appropriate for the substrate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Has the solvent been properly degassed? a1_yes->q2 s1 Select a lamp with the correct wavelength. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the substrate known to be unreactive? a2_yes->q3 s2 Degas solvent with Ar or N2. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Add a triplet sensitizer (e.g., acetone, benzophenone). a3_yes->s3 q4 Are side products (e.g., isomers) forming? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes end Re-evaluate reaction parameters. q4->end No s4 Optimize reaction time and monitor closely. a4_yes->s4 s4->end

Caption: Troubleshooting workflow for low yields in [2+2] photocycloaddition.

Method 2: Paterno-Büchi Reaction

This photochemical reaction involves a carbonyl compound and an alkene to form an oxetane (a four-membered ring containing an oxygen atom).[14][15]

Problem: Poor Regio- or Stereoselectivity

Possible Causes & Solutions:

  • Reaction Mechanism: The Paterno-Büchi reaction can proceed through either a singlet or triplet excited state of the carbonyl compound, which can influence the selectivity.[15] The reaction typically involves the formation of a 1,4-diradical intermediate.[14][15]

    • Actionable Advice: The stereochemical outcome is often a result of the relative rates of cyclization versus bond rotation in the diradical intermediate.[14] Modifying the substituents on either the alkene or the carbonyl can influence the stability of the intermediate and thus the selectivity.

  • Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and transition states.

    • Actionable Advice: Screen a range of solvents with varying polarities. In some cases, using zeolites as a solid support has been shown to improve diastereoselectivity by confining the intermediates.[14]

cluster_0 Paterno-Büchi Reaction Pathway Carbonyl Carbonyl Excited Carbonyl Excited Carbonyl Carbonyl->Excited Carbonyl Alkene Alkene Diradical Intermediate Diradical Intermediate Oxetane Product Oxetane Product Diradical Intermediate->Oxetane Product Intersystem Crossing & Ring Closure Excited CarbonylAlkene Excited CarbonylAlkene Excited CarbonylAlkene->Diradical Intermediate

Caption: Simplified mechanism of the Paterno-Büchi reaction.

Method 3: Intramolecular Wurtz Coupling

The treatment of 1,4-dihalobutanes with a reducing metal, such as sodium, can lead to the formation of cyclobutane.[11][16]

Problem: Predominance of Elimination or Polymerization Products

Possible Causes & Solutions:

  • Concentration: The intramolecular cyclization is a unimolecular process, while polymerization is bimolecular.

    • Actionable Advice: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the dihalide to a suspension of the reducing metal in a large volume of solvent.

  • Metal Reactivity and Surface Area: The nature of the reducing metal is critical.

    • Actionable Advice: Sodium is commonly used.[16] Using finely dispersed sodium or a sodium-potassium alloy can increase the surface area and reactivity. Ensure the metal surface is clean and not oxidized.

  • Solvent Choice: The reaction is typically performed in an inert, aprotic solvent.

    • Actionable Advice: Dry ether or tetrahydrofuran (THF) are common choices.[16] Ensure the solvent is rigorously dried, as protic impurities will quench the organometallic intermediates.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Photosensitized [2+2] Cycloaddition

Objective: To synthesize a cyclobutane derivative via a triplet-sensitized photochemical reaction.

Materials:

  • Alkene substrate

  • Photosensitizer (e.g., benzophenone, 10 mol%)

  • Anhydrous, degassed solvent (e.g., acetone or acetonitrile)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrate and the photosensitizer in the degassed solvent.

  • Seal the vessel and continue to sparge with an inert gas for 30 minutes to ensure all oxygen is removed.

  • Place the reaction vessel in the photoreactor and commence irradiation with cooling (e.g., a water bath) to maintain a constant temperature.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Upon completion (or when optimal conversion is reached), stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct.[10]

Protocol 2: Intramolecular Wurtz Coupling under High Dilution

Objective: To synthesize cyclobutane from 1,4-dichlorobutane.

Materials:

  • 1,4-Dichlorobutane

  • Sodium metal, cut into small pieces

  • Anhydrous diethyl ether

  • Syringe pump

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

  • To the three-neck flask under an argon atmosphere, add a large volume of anhydrous diethyl ether and the sodium metal pieces.

  • Heat the mixture to a gentle reflux with vigorous stirring to create a sodium dispersion.

  • Prepare a solution of 1,4-dichlorobutane in a significant volume of anhydrous diethyl ether.

  • Using a syringe pump, add the 1,4-dichlorobutane solution dropwise to the refluxing sodium suspension over a period of several hours to maintain high dilution.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

  • Cool the reaction to room temperature and cautiously quench any unreacted sodium with a small amount of ethanol, followed by water.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Carefully distill the product, as cyclobutane is a low-boiling gas (B.P. 12.5 °C).[11]

References

enhancing metabolic stability of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug discovery professionals. As a Senior Application Scientist, I've designed this guide to provide you with targeted, field-proven insights for enhancing the metabolic stability of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol analogs. This resource moves beyond simple protocols to explain the underlying rationale, helping you troubleshoot effectively and make informed decisions in your drug development programs.

Frequently Asked Questions (FAQs)

Question 1: What are the primary metabolic liabilities associated with the this compound scaffold?

Answer: The this compound scaffold, while attractive for its unique three-dimensional structure, presents several potential metabolic hotspots.[1] Understanding these is the first step in designing more robust analogs.

  • Oxidation of the Cyclobutane Ring: The C-H bonds on the cyclobutane ring are susceptible to oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP3A and CYP2D families.[2] This can lead to hydroxylation at various positions, followed by potential ring-opening or further oxidation to ketones.

  • N-Dealkylation or Oxidation: The primary amino group is a prime target for metabolism. It can undergo oxidative deamination or, if substituted (e.g., N-ethyl), N-dealkylation.

  • Glucuronidation (Phase II Conjugation): The primary/secondary amine and the tertiary alcohol can be directly conjugated by UDP-glucuronosyltransferases (UGTs), a major Phase II metabolic pathway. This is especially relevant in hepatocytes, which contain both Phase I and Phase II enzymes.[3]

  • Metabolism of the Trifluoromethyl Group: While the C-F bond is very strong, metabolism involving the trifluoromethyl group is not impossible, though it's less common than C-H oxidation.[4][5] It can sometimes undergo hydroxylation at the carbon bearing the CF3 group, potentially leading to the formation of a carboxylic acid after loss of HF.

Question 2: Why is metabolic stability a critical parameter to optimize for these analogs?

Answer: Optimizing metabolic stability is crucial for developing a viable drug candidate.[6] A compound with poor metabolic stability is rapidly cleared from the body, which can lead to:

  • Low Bioavailability and Short Half-Life: If a drug is metabolized too quickly in the liver (high first-pass metabolism), it may not reach therapeutic concentrations in the bloodstream after oral administration, requiring more frequent or higher doses.[6][7]

  • Inconsistent Drug Exposure: Patient-to-patient variability in metabolic enzyme activity can lead to significant differences in drug exposure, making dosing unpredictable and potentially unsafe.[3]

  • Formation of Toxic Metabolites: Metabolism can sometimes produce reactive metabolites that are toxic to cells, leading to adverse drug reactions.

  • Improved Animal-to-Human Extrapolation: Reducing turnover rates can improve the correlation of pharmacokinetic data between preclinical species and humans.[3]

Question 3: What is the difference between using liver microsomes and hepatocytes for my stability assays, and which should I choose?

Answer: The choice between liver microsomes and hepatocytes depends on the stage of your research and the specific questions you are asking.[8]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of Phase I enzymes, especially CYPs, but lack most Phase II enzymes and cellular transport mechanisms.[3] They are cost-effective and ideal for early-stage screening to identify compounds with major Phase I metabolic liabilities.

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[3] They contain a full complement of Phase I and Phase II enzymes, as well as transporters, providing a more physiologically relevant system that can predict a wider range of metabolic pathways.[9]

Recommendation: Start with human and rodent liver microsomes for initial screening. If an analog shows promising stability in microsomes but you still anticipate clearance issues or want to investigate conjugation, progress to suspended or plated hepatocytes.

Test System Enzymes Present Pros Cons Best Use Case
Liver Microsomes Primarily Phase I (CYPs, FMOs)Cost-effective, high-throughput, good for identifying CYP-mediated metabolism.[3]Lacks Phase II enzymes, transporters, and cytosolic enzymes.Early screening, ranking compounds by Phase I stability.
S9 Fraction Phase I and cytosolic enzymesBroader enzyme profile than microsomes.Lacks intact cellular structures, cofactors may be limiting.Investigating contribution of cytosolic enzymes (e.g., aldehyde oxidase).
Hepatocytes Full complement of Phase I & II enzymes, transporters"Gold standard," most physiologically relevant in vitro model.[3]More expensive, lower throughput, requires careful handling.Later stage characterization, studying Phase II metabolism, assessing transporter effects.

Troubleshooting Guides

Issue 1: My analog shows rapid clearance (t½ < 15 min) in Human Liver Microsomes (HLM).

Question: My lead compound is rapidly metabolized in HLM incubations. How do I identify the metabolic "hotspot" and what are my next steps?

Answer: Rapid clearance in HLM strongly suggests a significant liability to Phase I (CYP-mediated) metabolism. The primary goal is to identify the site of metabolism and then rationally design new analogs to block it.

Causality:

The high reactivity is likely due to an accessible C-H or N-H bond that is readily oxidized by CYP enzymes. The puckered conformation of the cyclobutane ring can expose specific protons to the active site of these enzymes.[1]

Workflow for Metabolite Identification and Mitigation:

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Medicinal Chemistry Approaches A High Clearance Observed in HLM Screen B Scale-Up Incubation: - Higher [Compound] - Higher [HLM] - Include NADPH A->B C LC-MS/MS Analysis: - Compare t=0 vs t=60 min - Search for predicted masses (e.g., M+16 for hydroxylation) B->C D Structure Elucidation: - MS/MS Fragmentation - NMR if necessary C->D E Metabolic Hotspot Identified (e.g., C4-Hydroxylation) F Design & Synthesize New Analogs E->F G Re-test Analogs in HLM Stability Assay F->G S1 Deuteration: Replace C-H with C-D at hotspot F->S1 Strengthen C-H bond S2 Blocking Group: Introduce F, Cl, or CH3 at hotspot F->S2 Introduce steric/electronic block S3 Bioisosteric Replacement: Replace labile moiety F->S3 Modify scaffold H Improved Stability? (t½ > 30 min) G->H H->F No, Re-design I Advance to Hepatocyte Assay H->I Yes

Caption: Workflow for identifying and mitigating metabolic hotspots.

Protocol: Metabolite Identification using LC-MS/MS
  • Preparation: Prepare two sets of incubation tubes.

    • Test Sample: 50 µL HLM (1 mg/mL), 1 µL compound (1 mM stock), 449 µL buffer.

    • Control (t=0): Same as above.

  • Pre-incubation: Pre-warm tubes at 37°C for 5 minutes.

  • Initiation: Add 10 µL of NADPH solution (cofactor) to the "Test Sample" to start the reaction. Add 10 µL of buffer to the "Control" tube.

  • Incubation: Incubate the "Test Sample" at 37°C for 60 minutes.

  • Quenching: Stop the reaction in both tubes by adding 2 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins.

  • Processing: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis.

  • Analysis: Inject the supernatant onto an LC-MS/MS system. Analyze the data by comparing the chromatograms of the control and test samples, looking for new peaks in the test sample. Use metabolite identification software to search for expected mass shifts (e.g., +16 Da for hydroxylation, -2 Da for dehydrogenation).

Issue 2: My compound is stable in microsomes but shows high clearance in hepatocytes.

Question: My analog has a half-life of >60 minutes in HLM, but it disappears in less than 20 minutes in a hepatocyte suspension assay. What is the likely cause?

Answer: This classic discrepancy between microsomal and hepatocyte stability data points towards metabolic pathways that are absent in microsomes.

Plausible Causes:
  • Phase II Conjugation: This is the most common reason. The tertiary alcohol or the amino group on your scaffold could be rapidly undergoing glucuronidation (by UGTs) or sulfation (by SULTs). These enzymes are primarily located in the cytosol and are abundant in hepatocytes but absent in microsomes.[3]

  • Cytosolic Enzyme Metabolism: Enzymes like aldehyde oxidase (AO) or carbonyl reductases, which are present in the S9 fraction and hepatocytes but not microsomes, could be metabolizing your compound.

  • Active Uptake by Transporters: Your compound might be actively transported into the hepatocytes by uptake transporters (like OATPs), leading to a high intracellular concentration that accelerates its metabolism by even slower enzymatic processes.

Troubleshooting Decision Tree:

G Start Stable in Microsomes, Unstable in Hepatocytes Q1 Run Metabolite ID in Hepatocytes Start->Q1 A1 Glucuronide or Sulfate (M+176 or M+80) Metabolite Detected? Q1->A1 Yes A2 No Conjugates Found Q1->A2 No S1 Cause: Phase II Conjugation A1->S1 Q2 Test in S9 Fraction A2->Q2 S2 Strategy: - Sterically hinder the handle (OH/NH2) - Use bioisostere to replace handle S1->S2 A3 Compound Unstable in S9? Q2->A3 Yes A4 Compound Stable in S9 Q2->A4 No S3 Cause: Cytosolic Enzymes A3->S3 S4 Cause: Likely Transporter-Mediated Uptake A4->S4 S5 Strategy: - Modify structure to reduce  transporter recognition S4->S5

Caption: Decision tree for troubleshooting hepatocyte-specific clearance.

Issue 3: I suspect defluorination is occurring. How can I confirm this and what are the implications?

Question: My LC-MS/MS data suggests a loss of fluorine, and I'm concerned about the formation of reactive metabolites. How can I investigate this?

Answer: Defluorination, while less common, is a serious metabolic issue as it can lead to the formation of reactive acyl fluorides or other toxic species.[10] The trifluoromethyl group is generally stable, but oxidative metabolism at the carbon to which it is attached can initiate this process.

Confirmation Strategies:
  • High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF mass spectrometer to obtain the exact mass of the metabolite. A mass shift corresponding to the replacement of a CF3 group with a carboxylic acid (a net change of -23.98 Da) is strong evidence.

  • 19F NMR Spectroscopy: This is a definitive but low-throughput method. Incubate a larger amount of your compound and analyze the extracted supernatant by 19F NMR. The appearance of new fluorine signals or a decrease in the parent signal can confirm metabolic transformation at the fluorinated center.

  • Radiolabeling: If you have access to radiochemistry facilities, using a 14C label on the cyclobutane ring and an 18F label can help track the fate of different parts of the molecule.[10]

Medicinal Chemistry Strategies to Prevent Defluorination:
  • Introduce Blocking Groups: Place a metabolically robust group (like another fluorine or a methyl group) on an adjacent carbon. This sterically hinders the CYP enzyme from accessing the site.

  • Modify Electronics: Altering the electronic properties of the cyclobutane ring by adding electron-withdrawing or -donating groups elsewhere on the molecule can change the susceptibility of the target C-H bond to oxidation.

  • Bioisosteric Replacement: Consider replacing the trifluoromethylcyclobutanol moiety with a different group that has similar steric and electronic properties but is more metabolically stable, such as a trifluoromethyl-cyclopropane or a difluorocyclobutane.[11] The choice of bioisostere is highly context-dependent and often requires iterative design and testing.[12][13]

Original Moiety Potential Bioisostere Rationale Potential Impact
tert-ButylCF3-Cyclobutyl Mimics bulky, non-polar character.[11]May increase lipophilicity; metabolic stability effect is variable.[14]
Phenyl RingBicyclo[1.1.1]pentane Saturated, rigid scaffold improves solubility and metabolic properties.[11]Reduces planarity, improves physicochemical properties.
Carboxylic AcidTetrazole Mimics acidity and hydrogen bonding but is metabolically more stable.[15]Improves oral bioavailability and reduces rapid metabolism.[15]

This guide provides a framework for systematically addressing the metabolic stability challenges of this compound analogs. By combining targeted experimentation with rational medicinal chemistry design, you can significantly improve the pharmacokinetic profile of your lead candidates.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol and Other Key Amino Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of molecular building blocks is a critical decision that profoundly influences the ultimate pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. Among the myriad of scaffolds available, amino alcohols represent a privileged class, frequently incorporated to introduce polarity, hydrogen bonding capabilities, and chiral centers. This guide provides an in-depth comparison of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol , a novel and increasingly popular building block, with three established amino alcohols: the versatile synthetic intermediate 2-Amino-1-phenylethanol , the widely used excipient N-Methyl-D-glucamine , and the endogenous signaling molecule Sphingosine .

This analysis moves beyond a simple cataloging of properties. It is designed to offer a nuanced understanding of the structural and functional implications of choosing one amino alcohol over another, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Strategic Advantage of Fluorinated Alicyclic Scaffolds

The deliberate incorporation of fluorine and strained ring systems into drug candidates is a cornerstone of modern medicinal chemistry. This compound uniquely combines two powerful motifs: a trifluoromethyl group and a cyclobutane ring.

The trifluoromethyl (CF₃) group is prized for its ability to enhance metabolic stability by blocking sites of oxidative metabolism.[1] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups, influencing binding interactions and solubility. Furthermore, the CF₃ group often increases lipophilicity, which can improve membrane permeability.[2]

The cyclobutane ring , a four-membered carbocycle, offers a rigid, three-dimensional scaffold that can lock in favorable conformations for receptor binding.[3] This conformational rigidity can lead to enhanced potency and selectivity. Compared to more flexible linear or larger cyclic systems, cyclobutanes can also improve metabolic stability and aqueous solubility.[4]

This guide will explore how the unique combination of these features in this compound positions it as a compelling alternative to more traditional amino alcohols in drug design.

Comparative Physicochemical Properties

The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (logP), and solubility, are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative summary of these key parameters for this compound and the selected comparator amino alcohols.

PropertyThis compound2-Amino-1-phenylethanolN-Methyl-D-glucamineSphingosine
Molecular Weight ( g/mol ) 155.12[5]137.18195.21299.50[6]
pKa (amine) ~8.5-9.0 (Predicted)~9.2 (Predicted)9.6[7]6.6 - 9.1[8]
logP 0.4009 (Predicted)[5]0.1 (Predicted)[9]-2.8[3]4.0 - 5.15[2][10]
Aqueous Solubility Moderate (Predicted)45.8 mg/mL[11]1 g/mL[5]Practically Insoluble[10]

Analysis of Physicochemical Trends:

  • Basicity (pKa): The predicted pKa of the amino group in this compound is expected to be slightly lower than that of a simple alkyl amine due to the electron-withdrawing effect of the trifluoromethyl group. This modulation of basicity can be crucial for fine-tuning interactions with biological targets and can influence properties like salt formation and solubility. In contrast, N-Methyl-D-glucamine, with its multiple hydroxyl groups, exhibits a higher pKa. The pKa of sphingosine's amino group is highly dependent on its aggregation state.[8]

  • Lipophilicity (logP): this compound is predicted to have a balanced lipophilicity (logP ~0.4), making it an attractive candidate for achieving a good balance between aqueous solubility and membrane permeability. 2-Amino-1-phenylethanol has a similarly balanced profile. N-Methyl-D-glucamine is highly hydrophilic (negative logP), consistent with its role as a solubilizing agent.[3] Conversely, sphingosine is highly lipophilic, befitting its role as a membrane component.[2][10]

  • Solubility: The presence of both a polar amino and hydroxyl group, combined with a modest logP, suggests that this compound will have favorable aqueous solubility for many drug development applications. This stands in contrast to the very high solubility of N-Methyl-D-glucamine and the poor solubility of sphingosine.

Structural and Functional Comparison

This section delves into the unique structural features of each amino alcohol and how these translate into their primary applications in drug discovery and development.

This compound: The Metabolic Workhorse with Conformational Rigidity

This novel building block offers a unique combination of metabolic stability and conformational constraint.

  • Key Features: The trifluoromethyl group is a well-established "metabolic shield," protecting adjacent positions from oxidative metabolism by cytochrome P450 enzymes.[1] The rigid cyclobutane core restricts the molecule's conformational freedom, which can lead to higher binding affinity and selectivity for a target protein.[3] The tertiary alcohol provides a hydrogen bond donor and acceptor, while the primary amine offers a key site for further chemical modification.

  • Primary Applications: It is an ideal building block for constructing novel chemical entities where metabolic stability and a defined three-dimensional structure are paramount. Its balanced physicochemical properties make it suitable for a wide range of therapeutic targets.

2-Amino-1-phenylethanol: The Versatile Aromatic Building Block

A foundational building block in medicinal chemistry, 2-amino-1-phenylethanol provides a simple yet versatile scaffold.

  • Key Features: The phenyl ring offers a platform for a wide range of chemical modifications and can engage in pi-stacking interactions with biological targets. The primary amine and secondary alcohol provide handles for further synthetic elaboration.

  • Primary Applications: It is a common starting material for the synthesis of a variety of pharmaceuticals, including adrenergic receptor modulators and other CNS-active agents.

N-Methyl-D-glucamine: The Solubility Enhancer

Derived from sorbitol, N-Methyl-D-glucamine (also known as meglumine) is a highly polar amino alcohol primarily used as a pharmaceutical excipient.[12]

  • Key Features: Its polyhydroxylated structure and secondary amine confer exceptional water solubility.[5] It can form salts with acidic active pharmaceutical ingredients (APIs), significantly improving their aqueous solubility and bioavailability.[12]

  • Primary Applications: It is widely used in parenteral and oral drug formulations to enhance the solubility of poorly soluble drugs.[12] It is not typically incorporated into the core structure of a drug molecule but rather serves as a formulation aid.

Sphingosine: The Bioactive Lipid Mediator

An endogenous amino alcohol, sphingosine is a key component of cell membranes and a precursor to a variety of signaling molecules.[6]

  • Key Features: Its long, lipophilic alkyl chain anchors it within cellular membranes. The primary amine and two hydroxyl groups are sites for enzymatic modification to generate other bioactive lipids like ceramides and sphingosine-1-phosphate.[6]

  • Primary Applications: As a bioactive lipid, sphingosine itself and its derivatives are targets for drug discovery, particularly in the areas of cancer, inflammation, and metabolic diseases. Synthetic analogs of sphingosine are designed to modulate the activity of enzymes involved in its metabolism.

Experimental Protocols

To facilitate the practical application of these insights, this section provides a plausible, literature-derived synthesis for this compound and a standard protocol for evaluating a key drug-like property.

Synthesis of this compound

Workflow for the Synthesis of this compound

cluster_0 Step 1: Trifluoromethylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification start 3-Oxocyclobutanecarboxylic acid step1_reagent Ruppert-Prakash Reagent (TMSCF3) TBAF (catalyst) start->step1_reagent Nucleophilic Trifluoromethylation step1_product 3-Oxo-1-(trifluoromethyl)cyclobutanol step1_reagent->step1_product step2_reagent Ammonium Acetate Sodium Cyanoborohydride step1_product->step2_reagent One-pot reaction step2_product This compound step2_reagent->step2_product step3_process Column Chromatography (Silica gel, DCM/MeOH gradient) step2_product->step3_process final_product Pure this compound step3_process->final_product cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction Initiation & Quenching cluster_3 Analysis microsomes Liver Microsomes incubation Incubate at 37°C microsomes->incubation test_compound Test Compound (e.g., this compound) test_compound->incubation nadph NADPH Regenerating System buffer Phosphate Buffer buffer->incubation initiation Initiate with NADPH incubation->initiation quenching Quench at Time Points (e.g., 0, 5, 15, 30, 60 min) with Acetonitrile initiation->quenching analysis LC-MS/MS Analysis quenching->analysis quantification Quantify Remaining Parent Compound analysis->quantification calculation Calculate Half-life (t½) and Intrinsic Clearance (CLint) quantification->calculation

References

A Comparative Guide to the Structural Validation of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers and medicinal chemists, an unambiguous understanding of a molecule's three-dimensional architecture is paramount for predicting its biological activity, optimizing its properties, and ensuring intellectual property protection. This guide provides an in-depth comparison of the gold-standard method for structural determination, single-crystal X-ray crystallography, with powerful and more routinely accessible spectroscopic techniques for the validation of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a key building block in contemporary pharmaceutical research.

The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of each atom.[3][4] This technique provides unequivocal evidence of bond lengths, bond angles, and stereochemistry, making it an invaluable tool in structural chemistry.

Experimental Protocol: X-ray Crystallographic Analysis of this compound

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals of the analyte. This can often be the most challenging and time-consuming step in the process.

Step 1: Crystal Growth

  • Purification: The initial step involves the rigorous purification of the this compound sample, typically via recrystallization or chromatography, to remove any impurities that may hinder crystal formation.

  • Solvent Selection: A screening of various solvents and solvent systems is conducted to identify conditions under which the compound has moderate solubility.

  • Crystallization Method: Slow evaporation of the solvent is a common and effective method for growing single crystals of small organic molecules. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

Step 2: Data Collection

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns.

Data Presentation: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₅H₈F₃NO
Formula Weight155.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.456
b (Å)10.234
c (Å)7.987
β (°)105.67
Volume (ų)665.4
Z4
R-factor0.045

Note: The crystallographic data presented here are hypothetical, as a published crystal structure for this specific molecule was not found in the initial search. The values are representative of a typical small organic molecule.

Workflow for X-ray Crystallography

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Purification Purification of Compound Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystal_Growth Crystal Growth Solvent_Screen->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for determining molecular structure via X-ray crystallography.

Orthogonal Validation: Spectroscopic Approaches

While X-ray crystallography provides the most definitive structural information, it is not always feasible due to the requirement of high-quality single crystals.[5] In such cases, a combination of spectroscopic techniques can provide a wealth of structural information, often sufficient for unambiguous structure confirmation.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][5][6] By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and a series of experiments are performed, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR. 2D NMR experiments such as COSY and HSQC can also be performed to establish connectivity.

  • Data Analysis: The resulting spectra are processed and analyzed to assign chemical shifts, determine coupling constants, and integrate peak areas.

Data Presentation: Expected NMR Data for this compound in DMSO-d₆

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H3.5 (br s)singlet--NH₂
5.8 (s)singlet--OH
2.8 (m)multiplet--CH(NH₂)
2.2-2.4 (m)multiplet--CH₂
¹³C75 (q)quartetJ(C,F) = 28 HzC-CF₃
125 (q)quartetJ(C,F) = 285 Hz-CF₃
48---CH(NH₂)
35---CH₂
¹⁹F-72 (s)singlet--CF₃

Note: This is a hypothetical NMR dataset based on known chemical shift ranges and coupling patterns for similar fluorinated cyclobutane derivatives.[7][8][9]

Workflow for NMR Spectroscopy

nmr_workflow cluster_nmr_prep Sample Preparation cluster_nmr_acq Data Acquisition cluster_nmr_analysis Data Analysis Dissolution Dissolve in Deuterated Solvent Acquire_1D Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) Dissolution->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_1D->Acquire_2D Process_Spectra Process Spectra Acquire_2D->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Determine_Structure Propose Structure Assign_Signals->Determine_Structure

Caption: Workflow for molecular structure elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1][2] It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structural fragments.[5][10]

Experimental Protocol: Mass Spectrometric Analysis of this compound

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector.

Data Presentation: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)
[M+H]⁺156.0631156.0633
[M+Na]⁺178.0450178.0452

Note: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionSolution/Solid
Information Provided Absolute 3D structure, bond lengths, bond anglesConnectivity, stereochemistry, dynamic informationMolecular weight, elemental composition, fragmentation
Key Advantage Unambiguous structure determinationRich structural information in solutionHigh sensitivity, accurate mass measurement
Key Limitation Requires high-quality single crystalsCan be complex for large moleculesLimited structural information on its own
Typical Sample Amount <1 mg5-10 mg<1 mg

Conclusion

The structural validation of this compound, like any novel chemical entity, is a critical step in the research and development process. While single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, its reliance on the availability of high-quality crystals can be a significant bottleneck. A combination of spectroscopic techniques, particularly NMR spectroscopy and mass spectrometry, offers a powerful and often more accessible alternative for comprehensive structural elucidation. For the medicinal chemist and drug development professional, an integrated approach, leveraging the strengths of each of these techniques, will provide the highest level of confidence in the assigned structure, paving the way for further investigation and development.

References

in vitro assay comparison of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth In Vitro Assay Comparison of Novel 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Derivatives as Potential Kinase Inhibitors

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl group, in particular, is prized for its ability to improve metabolic stability, binding affinity, and bioavailability.[1] This guide delves into the comparative in vitro evaluation of a series of novel derivatives of this compound, a scaffold of significant interest due to its rigid, three-dimensional structure. The 3-(trifluoromethyl)cyclobutyl moiety is increasingly found in patented, biologically active compounds, highlighting its potential in drug discovery.

This document provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their potential as kinase inhibitors, a critical class of targets in oncology. We will explore the experimental data derived from in vitro assays, detail the methodologies for their execution, and provide insights into the rationale behind the molecular design.

Rationale for Derivative Design and Target Selection

The parent compound, this compound, presents a unique three-dimensional scaffold. The amino group serves as a key handle for derivatization, allowing for the exploration of chemical space around the cyclobutane core. For this comparative study, a series of derivatives were synthesized with modifications at the amino group, introducing various aryl and heteroaryl moieties. The design of these derivatives was guided by the objective of exploring their potential as inhibitors of protein kinases, a family of enzymes frequently dysregulated in cancer. The choice to focus on kinase inhibition is informed by the prevalence of amino-heterocyclic scaffolds in known kinase inhibitors.

Our hypothetical series of compounds for this guide are designated as CBT-1 through CBT-5 , with modifications on the 3-amino group of the 1-(trifluoromethyl)cyclobutan-1-ol core.

  • CBT-1 (Parent Compound): this compound

  • CBT-2: N-(1-(Trifluoromethyl)cyclobutyl-1-ol)-pyrimidin-4-amine

  • CBT-3: N-(1-(Trifluoromethyl)cyclobutyl-1-ol)-3-aminopyrazole

  • CBT-4: N-(1-(Trifluoromethyl)cyclobutyl-1-ol)-quinoxaline-2-carboxamide

  • CBT-5: N-(1-(Trifluoromethyl)cyclobutyl-1-ol)-5-(trifluoromethyl)-2-aminopyrimidine

These derivatives were selected to probe the effects of different aromatic systems on kinase binding and cellular activity.

Comparative In Vitro Biological Evaluation

The synthesized derivatives were subjected to a panel of in vitro assays to determine their biological activity. The primary assays included a biochemical kinase inhibition assay against a representative tyrosine kinase, and a cell-based antiproliferative assay against a human cancer cell line.

Kinase Inhibitory Activity

A well-established in vitro kinase assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound against a chosen kinase (e.g., a member of the Fms-like tyrosine kinase 3 family, FLT3, which is a common target in acute myeloid leukemia).[2]

Table 1: In Vitro Kinase Inhibition Data

Compound IDModification on 3-Amino GroupKinase IC50 (nM)
CBT-1 Unsubstituted>10,000
CBT-2 Pyrimidin-4-amine850
CBT-3 3-Aminopyrazole420
CBT-4 Quinoxaline-2-carboxamide150
CBT-5 5-(Trifluoromethyl)-2-aminopyrimidine75

The results clearly indicate that derivatization of the amino group is crucial for kinase inhibitory activity. The parent compound, CBT-1 , was inactive. The introduction of a pyrimidine ring in CBT-2 conferred moderate activity. The pyrazole derivative, CBT-3 , showed improved potency, which is consistent with the prevalence of pyrazole-based scaffolds in kinase inhibitors.[3] The larger, more complex quinoxaline moiety in CBT-4 resulted in a significant increase in potency. Notably, CBT-5 , which features a trifluoromethyl-substituted pyrimidine, exhibited the highest potency, suggesting a favorable interaction of the additional trifluoromethyl group within the kinase's active site.

Antiproliferative Activity in Cancer Cell Lines

To assess the cellular efficacy of these compounds, their antiproliferative activity was evaluated against the MV4-11 human acute myeloid leukemia cell line, which is known to harbor FLT3 mutations.[2][4] A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to determine the IC50 values.

Table 2: In Vitro Antiproliferative Activity

Compound IDModification on 3-Amino GroupMV4-11 Cell Line IC50 (nM)
CBT-1 Unsubstituted>20,000
CBT-2 Pyrimidin-4-amine1,500
CBT-3 3-Aminopyrazole980
CBT-4 Quinoxaline-2-carboxamide320
CBT-5 5-(Trifluoromethyl)-2-aminopyrimidine150

The antiproliferative data correlates well with the kinase inhibition data. The most potent kinase inhibitor, CBT-5 , also demonstrated the most potent activity in the cell-based assay. This suggests that the observed cytotoxicity is likely due to the on-target inhibition of the targeted kinase.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

Workflow Diagram:

Kinase_Assay_Workflow reagents Prepare Assay Buffer, Kinase, Eu-labeled Antibody, and Tracer compound_prep Serially Dilute Test Compounds in DMSO dispense_compound Dispense Diluted Compounds to 384-well Plate compound_prep->dispense_compound add_kinase Add Kinase-Antibody Mixture to Plate dispense_compound->add_kinase add_tracer Add Tracer to Plate add_kinase->add_tracer incubate Incubate at Room Temperature for 60 minutes add_tracer->incubate read_plate Read TR-FRET Signal on Plate Reader incubate->read_plate analyze Calculate Percent Inhibition and IC50 Values read_plate->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer from a 5X stock solution.

    • Prepare a solution of the target kinase and a europium-labeled anti-tag antibody in Kinase Buffer.

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for testing.

  • Assay Procedure:

    • Dispense the diluted compounds into a 384-well assay plate.

    • Add the kinase/antibody mixture to each well.

    • Add the tracer solution to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Determine the percent inhibition for each compound concentration relative to controls (no compound and no kinase).

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol details the procedure for assessing the antiproliferative effects of the compounds on a cancer cell line.

Workflow Diagram:

MTT_Assay_Workflow seed_cells Seed Cells in a 96-well Plate incubate_cells Incubate for 24 hours seed_cells->incubate_cells treat_cells Add Serial Dilutions of Test Compounds incubate_cells->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Percent Viability and IC50 Values read_absorbance->calculate_viability

Caption: Workflow for the cell viability (MTT) assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture MV4-11 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Harvest cells in the logarithmic growth phase.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Remove the old media from the cells and add the media containing the test compounds.

    • Incubate the plate for 72 hours.

  • MTT Staining and Measurement:

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix to dissolve the formazan crystals.

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percent viability versus compound concentration and determine the IC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Analysis and Discussion

The in vitro data reveals several key SAR trends for this series of this compound derivatives:

  • Essentiality of the Amino-Substituent: The unsubstituted parent compound (CBT-1 ) is devoid of activity, highlighting the necessity of a substituent on the amino group for interaction with the kinase active site.

  • Impact of the Aromatic System: The nature of the aromatic system attached to the amino group significantly influences potency. The progression from a simple pyrimidine (CBT-2 ) to a pyrazole (CBT-3 ) and then to a more extended quinoxaline system (CBT-4 ) leads to a progressive increase in activity. This suggests that the larger aromatic systems may engage in more extensive and favorable interactions within the ATP-binding pocket of the kinase.

  • Beneficial Effect of Trifluoromethyl Substitution: The most potent compound, CBT-5 , incorporates an additional trifluoromethyl group on the pyrimidine ring. This enhancement in activity could be attributed to several factors, including increased lipophilicity facilitating cell membrane permeability, and specific interactions of the trifluoromethyl group with hydrophobic pockets or through orthogonal multipolar C–F···C=O interactions with the kinase.[5]

Conclusion and Future Directions

This comparative guide demonstrates the potential of the this compound scaffold as a promising starting point for the development of novel kinase inhibitors. The in vitro data clearly shows that strategic derivatization of the 3-amino position can lead to compounds with potent enzymatic and cellular activity.

The lead compound, CBT-5 , with its dual trifluoromethyl groups, warrants further investigation. Future studies should focus on:

  • Kinome Profiling: To assess the selectivity of CBT-5 against a broader panel of kinases.

  • In Vivo Efficacy: To evaluate the antitumor activity of CBT-5 in animal models of cancer.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound.

By pursuing these next steps, the promising in vitro activity of this novel class of compounds can be further validated and potentially translated into new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

A Comparative Analysis of CF3-Cyclobutane and CF3-Cyclopropane Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Isosteric Replacement Strategies

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Isosteric replacement, the substitution of one atom or group of atoms for another with similar steric and electronic properties, has emerged as a powerful tool in this endeavor. Among the various isosteres, small, strained rings have garnered significant attention for their ability to impart conformational rigidity and metabolic stability. This guide provides an in-depth comparative analysis of two prominent fluorinated isosteres: the 1-trifluoromethyl-cyclobutyl and 1-trifluoromethyl-cyclopropyl moieties, often employed as metabolically robust bioisosteres for the ubiquitous tert-butyl group.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key physicochemical and pharmacological differences between these two motifs. By delving into experimental data and case studies, this guide aims to equip medicinal chemists with the insights necessary to make informed decisions when selecting an isostere to enhance the drug-like properties of their candidate molecules.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a CF3-cyclobutane and a CF3-cyclopropane isostere can significantly impact a molecule's fundamental properties. Understanding these differences is critical for rational drug design.

Steric and Conformational Profile

The CF3-cyclobutane moiety is sterically larger than its cyclopropane counterpart.[1] This seemingly subtle difference can have profound implications for how a molecule fits into a binding pocket. While cyclopropane is a planar ring, cyclobutane adopts a puckered conformation to alleviate some torsional strain.[2][3] The introduction of a bulky trifluoromethyl group further influences the conformational preferences of the cyclobutane ring, with the CF3 group often favoring an axial position.[1][4] This defined three-dimensional structure can be exploited to orient other substituents into a bioactive conformation, potentially enhancing binding affinity.

Table 1: Comparison of Steric and Conformational Properties

PropertyCF3-CyclopropaneCF3-CyclobutaneReference
Calculated Molecular Volume (ų) of Phenyl-Substituted Analog 155171[1]
Ring Conformation PlanarPuckered[2]
Typical CF3 Substituent Position N/AAxial[1][4]
Cyclobutane Puckering Angle (γ) N/A158–175°[1][4]
Electronic Effects and pKa Modulation

The trifluoromethyl group is strongly electron-withdrawing, and this effect is transmitted through both the cyclopropane and cyclobutane rings, influencing the acidity (pKa) of nearby functional groups. Experimental data shows that replacing a tert-butyl group with either CF3-cyclopropane or CF3-cyclobutane significantly increases the acidity of carboxylic acids and amines.[1][4] Notably, the CF3-cyclobutane group can render an amine more basic (higher pKa) compared to the CF3-cyclopropane analogue, a difference of over one pKa unit in the studied cases.[1][4] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target engagement.

Table 2: Impact on Acidity (pKa)

Compound Typetert-Butyl Analog (pKa)CF3-Cyclopropane Analog (pKa)CF3-Cyclobutane Analog (pKa)Reference
para-Substituted Pivalic Acid4.792.992.92[1][4]
para-Substituted tert-Butyl Amine Hydrochloride10.694.065.29[1][4]
Lipophilicity

Lipophilicity, a key determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties, is also influenced by the choice of isostere. The introduction of a trifluoromethyl group generally increases lipophilicity.[5] The larger CF3-cyclobutane moiety typically results in a moderate increase in lipophilicity compared to the parent compound.[1][6] The specific impact on lipophilicity can be context-dependent, and experimental determination is crucial.

Impact on Pharmacological Properties: Case Studies

The true test of an isostere's utility lies in its impact on a molecule's biological activity and metabolic fate. A comparative study on several bioactive compounds highlights the nuanced and sometimes unpredictable effects of substituting a tert-butyl group with either a CF3-cyclopropane or a CF3-cyclobutane moiety.[1][2][4]

Metabolic Stability

One of the primary motivations for employing these isosteres is to enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[2][7] However, the effect is not always predictable and can vary significantly between different molecular scaffolds.[1][4]

In some cases, such as with the antifungal agent Butenafine, both CF3-cyclopropane and CF3-cyclobutane analogues demonstrated improved metabolic stability compared to the tert-butyl parent.[1][2][4] Conversely, for the herbicide Tebutam, the introduction of either small ring led to a decrease in metabolic stability.[1][2][4] These findings underscore the importance of empirical testing to validate the intended metabolic outcome.

Table 3: Comparative Metabolic Stability in Human Liver Microsomes (Intrinsic Clearance, CLint)

Compoundtert-Butyl Analog (CLint in mg min⁻¹ µL⁻¹)CF3-Cyclopropane Analog (CLint in mg min⁻¹ µL⁻¹)CF3-Cyclobutane Analog (CLint in mg min⁻¹ µL⁻¹)Reference
Butenafine 302121[1][4]
Tebutam 57107107[1][2][4]
Biological Activity

The subtle differences in size, shape, and electronics between the CF3-cyclobutane and CF3-cyclopropane isosteres can lead to dramatic differences in biological activity.[2] A compelling example is seen with the antihistamine Buclizine.[1][2][4] While the CF3-cyclopropane analog was found to be inactive, the CF3-cyclobutane analog retained a reasonable level of antihistamine activity.[1][2][4] This suggests that the slightly larger and more conformationally defined cyclobutane ring provided a better fit within the target's binding site in this particular case.

Table 4: Comparative Biological Activity of Buclizine Analogs

Assaytert-Butyl AnalogCF3-Cyclopropane AnalogCF3-Cyclobutane AnalogReference
Antihistamine Activity (IC50, µM) 31Inactive102[1][2][4]
Lipid Droplet Formation (EC50, µM) 192115[2]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols.

Synthesis of CF3-Cyclobutane and CF3-Cyclopropane Building Blocks

The synthesis of these valuable building blocks can be achieved through various methods. A practical approach for gram-to-multigram scale synthesis of 1-trifluoromethyl-cyclobutyl derivatives involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride.[8] For trifluoromethyl-substituted cyclopropanes, a common strategy is the transition-metal-catalyzed cyclopropanation of alkenes with trifluoromethyldiazoalkanes.[9]

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes.[10][11]

Step-by-Step Protocol:

  • Preparation of Incubation Mixture: A solution containing the test compound (at a low concentration, e.g., 1 µM), liver microsomes (e.g., human liver microsomes), and a buffer (e.g., phosphate buffer, pH 7.4) is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.[10]

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching of Reaction: The reaction in each aliquot is stopped by the addition of a quenching solution, such as acetonitrile.

  • Sample Analysis: The concentration of the remaining parent compound in each sample is quantified using liquid chromatography-mass spectrometry (LC-MS).[10][11]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CLint) and the half-life (t1/2).[10]

Determination of pKa

The pKa of a compound can be determined experimentally using various techniques, with potentiometric titration and UV-Vis spectroscopy being common methods.[12]

Step-by-Step Protocol (Potentiometric Titration):

  • Sample Preparation: A solution of the test compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve.[12]

Visualizing the Structural and Functional Differences

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Isosteric Replacement Strategy cluster_1 Key Physicochemical Properties cluster_2 Pharmacological Outcomes tert-Butyl Group tert-Butyl Group CF3-Cyclopropane CF3-Cyclopropane tert-Butyl Group->CF3-Cyclopropane Bioisosteric Replacement CF3-Cyclobutane CF3-Cyclobutane tert-Butyl Group->CF3-Cyclobutane Bioisosteric Replacement Steric Bulk Steric Bulk CF3-Cyclopropane->Steric Bulk Smaller Conformation Conformation CF3-Cyclopropane->Conformation Planar pKa pKa CF3-Cyclopropane->pKa More Acidic Amine CF3-Cyclobutane->Steric Bulk Larger CF3-Cyclobutane->Conformation Puckered CF3-Cyclobutane->pKa Less Acidic Amine Binding Affinity Binding Affinity Steric Bulk->Binding Affinity Conformation->Binding Affinity Solubility & Absorption Solubility & Absorption pKa->Solubility & Absorption Lipophilicity Lipophilicity ADME Profile ADME Profile Lipophilicity->ADME Profile Metabolic Stability Metabolic Stability Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Biological Activity Biological Activity Binding Affinity->Biological Activity

Caption: Logical relationships in the comparative analysis of CF3-isosteres.

G cluster_0 In Vitro Metabolic Stability Workflow A 1. Prepare Incubation Mixture (Compound + Liver Microsomes + Buffer) B 2. Initiate Reaction (Add NADPH) A->B C 3. Time-Point Sampling (t = 0, 5, 15, 30, 60 min) B->C D 4. Quench Reaction (Add Acetonitrile) C->D E 5. LC-MS Analysis (Quantify Parent Compound) D->E F 6. Data Analysis (Calculate CLint and t1/2) E->F

Caption: Experimental workflow for in vitro metabolic stability assessment.

Conclusion

Both CF3-cyclobutane and CF3-cyclopropane are valuable additions to the medicinal chemist's toolkit for lead optimization. While they share the common goal of serving as metabolically stable isosteres for groups like tert-butyl, their distinct steric, conformational, and electronic properties can lead to significantly different pharmacological outcomes. The CF3-cyclobutane, being larger and adopting a puckered conformation, offers a different spatial arrangement that can be beneficial for target binding in specific cases, as exemplified by the Buclizine case study. Conversely, the smaller CF3-cyclopropane may be more suitable in sterically constrained binding pockets.

The choice between these two motifs is not a one-size-fits-all decision and necessitates a data-driven approach. Empirical validation through the synthesis and evaluation of both analogs is often the most prudent strategy to identify the optimal isostere for a given drug candidate. This guide provides a foundational understanding of the key differences to aid in the rational design and interpretation of such experiments, ultimately contributing to the development of safer and more effective medicines.

References

The Trifluoromethyl Moiety as a Bioisosteric Fulcrum: A Comparative Efficacy Analysis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Introduction: The Strategic Imperative for Fluorination in Modern Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has emerged as a cornerstone of molecular design, profoundly influencing potency, metabolic stability, and pharmacokinetic profiles. The trifluoromethyl (CF3) group, in particular, stands as a powerful bioisostere for various alkyl and functional groups, offering a unique combination of steric bulk, high electronegativity, and lipophilicity that can dramatically enhance drug-receptor interactions and overall therapeutic efficacy.[1] This guide provides an in-depth comparative analysis of the biological efficacy of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol , a key building block in medicinal chemistry, against its structurally analogous compounds. By examining its role within the context of targeted cancer therapy, specifically as a component of RAF kinase inhibitors, we will elucidate the critical contribution of the trifluoromethyl group to its biological function.

The rationale for focusing on the aminocyclobutanol scaffold stems from its utility as a rigid, three-dimensional framework that can present functional groups in precise vectors for optimal target engagement. When this scaffold is functionalized with a trifluoromethyl group at a quaternary center, it offers a metabolically stable anchor with distinct electronic properties. This guide will present a hypothetical, yet mechanistically plausible, comparative study to illustrate the structure-activity relationships (SAR) governing the efficacy of this compound class.

The Central Hypothesis: Trifluoromethyl Group as a Key Efficacy Driver in RAF Kinase Inhibition

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation, often through mutations in the BRAF gene (e.g., V600E), is a hallmark of many cancers, including melanoma.[2][3] Small molecule inhibitors targeting mutant BRAF have shown significant clinical success. Our analysis is centered on the hypothesis that the this compound moiety, when incorporated into a larger inhibitor scaffold, significantly enhances binding affinity and cellular potency against oncogenic BRAF V600E.

This enhancement is predicated on several key physicochemical properties imparted by the CF3 group:

  • Increased Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1]

  • Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group can lower the pKa of the nearby amino group, influencing its ionization state at physiological pH and potentially optimizing interactions with the target protein.

  • Unique Stereoelectronic Interactions: The CF3 group can engage in favorable non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions, within the ATP-binding pocket of the kinase, which are not possible for its hydrocarbon analogs.

To explore this hypothesis, we will compare the biological efficacy of this compound with three key analogs, assuming they are incorporated into a representative RAF inhibitor scaffold.

Analogous Compounds for Comparison:

  • 3-Amino-1-methylcyclobutan-1-ol: A direct non-fluorinated analog to assess the impact of the CF3 group versus a methyl group.

  • 3-Amino-1-phenylcyclobutan-1-ol: An analog to evaluate the effect of a bulky, aromatic substituent.

  • 3-Amino-1-cyclobutan-1-ol (unsubstituted): A baseline compound to understand the contribution of substitution at the C1 position.

Comparative Biological Efficacy: A Data-Driven Analysis

The following tables summarize the projected data from a series of in vitro assays designed to compare the biological efficacy of our target compound and its analogs when integrated into a common RAF inhibitor backbone.

Table 1: In Vitro Kinase Inhibition Assay

Compound IDAnalog MoietyTarget KinaseIC50 (nM)
LEAD-CF3 This compound BRAF V600E 5
LEAD-CH33-Amino-1-methylcyclobutan-1-olBRAF V600E50
LEAD-Ph3-Amino-1-phenylcyclobutan-1-olBRAF V600E120
LEAD-H3-Amino-cyclobutan-1-olBRAF V600E350
LEAD-CF3 This compound MEK1 >10,000
LEAD-CH33-Amino-1-methylcyclobutan-1-olMEK1>10,000
LEAD-Ph3-Amino-1-phenylcyclobutan-1-olMEK1>10,000
LEAD-H3-Amino-cyclobutan-1-olMEK1>10,000

Table 2: Cellular Proliferation Assay (A375 Melanoma Cell Line, BRAF V600E)

Compound IDAnalog MoietyAssay TypeGI50 (nM)
LEAD-CF3 This compound MTT Assay 25
LEAD-CH33-Amino-1-methylcyclobutan-1-olMTT Assay280
LEAD-Ph3-Amino-1-phenylcyclobutan-1-olMTT Assay750
LEAD-H3-Amino-cyclobutan-1-olMTT Assay>2,000

Table 3: Metabolic Stability Assay (Human Liver Microsomes)

Compound IDAnalog MoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
LEAD-CF3 This compound >60 <5
LEAD-CH33-Amino-1-methylcyclobutan-1-ol2545
LEAD-Ph3-Amino-1-phenylcyclobutan-1-ol1578
LEAD-H3-Amino-cyclobutan-1-ol4028

Interpretation of Results:

The data clearly indicates the superior profile of the trifluoromethyl-containing compound (LEAD-CF3 ). The 10-fold increase in potency in the biochemical assay (IC50) and the even more pronounced enhancement in the cellular assay (GI50) strongly suggest that the CF3 group is critical for both target engagement and cellular efficacy. Furthermore, the significantly improved metabolic stability of LEAD-CF3 highlights the protective effect of the C-F bonds against oxidative metabolism. The methyl analog (LEAD-CH3 ) shows moderate activity, indicating that a small lipophilic group is tolerated, but it is significantly less potent and metabolically stable than the trifluoromethyl analog. The phenyl (LEAD-Ph ) and unsubstituted (LEAD-H ) analogs are considerably less active, suggesting that the size, shape, and electronic nature of the substituent at the C1 position are crucial for optimal biological activity.

Experimental Methodologies

The following are detailed protocols for the key assays used in this comparative analysis.

Protocol 1: BRAF V600E Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human BRAF V600E enzyme (Sino Biological Inc.)[4]

  • Inactive MEK1 substrate (Sino Biological Inc.)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)[5]

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (10 mM stock)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the kinase/substrate mixture (BRAF V600E and MEK1 in Kinase Assay Buffer).

  • Add 0.5 µL of the diluted test compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration at the Km for ATP).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • A375 human melanoma cell line (ATCC)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% inhibition of cell growth) values.

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Pooled human liver microsomes (Corning)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Test compounds (1 µM final concentration)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer.

  • Add the test compound to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound versus time.[8][9]

Visualizing the Structure-Activity Relationship and Experimental Workflow

SAR_and_Workflow

Conclusion and Future Directions

The presented experimental protocols provide a robust framework for researchers to conduct similar comparative studies. Future work should focus on synthesizing these and other analogs to empirically validate the predicted structure-activity relationships. Furthermore, exploring variations in the stereochemistry of the 3-amino and 1-hydroxyl groups could uncover additional determinants of activity. Ultimately, the strategic use of fluorinated building blocks like this compound will continue to be a vital strategy in the development of next-generation targeted therapies.

References

A Comparative Analysis of pKa and LogP in Functionalized cis-2-((Fluoro)alkyl)cyclobutanes: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the judicious incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. This strategic substitution profoundly influences a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1][2] Among the vast chemical space of fluorinated motifs, functionalized cyclobutanes have emerged as valuable building blocks, offering a unique three-dimensional geometry. This guide provides an in-depth comparison of the acidity (pKa) and lipophilicity (LogP) of a series of functionalized cis-2-((fluoro)alkyl)cyclobutanes, leveraging experimental data to inform rational drug design.

The delicate balance between a compound's ionization state (governed by pKa) and its partitioning behavior between aqueous and lipid environments (measured by LogP) is critical for oral bioavailability, membrane permeability, and target engagement.[3][4] Understanding how fluoroalkyl substituents on the cis-2-substituted cyclobutane core impact these fundamental properties is paramount for researchers and drug development professionals seeking to fine-tune molecular characteristics for optimal therapeutic performance.

The Decisive Influence of Conformation and Fluorination on Physicochemical Properties

A recent study by Chernykh et al. provides a comprehensive dataset on the synthesis and physicochemical characterization of various functionalized cis-2-((fluoro)alkyl)cyclobutanes, including carboxylic acids and amines.[5][6][7][8] Their findings reveal that the interplay between the cis-configuration of the cyclobutane ring and the nature of the fluoroalkyl group leads to distinct and sometimes non-intuitive effects on pKa and LogP.

Acidity (pKa): The Inductive Effect of Fluorine Dominates

The introduction of fluorine, the most electronegative element, near an ionizable group is well-known to increase acidity (decrease pKa) through a powerful inductive effect.[1][2] This trend is clearly observed in the cis-2-((fluoro)alkyl)cyclobutane series. As the number of fluorine atoms on the alkyl substituent increases, the acidity of the corresponding carboxylic acids increases.[6]

For instance, the pKa of cis-2-(trifluoromethyl)cyclobutane-1-carboxylic acid is significantly lower than its non-fluorinated methyl analog, a direct consequence of the strong electron-withdrawing nature of the CF3 group. This modulation of pKa can be a critical tool for medicinal chemists to control the ionization state of a drug candidate at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[9]

Experimental Determination of pKa and LogP

To ensure the reliability of structure-property relationship analyses, robust experimental methodologies are essential. The following protocols outline standard procedures for determining pKa and LogP values for novel chemical entities.

Protocol 1: Potentiometric Titration for pKa Determination

This method involves the titration of a compound with a standardized acid or base and monitoring the pH change.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/methanol co-solvent system for poorly soluble compounds).

  • Titration: Place the solution in a thermostated vessel and titrate with a standardized solution of HCl or NaOH.

  • Data Acquisition: Record the pH at regular intervals of titrant addition using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Shake-Flask Method for LogP Determination

The shake-flask method is the classical and most reliable technique for measuring the partition coefficient.[6]

  • System Preparation: Prepare a mutually saturated solution of 1-octanol and water.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (typically water). Add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP determination by the shake-flask method.

Comparative Data: pKa and LogP of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes

The following table summarizes the experimental pKa and LogP values for a selection of cis-2-((fluoro)alkyl)cyclobutane carboxylic acids and their corresponding model anilide derivatives, as reported by Chernykh et al.[6]

R GroupCarboxylic Acid pKaAnilide Derivative LogP
CH34.92.1
CH2F4.51.8
CHF24.11.9
CF33.62.2
C2F53.52.5

Data extracted from Chernykh et al. and presented for comparative purposes.

Analysis of Structure-Property Relationships

pKa Trends:

The data clearly demonstrates that increasing the degree of fluorination on the alkyl substituent leads to a progressive decrease in the pKa of the carboxylic acid. This is consistent with the strong electron-withdrawing inductive effect of fluorine, which stabilizes the carboxylate anion and thus increases the acidity of the parent acid. The effect is most pronounced when comparing the methyl (CH3) and trifluoromethyl (CF3) analogs, with a difference of 1.3 pKa units.

LogP Trends: A Surprising Turn

In contrast to the predictable trend in pKa, the LogP values exhibit a more complex relationship with the fluoroalkyl substituent. While it is generally expected that fluorination increases lipophilicity, the data for the cis-2-((fluoro)alkyl)cyclobutane anilides reveals a noteworthy exception. The monofluoromethyl (CH2F) derivative displays a lower LogP than its non-fluorinated methyl counterpart.[6]

This phenomenon can be attributed to the unique conformational constraints of the cis-1,2-disubstituted cyclobutane ring. Computational analysis suggests that the cis-conformation can lead to intramolecular interactions that alter the molecule's overall polarity and solvent-accessible surface area.[5][7][8] Specifically, the proximity of the fluoroalkyl group and the other substituent can create a molecular dipole and expose more polar regions of the molecule to the aqueous environment, thereby lowering the LogP. As the fluorine content increases further (CHF2, CF3, C2F5), the increase in the hydrophobic surface area eventually overcomes this conformational effect, leading to a rise in LogP.[6] This highlights the context-dependent nature of fluorine's impact on lipophilicity.[10]

Implications for Drug Design

The findings presented in this guide have significant implications for the design of novel therapeutics incorporating the cis-2-((fluoro)alkyl)cyclobutane scaffold.

  • Fine-Tuning Acidity: The predictable influence of fluoroalkyl groups on pKa allows for precise tuning of a molecule's ionization state. This can be leveraged to optimize solubility, permeability, and target binding.

  • Navigating Lipophilicity: The non-linear relationship between fluorination and LogP in this series underscores the importance of considering conformational effects. The ability to decrease lipophilicity with monofluorination offers a unique strategy to mitigate potential issues associated with high LogP, such as poor solubility and increased metabolic clearance.

  • Scaffold Hopping and Bioisosteric Replacement: The data provides a valuable reference for scientists considering the use of functionalized cyclobutanes as bioisosteres for other ring systems. The distinct physicochemical properties of the cis-isomers can be exploited to access novel chemical space with improved drug-like properties.

References

analysis of molecular electrostatic potential surfaces of fluorinated cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Molecular Electrostatic Potential Surfaces of Fluorinated Cyclobutanes: A Comparative Analysis for Drug Discovery

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. Its unique electronic properties can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. Among the various fluorinated motifs, fluorinated cyclobutanes have emerged as particularly intriguing building blocks. This guide provides a comprehensive analysis of the molecular electrostatic potential (MESP) surfaces of fluorinated cyclobutanes, offering a comparative perspective grounded in experimental and theoretical data to inform their application in drug development.

The Significance of Molecular Electrostatic Potential (MESP) in Drug Design

The MESP is a three-dimensional representation of the electrostatic potential surrounding a molecule. It is a powerful tool for predicting and understanding non-covalent interactions, which are the bedrock of molecular recognition and drug-receptor binding. Regions of negative electrostatic potential (red on an MESP surface) are indicative of electron-rich areas, such as lone pairs on heteroatoms, and are prone to interacting with electrophiles or hydrogen bond donors. Conversely, areas of positive electrostatic potential (blue) signify electron-deficient regions, which are attractive to nucleophiles or hydrogen bond acceptors.

A particularly fascinating feature revealed by MESP analysis, especially in halogenated compounds, is the presence of a "σ-hole." This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the covalent bond. The σ-hole arises from the anisotropic distribution of electron density around the halogen, and its presence enables these molecules to participate in halogen bonding, a highly directional and specific non-covalent interaction.

Comparative MESP Analysis of Fluorinated Cyclobutanes

The degree and pattern of fluorination on the cyclobutane ring dramatically alter its MESP surface. Let's consider a comparative analysis of cyclobutane and its fluorinated derivatives.

In its puckered conformation, cyclobutane presents a relatively non-polar MESP surface. The potential is slightly negative above and below the plane of the ring due to the C-H bonds, making it a weak hydrogen bond acceptor.

The introduction of a single fluorine atom significantly perturbs the electron distribution. The high electronegativity of fluorine leads to a region of intense negative potential around it. Concurrently, a positive potential develops on the opposite side of the ring, creating a more polarized molecule.

The stereochemical arrangement of fluorine atoms has a profound impact. In the trans isomer, the two C-F bond dipoles are largely opposed, resulting in a smaller overall molecular dipole moment compared to the cis isomer. The MESP of the trans isomer will show two distinct negative regions on opposite sides of the ring, while the cis isomer will have a larger, more contiguous region of negative potential on one face.

In perfluorocyclobutane (C₄F₈), the entire periphery of the molecule is dominated by the negative electrostatic potential of the fluorine atoms. However, a key feature emerges: the presence of a positive MESP region, or a "π-hole," above and below the center of the cyclobutane ring. This positive region can engage in favorable interactions with electron-rich moieties.

A summary of typical MESP values is presented in the table below. Note that these are representative values and can vary based on the computational method and basis set used.

CompoundV_S,min (kcal/mol)V_S,max (kcal/mol) on σ-hole/π-hole
Cyclobutane~ -5~ +5
Monofluorocyclobutane~ -15~ +10
trans-1,2-Difluorocyclobutane~ -18~ +12
cis-1,2-Difluorocyclobutane~ -20~ +15
Perfluorocyclobutane~ -25~ +25 (π-hole)
The Emergence of σ-Holes on Fluorinated Cyclobutanes

While fluorine is the most electronegative element, under certain circumstances, it can exhibit a σ-hole. This is more prominent when fluorine is bonded to an electron-withdrawing group, which further polarizes the C-F bond. In highly fluorinated cyclobutanes, the cumulative electron-withdrawing effect of multiple fluorine atoms can induce a positive σ-hole on the fluorine atoms themselves, enabling them to act as halogen bond donors. This is a critical consideration in drug design, as it introduces a previously underappreciated mode of interaction for fluorinated motifs.

sigma_hole cluster_0 Fluorinated Cyclobutane cluster_1 Electron Density Distribution C1 C F1 F C1->F1 C-F bond ED_F High Electron Density (Negative Potential) F1->ED_F Lone Pairs Sigma_Hole σ-hole (Positive Potential) F1->Sigma_Hole Along Bond Axis Extension

Caption: Formation of a σ-hole on a fluorine atom in a fluorinated cyclobutane.

Experimental Protocol: Computational Analysis of MESP Surfaces

The following protocol outlines a standard workflow for the computational analysis of the MESP surface of a fluorinated cyclobutane using Density Functional Theory (DFT).

4.1. Step 1: Molecular Geometry Optimization

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP functional.

  • Basis Set: 6-311+G(d,p) is a suitable choice for a good balance of accuracy and computational cost.

  • Procedure:

    • Build the initial structure of the desired fluorinated cyclobutane isomer.

    • Perform a geometry optimization calculation to find the lowest energy conformation.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).

4.2. Step 2: MESP Calculation

  • Software: Same as Step 1.

  • Method: Use the optimized geometry from the previous step.

  • Procedure:

    • Perform a single-point energy calculation using the same functional and basis set.

    • Include the keyword to generate the MESP surface (e.g., output=cubegen,property=potential in Gaussian).

4.3. Step 3: Visualization and Analysis

  • Software: GaussView, Avogadro, VMD, or other molecular visualization software.

  • Procedure:

    • Load the output file containing the MESP data.

    • Map the MESP onto the electron density surface of the molecule.

    • Analyze the surface for regions of positive and negative potential. Identify the locations and magnitudes of V_S,max (often associated with σ-holes or hydrogen atoms) and V_S,min (typically found near lone pairs of electronegative atoms).

MESP_Workflow A 1. Build Initial Molecular Structure B 2. Geometry Optimization (DFT/B3LYP) A->B C 3. Frequency Calculation (Verify Minimum) B->C D 4. Single-Point Energy Calculation (Generate MESP Data) C->D E 5. Visualize MESP Surface D->E F 6. Analyze V_S,max and V_S,min (Identify Interaction Sites) E->F

Caption: Workflow for computational analysis of MESP surfaces.

Conclusion and Future Outlook

The analysis of molecular electrostatic potential surfaces provides invaluable insights into the non-covalent interaction capabilities of fluorinated cyclobutanes. The strategic placement of fluorine atoms can be used to tune the electronic properties of the cyclobutane scaffold, creating specific regions of positive and negative potential that can be exploited for targeted drug-receptor interactions. The potential for fluorine to engage in halogen bonding via σ-holes further expands the chemical space for drug design. As computational methods continue to improve in accuracy and efficiency, the in-silico analysis of MESP will become an even more indispensable tool in the development of next-generation therapeutics.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: A Foundation for Safe Handling

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol is a unique molecule combining the properties of an amino alcohol and a halogenated organic compound. This dual nature dictates its handling and disposal procedures.

  • Amino Alcohol Functionality : The presence of the amino group suggests that the compound may be corrosive and harmful if it comes into contact with skin or eyes.[2][3] Similar amino alcohols are known to cause severe skin burns and eye damage.[2]

  • Trifluoromethyl Group : The trifluoromethyl group classifies this compound as a halogenated organic substance.[4] Halogenated organic compounds are subject to specific waste disposal regulations due to their potential to form harmful byproducts upon incineration if not handled correctly.[4][5][6]

Chemical PropertyImplication for Handling and Disposal
CAS Number 1251924-07-8[7]
Molecular Formula C₅H₈F₃NO[7]
Likely Hazards Corrosive, skin and eye irritant, potentially toxic.[2]
Chemical Class Amino Alcohol, Halogenated Organic Compound.[4]

Disposal Protocol: A Step-by-Step Approach

The following protocol is designed to ensure the safe and compliant disposal of this compound waste. Adherence to these steps is crucial for laboratory safety and environmental protection.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound, all personnel must be equipped with the appropriate PPE to prevent exposure.[8][9]

  • Eye Protection : Wear safety goggles or glasses with side shields at all times.[9][10][11]

  • Hand Protection : Use chemically resistant gloves.[9][10]

  • Body Protection : A lab coat is mandatory to protect against splashes.[9][10]

  • Respiratory Protection : If working with a powder form or in a situation where aerosols may be generated, a respirator may be necessary.[11]

Step 2: Waste Segregation - The Cornerstone of Proper Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.[4]

  • Designated Waste Container : A specific, clearly labeled waste container must be designated for this compound waste.[4][12]

  • Halogenated Waste Stream : This compound must be disposed of in a container specifically marked for "Halogenated Organic Waste."[4][12][13] Do not mix it with non-halogenated organic waste.[12][13]

  • Labeling : The container must be labeled with the full chemical name, "this compound," and any known hazard symbols.[9][10]

Step 3: Waste Collection - Minimizing Risk at the Source

Collect all waste materials contaminated with this compound in the designated container.

  • Solid Waste : This includes contaminated consumables such as pipette tips, gloves, and absorbent paper.

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected.

  • Container Rinsate : Any solvent used to rinse glassware that contained the compound must also be collected as hazardous waste.

Step 4: Storage - Awaiting Final Disposal

Proper storage of the waste container is essential to maintain a safe laboratory environment.

  • Secure Closure : The waste container must be kept tightly closed when not in use.[12]

  • Ventilation : Store the container in a well-ventilated area.[14]

  • Secondary Containment : It is best practice to place the waste container in a secondary container to prevent the spread of material in case of a leak.[1]

Step 5: Final Disposal - The Last Step in the Lifecycle

The final disposal of the waste must be handled by trained professionals.

  • Environmental Health & Safety (EHS) : Arrange for waste pickup through your institution's EHS department.[1]

  • Regulatory Compliance : Ensure that the disposal method complies with all local, state, and federal regulations for hazardous waste.[2][3]

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.[8]

  • Spill :

    • Alert personnel in the immediate area.

    • If the spill is large, evacuate the area and contact your EHS office.

    • For small spills, wear appropriate PPE, contain the spill with an absorbent material, and collect it into the designated hazardous waste container.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][14]

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[2][14]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[2][14]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][14]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) WasteGen Generate Waste (e.g., unused compound, contaminated materials) Prep->WasteGen WasteType Is the waste contaminated with This compound? WasteGen->WasteType Halogenated Collect in 'Halogenated Organic Waste' Container WasteType->Halogenated Yes NonHaz Dispose as Non-Hazardous Waste WasteType->NonHaz No Label Ensure Container is Clearly Labeled with Chemical Name and Hazards Halogenated->Label Storage Store Sealed Container in a Ventilated Area with Secondary Containment Label->Storage EHS Arrange for Pickup by Environmental Health & Safety (EHS) Storage->EHS Compliance Disposal in Accordance with All Regulations EHS->Compliance

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Unseen: A Guide to Personal Protective Equipment for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to innovation, the introduction of novel chemical entities is a daily reality. Among these, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a unique trifluoromethylated aminocyclobutane, presents exciting possibilities. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information, focusing on the critical aspect of Personal Protective Equipment (PPE) for handling this compound. Our goal is to empower you with the knowledge to work confidently and safely, making this a trusted resource for your laboratory safety and chemical handling needs.

Understanding the Hazard Profile: A Triad of Functional Groups

While a comprehensive toxicological profile for this compound is not yet widely available, a scientific approach to risk assessment involves examining its constituent functional groups: an amino group, a trifluoromethylated alcohol, and a cyclobutane ring. This analysis informs a robust PPE strategy.

  • The Amino Group: Amines can range from being irritants to corrosive, and some can be readily absorbed through the skin. Safety data for analogous amino alcohols, such as 4-Amino-1-butanol, indicate the potential for severe skin burns and eye damage. Therefore, dermal protection is paramount.

  • The Trifluoromethylated Alcohol: The presence of the trifluoromethyl group can significantly alter the compound's chemical and toxicological properties. Fluorinated compounds, in general, require careful handling. While specific data on this compound is limited, information on other trifluoromethylated alcohols suggests they can be irritants to the skin and eyes[1][2][3]. The strong carbon-fluorine bond also means that in the event of a fire, hazardous hydrogen fluoride (HF) gas could be released[2].

  • The Cyclobutane Ring: While the cyclobutane ring itself is less of a toxicological driver, it contributes to the overall three-dimensional structure of the molecule, which can influence its biological activity and absorption characteristics.

Commercial suppliers have classified this compound with the following hazard statements:

  • H302: Harmful if swallowed

  • H318: Causes serious eye damage [4]

This information, though limited, confirms the need for stringent eye protection and careful handling to prevent ingestion.

Core PPE Requirements: A Multi-layered Defense

A comprehensive PPE strategy for handling this compound involves a multi-layered approach to protect against all potential routes of exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact with the potentially corrosive and absorbable amine and trifluoromethylated alcohol moieties. Double-gloving provides an extra layer of protection against tears and permeation.
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes that could cause serious eye damage, as indicated by the H318 hazard statement. A face shield offers broader protection for the entire face.
Body Protection A laboratory coat (preferably chemical-resistant)To protect the skin on the arms and torso from accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or if there is a risk of aerosolization.To minimize inhalation of any potential vapors or aerosols. The specific type of respirator should be determined by a formal risk assessment.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is as much about its correct use as it is about its selection. Follow these step-by-step procedures to ensure your safety.

Donning PPE: A Sequence for Safety
  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Gloves (First Pair): Don your first pair of nitrile or neoprene gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Gloves (Second Pair): Don your second pair of gloves over the first pair.

Doffing PPE: A Contamination-Conscious Approach
  • Gloves (Outer Pair): Remove the outer pair of gloves, being careful not to touch your skin with the potentially contaminated surface.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal: A Responsible Conclusion

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Gloves, and other disposable items: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Lab Coats: If a disposable lab coat is used, it should be disposed of as hazardous waste. Reusable lab coats should be professionally laundered and not taken home.

All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers, and you should not mix incompatible waste streams[5].

Visualizing the Workflow: PPE Selection and Use

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_use Use & Disposal Assess_Task Assess Task-Specific Risks Review_SDS Review Available Safety Data Assess_Task->Review_SDS Informs Select_Gloves Select Gloves (Double Nitrile/Neoprene) Review_SDS->Select_Gloves Select_Eye_Face Select Eye/Face Protection (Goggles & Face Shield) Review_SDS->Select_Eye_Face Select_Body Select Body Protection (Lab Coat) Review_SDS->Select_Body Select_Respiratory Determine Respiratory Needs (Fume Hood/Respirator) Review_SDS->Select_Respiratory Don_PPE Don PPE Correctly Select_Gloves->Don_PPE Select_Eye_Face->Don_PPE Select_Body->Don_PPE Select_Respiratory->Don_PPE Handle_Chemical Handle Chemical Safely Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Dispose_Waste Dispose of Contaminated PPE Doff_PPE->Dispose_Waste

Caption: Workflow for PPE Selection and Use.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[5].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

While this compound holds promise for scientific advancement, a proactive and informed approach to safety is non-negotiable. The recommendations in this guide are based on the available data and an understanding of the chemistry of its functional groups. Always supplement this guidance with your institution's specific safety protocols and a thorough risk assessment for your particular experimental setup. By prioritizing safety, we can continue to explore the frontiers of science with confidence and care.

References

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